Desthiobiotin
Description
Dethiobiotin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Dethiobiotin has been reported in Scaphyglottis livida with data available.
Dethiobiotin is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876136 | |
| Record name | Desthiobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
533-48-2, 636-20-4 | |
| Record name | Desthiobiotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desthiobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desthiobiotin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dethiobiotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desthiobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESTHIOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DESTHIOBIOTIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 °C | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Binding Affinity of Desthiobiotin and Streptavidin
For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction is a cornerstone of numerous biotechnological applications. However, the near-irreversible nature of this bond can be a significant limitation. Desthiobiotin, a sulfur-less analog of biotin, offers a compelling alternative with its reversible, yet still high-affinity, binding to streptavidin. This technical guide provides an in-depth analysis of the binding affinity of this compound to streptavidin, complete with quantitative data, detailed experimental methodologies, and visual representations of the core concepts and workflows.
Core Concepts: A Tale of Two Affinities
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This high affinity is the result of a combination of hydrogen bonds, van der Waals forces, and the burial of the biotin molecule in a deep binding pocket within the streptavidin tetramer.[3]
This compound, lacking the sulfur atom in its thiophene ring, exhibits a significantly weaker, yet still robust, binding affinity for streptavidin, with a dissociation constant typically around 10⁻¹¹ M.[1][4] This reduced affinity is the key to its utility, allowing for the competitive elution of this compound-tagged molecules under mild conditions, typically with an excess of free biotin.[4][5]
Quantitative Comparison of Binding Affinities
The binding affinities of biotin and this compound to streptavidin are best understood by comparing their dissociation constants (Kd), as well as their association (k-on) and dissociation (k-off) rate constants. A lower Kd value signifies a stronger interaction. The following table summarizes typically reported values for these interactions.
| Ligand | Dissociation Constant (Kd) | Association Rate Constant (ka or k-on) | Dissociation Rate Constant (kd or k-off) | References |
| Biotin | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | 2.4 x 10⁻⁶ s⁻¹ | [1] |
| This compound | ≈ 10⁻¹¹ M | Not explicitly stated in the provided results | Not explicitly stated in the provided results | [1][4] |
Note: The exact Kd, k-on, and k-off values can vary depending on the experimental conditions, such as temperature, pH, and the specific streptavidin variant used.[3]
Visualizing the Binding Interaction
The fundamental difference in the interaction of biotin and this compound with streptavidin lies in the reversibility of the binding. Biotin's interaction is practically irreversible, while this compound's binding is readily reversible, a key feature for applications requiring gentle elution.
Experimental Methodologies for Kinetic Analysis
The determination of binding kinetics for interactions like this compound-streptavidin is commonly performed using label-free techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[3][6]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[6]
-
Immobilization:
-
Streptavidin is typically immobilized on the surface of a sensor chip.[6]
-
Commonly used sensor chips include CM5 (carboxymethylated dextran) chips.
-
Immobilization can be achieved through standard amine coupling chemistry, where the amine groups of streptavidin react with N-hydroxysuccinimide (NHS)-activated carboxyl groups on the sensor surface.[1]
-
Alternatively, a sensor chip pre-coated with a biotin-binding protein can be used to capture biotinylated streptavidin.[1]
-
The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Injection:
-
A solution containing this compound (the analyte) at various concentrations is flowed over the sensor surface.[1]
-
A range of analyte concentrations, typically spanning at least one order of magnitude above and below the expected Kd, should be used.
-
A buffer-only injection (zero analyte concentration) is used as a reference to subtract bulk refractive index changes and instrument drift.
-
-
Association and Dissociation Phases:
-
The binding of this compound to the immobilized streptavidin is monitored as an increase in the SPR signal (measured in response units, RU) over time during the association phase.[6]
-
The analyte solution is then replaced with a buffer-only solution, and the dissociation of this compound from the streptavidin is observed as a decrease in the SPR signal during the dissociation phase.[6]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model, such as a 1:1 Langmuir binding model, to determine the association rate constant (k-on) and the dissociation rate constant (k-off).[1]
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of k-off to k-on (Kd = k-off/k-on).[3]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[3]
-
Sample Preparation:
-
A solution of streptavidin is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into a titration syringe.[3]
-
Both protein and ligand solutions must be in the same buffer to minimize heats of dilution. Dialysis is often used for this purpose.
-
The concentrations should be carefully determined. Typically, the ligand concentration in the syringe is 10-20 times higher than the protein concentration in the cell.
-
-
Titration:
-
Small aliquots of the this compound solution are injected into the streptavidin solution in the sample cell.[1]
-
The volume and spacing of the injections are programmed into the instrument software. A typical experiment might consist of 20-30 injections of 1-2 µL each.
-
-
Heat Measurement:
-
Each injection results in a small heat change (either exothermic or endothermic), which is measured by the instrument.[3] The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.[3]
-
The resulting binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to determine the stoichiometry (n), the binding constant (Ka, which is the inverse of Kd), and the enthalpy of binding (ΔH).[3]
-
From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated.
-
Conclusion
The reversible, yet high-affinity binding of this compound to streptavidin provides a powerful tool for applications requiring the gentle capture and release of target molecules. Understanding the quantitative aspects of this interaction and the experimental methodologies used to characterize it is crucial for the effective design and implementation of this compound-based technologies in research and drug development. The choice between the quasi-irreversible binding of biotin and the reversible interaction of this compound ultimately depends on the specific requirements of the application at hand.
References
- 1. benchchem.com [benchchem.com]
- 2. aimspress.com [aimspress.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Desthiobiotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desthiobiotin, a stable, sulfur-free analog of biotin (Vitamin B7), has become an indispensable tool in molecular biology, biotechnology, and drug discovery. Its unique binding characteristics with avidin and its bacterial counterpart, streptavidin, offer significant advantages over the nearly irreversible interaction of biotin. This technical guide provides a comprehensive overview of this compound's chemical properties, its interaction with biotin-binding proteins, and detailed experimental protocols for its use, empowering researchers to leverage this versatile molecule in their work.
Core Concepts: The Advantage of Reversible Binding
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with an exceptionally low dissociation constant (K_d_).[1] This near-irreversible binding is the foundation for numerous applications; however, it presents a significant challenge when the gentle elution of the captured molecule is required. This compound addresses this limitation. By lacking the sulfur atom in its thiophene ring, this compound exhibits a significantly weaker, yet still high, affinity for streptavidin and avidin.[1][2] This reduced affinity is the key to its utility, allowing for the competitive and gentle elution of this compound-tagged molecules under mild conditions, typically with an excess of free biotin.[2]
Chemical Structure and Properties
This compound, formally known as (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid, is a derivative of biotin where the sulfur atom in the tetrahydrothiophene ring is absent. This structural modification is directly responsible for its altered binding affinity to avidin and streptavidin.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈N₂O₃ | |
| Molecular Weight | 214.26 g/mol | |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 156-158 °C | [4] |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice. | [3][5] |
Binding Affinity to Streptavidin and Avidin
The primary utility of this compound stems from its reversible, high-affinity interaction with the tetrameric proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii). Each subunit of these proteins can bind one molecule of biotin or its analogs.
Table 2: Dissociation Constants (K_d_) for this compound and Biotin with Streptavidin and Avidin
| Ligand | Protein | Dissociation Constant (K_d_) | Reference(s) |
| This compound | Streptavidin | ~10⁻¹¹ M | [6] |
| Biotin | Streptavidin | ~10⁻¹⁵ M | [6] |
| This compound | Avidin | Weaker than biotin | [2] |
| Biotin | Avidin | ~10⁻¹⁵ M | [7] |
Note: The exact K_d_ values can vary depending on experimental conditions such as temperature, pH, and the specific protein variant used.
Experimental Protocols
Synthesis and Purification of this compound
While various synthetic routes exist, a common method involves the reductive desulfurization of a biotin precursor. A general purification method involves recrystallization.
Purification by Recrystallization:
-
Dissolve the crude this compound product in a minimal amount of a suitable hot solvent (e.g., water or ethanol).[4]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the final product.
Affinity Chromatography using this compound-Streptavidin
This protocol outlines the general steps for purifying a this compound-tagged protein using streptavidin-functionalized magnetic beads.[8]
Materials:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.[8]
-
Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[8]
-
Streptavidin-coated magnetic beads.
-
Cell lysate containing the desthiobiotinylated protein of interest.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in Binding/Wash Buffer.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Repeat this wash step twice.[8]
-
-
Binding:
-
Add the cell lysate containing the desthiobiotinylated protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.[8]
-
-
Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant (unbound fraction).
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[8]
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing. This allows the free biotin to competitively displace the this compound-tagged protein from the streptavidin beads.[8]
-
-
Collection:
-
Place the tube on the magnetic stand and carefully collect the supernatant, which contains the purified protein.[8]
-
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying biomolecular interactions in real-time without the need for labels.[6]
General Protocol:
-
Immobilization:
-
Analyte Injection:
-
A solution containing this compound at a known concentration is flowed over the sensor surface.[9]
-
-
Association and Dissociation:
-
The binding of this compound to the immobilized streptavidin is monitored as an increase in the SPR signal (association phase).
-
The analyte solution is then replaced with a buffer-only solution, and the dissociation of this compound is observed as a decrease in the SPR signal (dissociation phase).[8]
-
-
Data Analysis:
-
The resulting sensorgram (a plot of SPR signal versus time) is fitted to a kinetic model to determine the association (k_on_) and dissociation (k_off_) rate constants. The dissociation constant (K_d_) is then calculated as the ratio of k_off_ to k_on_.[8]
-
Specific Experimental Parameters for this compound-Streptavidin Interaction:
-
Analyte Concentrations: A range of this compound concentrations (e.g., 0 nM to 125 nM) should be tested to obtain reliable kinetic data.
-
Flow Rate: A typical flow rate is 60 µL/min.[3]
-
Running Buffer: PBS is a commonly used running buffer.[3]
-
Regeneration: A solution of 20 mM NaOH can be used to regenerate the sensor chip surface between experiments.[3]
Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9]
General Protocol:
-
Sample Preparation:
-
A solution of streptavidin or avidin is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into a titration syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
Small aliquots of the this compound solution are injected into the protein solution.[9]
-
-
Heat Measurement:
-
Each injection results in a small heat change, which is measured by the instrument.[9]
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_a_ or K_d_), stoichiometry (n), and enthalpy of binding (ΔH).
-
Specific Experimental Parameters for this compound-Avidin/Streptavidin Interaction:
-
Protein Concentration: A starting concentration in the range of 5-20 µM in the ITC cell is often used.[7]
-
Ligand Concentration: The ligand concentration in the syringe is typically 10-fold higher than the protein concentration in the cell.[7]
-
Temperature: Experiments are often conducted at or near physiological temperatures (e.g., 25-37°C).
-
Buffer: A buffer that ensures the stability and solubility of both the protein and ligand should be used. Common choices include PBS or Tris-based buffers.
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key workflows and mechanisms involving this compound.
Caption: Workflow for affinity purification using this compound.
Caption: Mechanism of competitive elution of this compound-tagged protein.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosensingusa.com [biosensingusa.com]
- 4. merit.url.edu [merit.url.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Desthiobiotin Interaction with Avidin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between biotin and avidin is one of the strongest non-covalent bonds known in biology, a characteristic that has been widely exploited in numerous biotechnological applications. However, the quasi-irreversible nature of this bond limits its use in applications requiring the gentle elution of captured molecules. Desthiobiotin, a sulfur-less analog of biotin, provides a compelling alternative, offering a reversible, yet still high-affinity, interaction with avidin and its bacterial homolog, streptavidin. This technical guide provides a detailed examination of the mechanism governing the interaction between this compound and avidin, focusing on the structural basis of binding, thermodynamic and kinetic profiles, and the experimental methodologies used for their characterization. While specific quantitative data for the this compound-avidin interaction is sparse in the literature, this guide leverages data from the closely related this compound-streptavidin interaction to provide a comprehensive overview for researchers.
Introduction to the this compound-Avidin System
Avidin, a tetrameric glycoprotein found in the egg white of birds, reptiles, and amphibians, exhibits an extraordinarily high affinity for biotin (Vitamin B7), with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M)[1][2]. This remarkable affinity is the result of a combination of extensive hydrogen bonding, van der Waals interactions, and the burial of the biotin molecule within a deep binding pocket in each of the four avidin subunits.
This compound is a structural analog of biotin that lacks the sulfur atom in its thiophene ring, rendering it a single-ring structure[3]. This seemingly minor modification has a profound impact on its binding affinity for avidin, making the interaction reversible[4][5]. This property of reversible binding is highly advantageous in applications such as affinity chromatography, cell sorting, and dynamic molecular imaging, where the controlled capture and release of target molecules are essential[4][5]. While this compound also binds to streptavidin, this guide will focus on its interaction with avidin, drawing parallels with streptavidin where avidin-specific data is unavailable.
Structural Basis of the this compound-Avidin Interaction
The three-dimensional structure of the avidin-desthiobiotin complex provides critical insights into the molecular determinants of their interaction. The crystal structure of chicken avidin in complex with 1-desthiobiotinylpyrene (a this compound derivative) has been solved (PDB ID: 5IRW), revealing the key amino acid residues involved in binding[6].
Each monomer of the avidin tetramer consists of an eight-stranded antiparallel β-barrel, which forms the binding pocket for this compound. The absence of the sulfur atom in this compound, compared to biotin, leads to a reduction in the number of van der Waals contacts and alters the geometry of the ligand within the binding pocket.
Key Interacting Residues in the Avidin Binding Pocket (based on PDB: 5IRW and homology to biotin binding):
-
Hydrogen Bonding: The ureido ring of this compound is a critical feature for binding and forms a network of hydrogen bonds with residues in the avidin binding pocket. Key residues likely involved include asparagine, serine, and tyrosine residues.
-
Hydrophobic Interactions: The aliphatic side chain of this compound is nestled within a hydrophobic patch of the binding pocket, contributing to the overall binding affinity. Tryptophan and phenylalanine residues are crucial in forming these interactions.
The overall architecture of the this compound binding site is largely pre-formed, with some conformational changes occurring in flexible loops upon ligand binding.
Visualization of the this compound-Avidin Binding
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. | Sigma-Aldrich [sigmaaldrich.com]
- 6. rcsb.org [rcsb.org]
Desthiobiotin: A Technical Guide to a Reversible Biotin Analog for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Desthiobiotin, a stable and sulfur-free analog of biotin, has emerged as a critical tool in molecular biology and drug development. Its unique reversible binding to streptavidin and avidin provides a significant advantage over the nearly irreversible bond of biotin, enabling the gentle elution of tagged biomolecules under physiological conditions. This technical guide provides an in-depth exploration of this compound, its properties, and its applications, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Concepts: The Advantage of Reversible Binding
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁵ M).[1][2] This high affinity is ideal for capturing and immobilizing molecules but presents a significant challenge when the goal is to recover the bound molecule in its native, functional state. Elution often requires harsh, denaturing conditions such as low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer, which can compromise the structure and function of the target protein and its interacting partners.[1][3]
This compound overcomes this limitation. By lacking the sulfur atom in its thiophene ring, it binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M).[3][4] This allows for the efficient elution of this compound-tagged molecules through competitive displacement with free biotin under mild, non-denaturing conditions.[3][5] This "soft release" is crucial for applications requiring the preservation of protein integrity, such as the purification of sensitive enzymes, the isolation of protein-protein interaction complexes, and pull-down assays.[6]
Quantitative Data: A Comparative Analysis
The key differences in the binding properties of this compound and biotin to streptavidin are summarized below, providing a clear basis for selecting the appropriate analog for a given research application.
| Feature | This compound | Biotin | References |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [1][4][7] |
| Binding Interaction | Reversible | Essentially Irreversible | [1][8] |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 2.5-50 mM biotin) under physiological pH and temperature. | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer). | [1][3] |
| Impact on Protein Integrity | High; gentle elution preserves protein structure, function, and complex formation. | Potential for denaturation, aggregation, and dissociation of protein complexes. | [1][6] |
| Protein Purity | High; specific competitive elution minimizes co-purification of non-specific binders. | Can be high, but harsh elution may release non-specifically bound proteins. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
This protocol outlines the general steps for purifying a this compound-tagged protein using streptavidin-functionalized magnetic beads or agarose resin.
Materials:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.[1]
-
Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[1]
-
Streptavidin-coated magnetic beads or agarose resin.[3]
-
Cell lysate containing the desthiobiotinylated protein of interest.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in Binding/Wash Buffer.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Repeat this wash step twice.[1]
-
-
Binding:
-
Add the cell lysate containing the desthiobiotinylated protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.[1]
-
-
Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[1] To reduce non-specific binding, the number of washes can be increased, or the salt concentration (e.g., 150-500 mM NaCl) can be adjusted in the wash buffer.[3]
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing.[1] For enhanced elution, the incubation time can be extended, or the temperature can be raised to 37°C.[3]
-
Pellet the beads using the magnetic stand and collect the supernatant containing the purified protein.
-
For maximum recovery, a second elution step can be performed, and the eluates pooled.[3]
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE, silver staining, or Western blotting to confirm the purity and identity of the purified protein.[1]
-
This protocol describes the labeling of a purified "bait" protein with an amine-reactive this compound derivative (e.g., NHS-Desthiobiotin) for use in pull-down assays.[9]
Materials:
-
Purified "bait" protein in an amine-free buffer (e.g., PBS).
-
EZ-Link™ NHS-Desthiobiotin or Sulfo-NHS-LC-Desthiobiotin.[9]
-
Anhydrous DMSO or DMF to dissolve the NHS-Desthiobiotin.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).[9][10]
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-Desthiobiotin reagent in DMSO or DMF.[9]
-
Protein Preparation: Ensure the bait protein solution is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Labeling Reaction: Add a 5-25 molar excess of the this compound reagent to the protein solution.[9] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column according to the manufacturer's instructions.[10]
This protocol details the use of a this compound-labeled "bait" protein to isolate interacting "prey" proteins from a cell lysate.[9]
Materials:
-
This compound-labeled "bait" protein (from Protocol 2).
-
Streptavidin-coated magnetic beads or agarose resin.[9]
-
Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4.[9]
-
Elution Buffer: PBS containing 50 mM D-biotin, pH 7.4.[1]
-
Cell lysate containing potential "prey" proteins.
Procedure:
-
Immobilize Bait Protein:
-
Wash the streptavidin beads with Binding/Wash Buffer as described in Protocol 1.
-
Add the this compound-labeled bait protein to the washed beads and incubate for 1 hour at room temperature with gentle rotation.[9]
-
-
Wash Unbound Bait:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.[9]
-
-
Incubate with Lysate:
-
Add the cell lysate to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.[9]
-
-
Wash Non-specific Binders:
-
Pellet the beads and collect the supernatant (flow-through).
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[9]
-
-
Gentle Elution:
-
Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing.[9]
-
Collect the eluate, which contains the bait protein and its interacting partners.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, mass spectrometry, or Western blotting to identify the interacting "prey" proteins.[9]
-
Visualizations of Workflows and Concepts
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pull-down assay [bio-protocol.org]
The Reversible Embrace: A Technical Guide to Desthiobiotin's Interaction with Streptavidin
For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction is a cornerstone of molecular biology, renowned for its high affinity and specificity. However, the near-irreversible nature of this bond can be a significant limitation in applications requiring the gentle recovery of purified molecules. This technical guide delves into the reversible binding mechanics of desthiobiotin, a valuable analog of biotin, providing a comprehensive overview of its binding kinetics, experimental protocols for characterization, and its practical applications.
This compound, a sulfur-less analog of biotin, presents a compelling alternative for applications where the recovery of target molecules is paramount.[1] It binds to streptavidin and avidin with high specificity but with a significantly lower affinity than biotin, allowing for elution under mild, physiological conditions using an excess of free biotin.[2][3] This key characteristic preserves the integrity and functionality of the eluted proteins, making it an ideal tool for affinity purification and pull-down assays.[4][5]
A Tale of Two Affinities: Quantitative Binding Kinetics
The defining difference between the interactions of biotin and this compound with streptavidin lies in their binding and dissociation rates. The dissociation constant (Kd), a measure of binding affinity, is significantly higher for this compound, indicating a less tightly bound complex. This difference of several orders of magnitude is the basis for the reversible binding of this compound.
| Ligand | Dissociation Constant (Kd) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Reference |
| Biotin | ~10⁻¹⁵ M | ~10⁷ | ~10⁻⁶ | [3][6] |
| This compound | ~10⁻¹¹ M | Not widely reported | Not widely reported | [3][6] |
Note: The exact kinetic values can vary depending on the experimental conditions, including the specific streptavidin variant, temperature, and pH.
Visualizing the Interaction: A Comparative Look
The structural difference between biotin and this compound, specifically the absence of the sulfur atom in the thiophene ring of this compound, is responsible for the disparity in their binding affinities.[5]
Caption: Biotin vs. This compound binding to Streptavidin.
Experimental Protocols for Characterizing Binding
The binding kinetics of this compound to streptavidin are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[1][7]
Methodology:
-
Immobilization: Streptavidin is immobilized on the surface of a sensor chip. This can be achieved through amine coupling or by using a pre-functionalized streptavidin chip.[8]
-
Analyte Injection: A solution of this compound (the analyte) at various concentrations is flowed over the sensor surface.
-
Association: The binding of this compound to the immobilized streptavidin is monitored as an increase in the SPR signal (response units, RU) over time.[1]
-
Dissociation: The analyte solution is replaced with a buffer-only solution, and the dissociation of this compound from streptavidin is observed as a decrease in the SPR signal.[1]
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.[8]
Caption: A typical workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][9]
Methodology:
-
Sample Preparation: A solution of streptavidin is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the titration syringe. It is crucial that both solutions are in identical buffers to minimize heats of dilution.[10]
-
Titration: Small, precise aliquots of the this compound solution are injected into the streptavidin solution while the temperature is kept constant.[7]
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.[11]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[11]
Caption: A typical workflow for an ITC experiment.
Application in Affinity Chromatography and Pull-Down Assays
The reversible binding of this compound makes it an excellent choice for affinity purification of proteins and other biomolecules.[12][13] A "bait" protein labeled with this compound can be used to capture its interacting partners ("prey") from a complex mixture like a cell lysate.[4]
Methodology for a this compound Pull-Down Assay:
-
Labeling: The purified "bait" protein is covalently labeled with a reactive form of this compound (e.g., NHS-desthiobiotin).[4]
-
Immobilization: The this compound-labeled bait protein is incubated with streptavidin-coated beads (e.g., magnetic beads or agarose resin) to immobilize it.[4]
-
Binding: The cell lysate containing the "prey" proteins is incubated with the beads. The prey proteins that interact with the bait protein are captured.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.[5]
-
Elution: The bound protein complexes are eluted from the beads by incubating with a buffer containing an excess of free biotin. The free biotin competitively displaces the this compound-tagged complex from the streptavidin beads.[4][5]
-
Analysis: The eluted proteins are then analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.
Caption: A typical workflow for a this compound pull-down assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. stevensonlab.com [stevensonlab.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Desthiobiotin: A Superior Alternative for Gentle Affinity Purification in Molecular Biology
For researchers, scientists, and drug development professionals striving to optimize protein purification and interaction studies, the choice of affinity tag is a critical determinant of success. While the biotin-streptavidin interaction has long been a gold standard due to its high affinity, the harsh elution conditions required often compromise protein integrity and function. Desthiobiotin, a sulfur-free analog of biotin, has emerged as a powerful alternative, offering a gentler yet highly specific approach to affinity purification. This technical guide provides an in-depth exploration of the core advantages of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their molecular biology endeavors.
This compound's primary advantage lies in its reversible, lower-affinity binding to streptavidin compared to the nearly irreversible bond formed by biotin.[1][2][3] This key difference allows for the elution of this compound-tagged molecules under mild, physiological conditions, thereby preserving the native structure, function, and interactions of the target proteins.[1][4]
Unveiling the Binding Dynamics: A Quantitative Comparison
The significant disparity in binding affinities between this compound and biotin is the foundation of this compound's utility. This is quantitatively represented by their dissociation constants (Kd), where a higher Kd value indicates a weaker interaction.
| Ligand | Binding Affinity (Kd) to Streptavidin | Binding Interaction | Typical Elution Conditions |
| This compound | ~10⁻¹¹ M[1][5][6] | Reversible[1][3] | Mild, competitive elution with 2.5-50 mM free biotin under physiological pH and temperature.[1] |
| Biotin | ~10⁻¹⁵ M[1][5][7] | Essentially Irreversible[1][7] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer).[1] |
The Gentle Elution Advantage: Preserving Protein Integrity
The ability to elute purified proteins under non-denaturing conditions is paramount for downstream applications that require functionally active proteins. Harsh elution methods associated with the biotin-streptavidin system can lead to protein denaturation, aggregation, and the disruption of protein complexes.[1] In contrast, the competitive displacement of this compound with free biotin ensures that the purified proteins and their interacting partners remain in their native conformational state.[4] This is particularly crucial for:
-
Purification of sensitive enzymes and proteins: Preserving the catalytic activity and structural integrity of enzymes is essential for functional assays.[4]
-
Isolation of protein-protein interaction complexes: Studying protein networks requires the gentle purification of intact complexes to identify bona fide interaction partners.[1][4]
-
Pull-down assays: The recovery of both the "bait" protein and its "prey" in a native state is critical for validating interactions.[1][4]
Experimental Workflows: A Visual Guide
The distinct binding characteristics of this compound and biotin necessitate different experimental workflows for affinity purification.
Caption: Comparative workflow for this compound and biotin affinity purification.
The gentle elution process in the this compound workflow is a key advantage, as illustrated in the following logical diagram.
Caption: Competitive displacement of this compound-tagged proteins by free biotin.
Detailed Experimental Protocols
Protocol 1: Labeling of Bait Protein with NHS-Desthiobiotin
This protocol outlines the procedure for labeling a purified "bait" protein with an amine-reactive this compound derivative.[4]
Materials:
-
Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Desthiobiotin
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Dissolve NHS-Desthiobiotin in DMSO or DMF to a final concentration of 10 mM immediately before use.[7]
-
Add a 15-fold molar excess of the NHS-Desthiobiotin solution to the protein solution.[8]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).[9]
Protocol 2: this compound Pull-Down Assay
This protocol describes the capture of a desthiobiotinylated bait protein and its interacting partners from a cell lysate.[4][10]
Materials:
-
Cell lysate containing potential "prey" proteins
-
Desthiobiotinylated "bait" protein
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)[4]
-
Elution Buffer (e.g., Binding/Wash Buffer supplemented with 50 mM Biotin)[1]
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Bait Immobilization: Incubate the washed beads with the desthiobiotinylated bait protein for 1 hour at room temperature with gentle rotation to immobilize the bait.[4]
-
Washing: Pellet the beads and wash three times with Binding/Wash Buffer to remove unbound bait protein.[4]
-
Prey Binding: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.[4]
-
Washing: Pellet the beads and wash three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[4]
-
Elution: Add Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing to release the bait protein and its interactors.[4] For some applications, a longer incubation of up to 30 minutes at 37°C may be beneficial.[10]
-
Analysis: Collect the eluate for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Conclusion
This compound offers a significant advantage over traditional biotin for a wide range of molecular biology applications, particularly those requiring the isolation of functional proteins and intact protein complexes.[3][4] Its reversible binding to streptavidin enables a gentle and efficient elution process, preserving the integrity of the target molecules.[1][11] By understanding the principles of this compound-based affinity purification and employing optimized protocols, researchers can significantly enhance the quality and reliability of their experimental outcomes, paving the way for new discoveries in proteomics, structural biology, and drug development.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 6. epicypher.com [epicypher.com]
- 7. interchim.fr [interchim.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Pull-down assay [bio-protocol.org]
- 10. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Technical Deep Dive: Comparative Binding Affinities of Desthiobiotin and Biotin to Streptavidin
For Researchers, Scientists, and Drug Development Professionals
The remarkably strong and specific interaction between biotin and streptavidin is a cornerstone of modern biotechnology. With a dissociation constant (Kd) in the femtomolar range, this near-covalent bond provides an incredibly stable and reliable tool for a vast array of applications, from immunoassays and affinity purification to targeted drug delivery. However, the very strength of this interaction can be a significant drawback in applications requiring the gentle elution and recovery of target molecules. This has led to the widespread use of desthiobiotin, a sulfur-less analog of biotin, which offers a reversible, yet still high-affinity, alternative.
This technical guide provides a comprehensive comparison of the binding affinities of this compound and biotin to streptavidin, presenting quantitative data, detailed experimental protocols for determining their dissociation constants, and visualizations of the underlying experimental workflows.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger interaction. The table below summarizes the typically reported Kd values for the interaction of biotin and this compound with streptavidin. It is important to note that the exact Kd values can vary depending on experimental conditions such as temperature, pH, buffer composition, and the specific variant of streptavidin used.
| Ligand | Binding Partner | Dissociation Constant (Kd) | References |
| Biotin | Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | [1] |
| This compound | Streptavidin | ~10⁻⁹ - 10⁻¹¹ M | [1] |
Core Binding Principles: A Tale of Two Affinities
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature.[1] This exceptional affinity is a result of a combination of extensive hydrogen bonding, van der Waals forces, and the snug fit of the biotin molecule within a deep binding pocket of the streptavidin tetramer.[1]
This compound, which lacks the sulfur atom in its thiophene ring, exhibits a significantly weaker, yet still robust, binding affinity for streptavidin.[1] This reduced affinity is the key to its utility, allowing for the competitive elution of this compound-tagged molecules under mild conditions, typically with an excess of free biotin.[1]
Experimental Methodologies for Determining Binding Affinity
The binding affinities of biotin and its analogs to streptavidin are commonly determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying biomolecular interactions in real-time by measuring changes in the refractive index at a sensor chip surface.[2]
-
Immobilization of Streptavidin:
-
Method: Amine coupling is a common method for covalently immobilizing streptavidin onto a carboxymethylated dextran sensor chip (e.g., CM5).
-
Procedure:
-
Activate the sensor surface with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 7 minutes at a flow rate of 10 µL/min.
-
Inject streptavidin at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) for 5-10 minutes.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
-
-
Running Buffer: A common running buffer is Phosphate-Buffered Saline (PBS) with 0.05% Tween 20 (PBST).
-
-
Analyte Injection (Biotin or this compound):
-
Preparation: Prepare a series of dilutions of biotin or this compound in the running buffer. The concentration range should ideally span at least one order of magnitude above and below the expected Kd.
-
Injection: Inject the analyte solutions over the immobilized streptavidin surface at a constant flow rate (e.g., 30-60 µL/min). Include a buffer-only injection to serve as a reference for baseline subtraction.
-
-
Data Analysis:
-
Sensorgram: The binding is monitored as a change in the SPR signal (Response Units, RU) over time, generating a sensorgram.
-
Kinetic Fitting: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).
-
Kd Calculation: The dissociation constant (Kd) is then calculated as the ratio of the dissociation rate constant to the association rate constant (Kd = koff / kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[3]
-
Sample Preparation:
-
Protein: Prepare a solution of streptavidin at a concentration of approximately 5-50 µM in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be at least 10 times the expected Kd.[4]
-
Ligand: Prepare a solution of biotin or this compound in the same buffer at a concentration that is 10-20 times higher than the streptavidin concentration.[5]
-
Buffer Matching: It is critical that the buffer for both the protein and the ligand are identical to minimize heats of dilution.[4]
-
Degassing: Degas both solutions for at least 10-15 minutes immediately prior to the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
Loading: Load the streptavidin solution into the sample cell of the calorimeter and the biotin or this compound solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand solution into the protein solution. Allow sufficient time between injections for the system to return to thermal equilibrium. A typical experiment consists of 20-30 injections.
-
-
Data Analysis:
-
Thermogram: The raw data is a plot of the heat change per injection versus time.
-
Binding Isotherm: Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH).
-
Kd Calculation: The dissociation constant (Kd) is the reciprocal of the binding constant (Kd = 1/Ka).
-
Visualizing the Binding Interaction
The fundamental difference in the interaction of biotin and this compound with streptavidin lies in the reversibility of the binding. Biotin's interaction is practically irreversible, while this compound's binding is readily reversible, a key feature for applications requiring gentle elution.[3]
References
- 1. SA-sensorchip [sprpages.nl]
- 2. benchchem.com [benchchem.com]
- 3. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Desthiobiotin: A Technical Guide for Advanced Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions is fundamental to understanding cellular processes and is a cornerstone of drug discovery. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein interaction partners. The biotin-streptavidin interaction, one of the strongest non-covalent bonds known, has long been the gold standard for these assays. However, the very strength of this interaction necessitates harsh elution conditions that can denature proteins and disrupt delicate protein complexes, thereby limiting the scope of analysis.
Desthiobiotin, a sulfur-free analog of biotin, has emerged as a superior alternative for applications requiring the recovery of intact and functional protein complexes.[1] Its reversible, high-affinity binding to streptavidin allows for gentle elution under physiological conditions, preserving the integrity of protein interactions for downstream analysis.[2][3] This technical guide provides an in-depth overview of this compound, its advantages over biotin, and detailed protocols for its application in protein interaction studies.
Core Principles: The Advantage of Reversible Binding
The key difference between this compound and biotin lies in their chemical structures and resulting binding affinities for streptavidin. Biotin's thiophene ring, containing a sulfur atom, is crucial for its near-irreversible bond with the streptavidin binding pocket.[1] this compound lacks this sulfur atom, resulting in a significantly weaker, yet still robust, binding affinity.[2][4] This allows for the competitive displacement of this compound-tagged molecules from streptavidin using an excess of free biotin under mild, non-denaturing conditions.[5][6]
Quantitative Comparison of Binding Affinities
The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction. The approximately four-orders-of-magnitude difference in binding affinity between biotin and this compound is the foundation of this compound's utility in gentle elution strategies.[2]
| Ligand | Streptavidin Binding Affinity (Kd) | Binding Interaction | Typical Elution Conditions |
| Biotin | ~10-15 M[1][7] | Essentially Irreversible[1] | Harsh, denaturing conditions (e.g., low pH, boiling in SDS-PAGE sample buffer)[1] |
| This compound | ~10-11 M[5][6][8] | Reversible[1] | Mild, competitive elution with free biotin (e.g., 2-50 mM biotin) under physiological pH and temperature[1][5] |
Experimental Workflows: A Visual Comparison
The choice between this compound and biotin dictates distinct experimental workflows for affinity purification.
Key Applications and Methodologies
This compound-based affinity purification is particularly advantageous for:
-
Proteomics and Mass Spectrometry: Preserving protein complexes is crucial for identifying novel protein-protein interactions.[2]
-
Structural Biology: Purifying intact protein complexes is often a prerequisite for structural studies like cryo-electron microscopy.[2]
-
Enzyme Assays: Eluting enzymes and their regulatory partners in their active state allows for subsequent functional assays.[2]
Detailed Experimental Protocol: this compound Pull-Down Assay
This protocol outlines a typical workflow for a this compound pull-down assay to identify protein interaction partners.
1. Labeling of Bait Protein with this compound
This protocol describes the labeling of a purified "bait" protein with an amine-reactive this compound derivative (e.g., NHS-Desthiobiotin).
-
Materials:
-
Procedure:
-
Immediately before use, dissolve the NHS-Desthiobiotin reagent in DMSO or DMF.[6]
-
Add a 5- to 25-molar excess of the this compound reagent to the protein solution.[2]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[2]
-
Remove excess, unreacted this compound using a desalting column.[9]
-
2. Affinity Purification of Protein Complexes
-
Materials:
-
Procedure:
-
Wash the streptavidin beads with Binding/Wash Buffer.[10]
-
Add the this compound-labeled bait protein to the washed beads and incubate for 1 hour at room temperature with gentle rotation to immobilize the bait.[2]
-
Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.[2]
-
Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.[2]
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[2][9]
-
To elute the bait protein and its interactors, add the Biotin Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing.[2] For some applications, incubation at 37°C can improve recovery.[11]
-
Collect the eluate for downstream analysis (e.g., SDS-PAGE, Western Blot, or mass spectrometry).[2]
-
Proximity-Dependent Biotinylation (BioID)
BioID is a powerful technique to identify physiologically relevant protein interactions that occur in living cells.[12] It utilizes a promiscuous biotin ligase fused to a protein of interest, which biotinylates proximal endogenous proteins.[13] While traditionally using biotin, the principles can be adapted for this compound to facilitate the gentle elution of captured protein complexes.
A generalized BioID workflow involves:
-
Generation of a cell line stably expressing the BioID fusion protein.[12]
-
Induction of biotinylation by adding excess biotin (or this compound) to the cell culture medium.[14]
-
Cell lysis under denaturing conditions to disrupt protein interactions and solubilize proteins.[14]
-
Affinity capture of biotinylated proteins using streptavidin beads.[12]
-
Elution of captured proteins for identification by mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | Inefficient elution | Increase biotin concentration in the elution buffer. Increase incubation time and/or temperature (e.g., 37°C). Perform a second elution and pool the eluates.[5] |
| High background (non-specific binding) | Insufficient washing | Increase the number of wash steps. Increase the detergent concentration in the wash buffer (e.g., up to 0.1% Tween-20). Include NaCl (150-500 mM) in the wash buffer to reduce ionic interactions.[5] |
| Protein degradation | Protease activity | Add protease inhibitors to the lysis and wash buffers.[5] |
| Co-elution of streptavidin | Harsh elution conditions | Ensure elution is performed under non-denaturing conditions. Avoid boiling the beads in SDS-PAGE sample buffer.[5] |
Conclusion
This compound offers a significant advantage over traditional biotin-streptavidin systems for the study of protein-protein interactions.[2] By enabling the gentle and efficient elution of captured proteins and their complexes under physiological conditions, it overcomes the major limitation of the nearly irreversible biotin-streptavidin bond.[15] For researchers and drug development professionals seeking to isolate and study proteins in their native, functional state, this compound-based affinity purification represents a superior and often essential methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. epicypher.com [epicypher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]
- 14. usherbrooke.ca [usherbrooke.ca]
- 15. Improve lncRNA-protein pull-down experiments with Desthiobiotinylated RNA probes - News Blog - Jena Bioscience [jenabioscience.com]
Methodological & Application
Desthiobiotin Pull-Down Assay for the Gentle Purification of Protein Complexes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions is fundamental to understanding cellular processes and the mechanisms of disease. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein interaction partners. The biotin-streptavidin interaction, due to its high affinity, has been a cornerstone of these methods. However, the near-irreversible nature of this bond necessitates harsh elution conditions that can disrupt the very protein complexes researchers aim to study.
Desthiobiotin, a sulfur-free analog of biotin, offers a compelling solution. It binds to streptavidin with high specificity but with a lower affinity than biotin, allowing for the gentle elution of protein complexes under physiological conditions through competitive displacement with free biotin.[1][2][3] This "soft-release" mechanism preserves the integrity of protein interactions, making this compound pull-down assays ideal for the isolation of intact protein complexes for downstream applications such as mass spectrometry, structural biology, and functional assays.[2][4]
This document provides a detailed protocol for the this compound pull-down assay, from the labeling of a "bait" protein to the elution of "prey" protein complexes.
Data Presentation
A key advantage of the this compound system is its ability to preserve protein complexes due to the gentle elution conditions. This is a direct result of the difference in binding affinity between this compound and biotin for streptavidin.
| Ligand | Binding Partner | Dissociation Constant (Kd) | Elution Conditions | Preservation of Protein Complex |
| This compound | Streptavidin | ~10⁻¹¹ M[4][5] | Mild (e.g., 2-50 mM Biotin in PBS)[6] | High |
| Biotin | Streptavidin | ~10⁻¹⁵ M[4][5] | Harsh (e.g., low pH, denaturants) | Low |
Table 1: Comparison of this compound and Biotin for Affinity Purification.
One protocol has noted a capture efficiency of over 90% for desthiobiotinylated nucleosomes using streptavidin magnetic beads.[5]
Experimental Protocols
This protocol is a general guideline and may require optimization for specific proteins and interacting partners.
I. Desthiobiotinylation of the Bait Protein
This procedure describes the labeling of a purified "bait" protein using an amine-reactive this compound derivative (e.g., NHS-Desthiobiotin).
Materials:
-
Purified bait protein (0.2-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
EZ-Link™ Sulfo-NHS-LC-Desthiobiotin[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)[1]
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-LC-Desthiobiotin in DMSO to a concentration of 10 mg/mL.
-
Protein Preparation: Ensure the purified bait protein is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved this compound reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[2]
-
Removal of Excess this compound: Remove non-reacted this compound using a desalting column, following the manufacturer's instructions. The desalted, labeled protein is now ready for the pull-down assay.[1]
II. This compound Pull-Down Assay
This protocol outlines the capture of the desthiobiotinylated bait protein and its interacting partners ("prey") from a cell lysate using streptavidin-coated magnetic beads.
Materials:
-
Desthiobiotinylated bait protein (from Part I)
-
Streptavidin-coated magnetic beads[5]
-
Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4.[6]
-
Cell lysate containing potential prey proteins.
-
Elution Buffer: Binding/Wash Buffer supplemented with 50 mM D-(+)-biotin.[2][6]
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired volume of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.[7]
-
-
Bait Protein Immobilization:
-
Add the desthiobiotinylated bait protein to the washed streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle end-over-end rotation to allow the bait protein to bind to the beads.[2]
-
-
Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.[2]
-
-
Protein Interaction (Pull-Down):
-
Add the cell lysate containing the prey proteins to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow for the formation of bait-prey protein complexes.[2]
-
-
Washing to Remove Non-specific Binders:
-
Pellet the beads using the magnetic stand and discard the supernatant (unbound fraction).
-
Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads completely and incubate for 5 minutes at 4°C with rotation.[2][6]
-
-
Gentle Elution:
-
After the final wash, carefully remove all residual wash buffer.
-
Add the Elution Buffer (containing free biotin) to the beads.
-
Incubate for 10-15 minutes at room temperature with gentle mixing. For enhanced recovery, incubation can be performed at 37°C for 10 minutes.[1][2]
-
Pellet the beads with the magnetic stand and carefully collect the supernatant, which contains the eluted bait protein and its interacting partners.
-
For maximal recovery, a second elution can be performed by adding fresh Elution Buffer to the beads and repeating the incubation. The two eluates can then be pooled.[6]
-
-
Analysis:
Mandatory Visualization
Caption: Experimental workflow for the this compound pull-down assay.
Caption: Simplified TNF-α signaling pathway initiated at the TNFR1 receptor.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pull-down of metalloproteins in their native states using this compound-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epicypher.com [epicypher.com]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
Application Notes and Protocols for Labeling Proteins with NHS-Desthiobiotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling proteins with NHS-desthiobiotin, a reversible biotin analog ideal for applications requiring gentle elution of captured proteins. This document details the underlying chemistry, provides step-by-step experimental protocols, and offers methods for validating and quantifying the labeling efficiency.
Introduction
Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but with a lower affinity than the nearly irreversible bond of biotin.[1] This property allows for the elution of this compound-labeled molecules from streptavidin affinity matrices under mild, non-denaturing conditions, such as competitive displacement with free biotin at neutral pH.[2][3] The N-hydroxysuccinimide (NHS) ester of this compound is an amine-reactive chemical linker that covalently attaches the this compound tag to primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) on a target protein.[3][4] This labeling strategy is particularly advantageous for pull-down assays, affinity purification, and the study of protein-protein interactions where recovery of the native protein complex is crucial.[2][5]
Key Features of NHS-Desthiobiotin:
-
Amine-Reactive: Efficiently reacts with primary amines at pH 7-9 to form stable amide bonds.[3][6]
-
Reversible Binding: Enables gentle elution of labeled proteins from streptavidin supports, preserving protein structure and function.[1][2]
-
Membrane Permeable: The uncharged nature of NHS-desthiobiotin allows it to diffuse across cell membranes for intracellular labeling.[6]
-
Alternative to Strong Biotinylation: Overcomes the limitations of harsh elution conditions required for the biotin-streptavidin interaction.[2][5]
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction of NHS-desthiobiotin with a primary amine on a protein.
Experimental Protocols
Materials
-
NHS-Desthiobiotin (stored at -20°C with desiccant)[6]
-
Protein of interest (purified in an amine-free buffer)
-
Amine-free buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)[5]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange[7]
Protocol 1: Protein Labeling with NHS-Desthiobiotin
This protocol is a general guideline. The optimal conditions, particularly the molar ratio of NHS-desthiobiotin to protein, should be determined empirically for each specific protein.
1. Preparation of Protein Sample: a. Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for labeling and must be removed.[5] b. If necessary, perform a buffer exchange using a desalting column or dialysis.[7] c. Adjust the protein concentration to 0.2-2 mg/mL for efficient labeling.[5]
2. Preparation of NHS-Desthiobiotin Stock Solution: a. Allow the vial of NHS-Desthiobiotin to equilibrate to room temperature before opening to prevent moisture condensation.[8] b. Immediately before use, dissolve the NHS-Desthiobiotin in anhydrous DMSO or DMF to a final concentration of 10 mM.[5][8] Note: The NHS ester is susceptible to hydrolysis in aqueous solutions, so the stock solution should be prepared fresh.
3. Labeling Reaction: a. Calculate the required volume of the 10 mM NHS-Desthiobiotin stock solution to achieve the desired molar excess. A starting point of 15-20 fold molar excess of NHS-desthiobiotin to protein is recommended.[5][8] b. Add the calculated volume of NHS-Desthiobiotin solution to the protein solution while gently vortexing. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][9]
4. Quenching the Reaction: a. To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[9] b. Incubate for 15 minutes at room temperature.[9]
5. Removal of Excess NHS-Desthiobiotin: a. Remove unreacted NHS-desthiobiotin and the quenching buffer by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2][7] This step is critical for downstream applications, especially for the quantification of labeling efficiency.
Caption: Experimental workflow for labeling proteins with NHS-desthiobiotin.
Data Presentation
Table 1: Recommended Molar Excess of NHS-Desthiobiotin for Labeling
| Protein Concentration | Recommended Molar Fold Excess of Biotin Reagent | Expected Degree of Labeling |
| 10 mg/mL | ≥ 12-fold | 3-5 biotins/protein |
| 2 mg/mL | ≥ 20-fold | 3-5 biotins/protein |
| 0.1 - 1.0 mg/mL | 20:1 | 1.6 - 5.0 biotins/protein |
Data compiled from references[4][7]. The degree of labeling can vary depending on the protein's size and number of available primary amines.
Table 2: Comparison of Biotinylation Chemistries
| Feature | This compound-NHS Ester | Standard Biotin-NHS Ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Binding Affinity (Kd) | ~10⁻¹¹ M to streptavidin | ~10⁻¹⁵ M to streptavidin |
| Elution Conditions | Competitive elution with free biotin (mild, neutral pH)[2] | Harsh denaturing conditions (e.g., low pH, high concentrations of chaotropic agents)[2] |
| Labeling Efficiency | Generally high, dependent on reaction conditions | Generally high, dependent on reaction conditions |
| Specificity | Non-specific for primary amines | Non-specific for primary amines |
Data compiled from reference[2].
Validation and Quantification of Labeling
Protocol 2: Quantification of this compound Labeling using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the number of biotin analogs incorporated per protein molecule.[2] The assay is based on the displacement of HABA from the avidin-HABA complex by this compound, which leads to a decrease in absorbance at 500 nm.[2][10]
Materials:
-
HABA/Avidin solution (commercially available kits or prepared in-house)
-
This compound-labeled protein (with excess label removed)
-
Spectrophotometer or microplate reader
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin).[2]
-
Add 100 µL of the this compound-labeled protein sample to the cuvette and mix well.
-
Once the absorbance reading stabilizes, record the value (this is A₅₀₀ HABA/Avidin/Sample).[2]
-
Calculate the moles of this compound per mole of protein using the manufacturer's instructions or standard equations.
Protocol 3: Qualitative Validation by Western Blot
A Western blot can confirm the successful labeling of the target protein.
Procedure:
-
Separate the this compound-labeled protein sample and a non-labeled control by SDS-PAGE.[9]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate the membrane with streptavidin conjugated to horseradish peroxidase (Streptavidin-HRP).[8]
-
Wash the membrane to remove unbound streptavidin-HRP.
-
Add a chemiluminescent substrate and detect the signal using an imaging system. A band should appear for the labeled protein, but not for the unlabeled control.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS before labeling.[11] |
| Hydrolysis of NHS-desthiobiotin. | Prepare the NHS-desthiobiotin stock solution fresh in anhydrous DMSO or DMF immediately before use.[11] | |
| Sub-optimal pH. | Ensure the reaction buffer pH is between 7 and 9.[8] | |
| Over-labeling/Protein Aggregation | Molar excess of NHS-desthiobiotin is too high. | Start with a lower molar ratio (e.g., 5:1) and titrate upwards. Monitor for aggregation using native PAGE or size-exclusion chromatography.[11] |
| High Background in Downstream Assays | Incomplete removal of free NHS-desthiobiotin. | Ensure thorough removal of excess reagent using desalting columns or dialysis.[11] |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound NHS [nanocs.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nhs-lc-biotin.com [nhs-lc-biotin.com]
Protocol for Eluting Desthiobiotin-Tagged Proteins from Streptavidin Beads
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between biotin and streptavidin is a cornerstone of affinity purification; however, its strength often necessitates harsh elution conditions that can compromise protein integrity. Desthiobiotin, a sulfur-free analog of biotin, offers a potent alternative, binding to streptavidin with high specificity but a lower affinity that permits gentle elution.[1][2] This document provides a detailed protocol for the competitive elution of this compound-tagged proteins from streptavidin beads using free biotin, thereby preserving the native conformation and function of the target proteins.[1][3]
Introduction
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[2][4] This near-irreversible binding is advantageous for many applications but poses a significant challenge when the recovery of a functional, intact protein is desired. Elution often requires denaturing conditions, such as low pH or high concentrations of chaotropic agents, which can irreversibly damage the protein of interest.[5]
This compound provides an elegant solution to this problem. Lacking the sulfur atom of biotin, it binds to streptavidin with a significantly higher dissociation constant (Kd ≈ 10⁻¹¹ M), indicating a less tenacious, yet still highly specific, interaction.[1][4][6] This crucial difference in binding affinity allows for the efficient displacement of this compound-tagged molecules from streptavidin by introducing an excess of free biotin.[1][7] This competitive elution strategy is performed under mild, non-denaturing conditions, making it ideal for the purification of sensitive proteins and protein complexes for downstream functional assays, structural studies, and mass spectrometry.[8][9]
Principle of Competitive Elution
The elution process leverages the principles of competitive binding. This compound-tagged proteins bound to streptavidin beads are incubated in a buffer containing a high concentration of free biotin. Due to its much stronger affinity for the streptavidin binding sites, biotin effectively displaces the this compound-tagged protein, which is then released into the elution buffer.[1][10] This method ensures the recovery of the target protein in its native state.
Quantitative Data Summary
The binding affinities of this compound and biotin to streptavidin are key to understanding the competitive elution process. The following table summarizes these values.
| Ligand | Streptavidin Binding Affinity (Kd) | Reference |
| Biotin | ~10⁻¹⁵ M | [2][4] |
| This compound | ~10⁻¹¹ M | [1][4][6] |
Note: Exact Kd values can vary depending on experimental conditions such as temperature and pH.[2]
Elution efficiency is dependent on several factors, including the concentration of free biotin, incubation time, and temperature. The following table provides a summary of typical elution conditions.
| Elution Agent | Concentration | Buffer Composition | Incubation Time | Temperature | Expected Outcome | Reference |
| D-(+)-Biotin | 2.5 mM - 50 mM | Physiological buffers (e.g., PBS, Tris-based buffers) pH 7.2-8.0 | 10-15 minutes to overnight | 4°C to 37°C | Gentle and efficient elution of native proteins. | [10][11] |
| D-(+)-Biotin | 25 mM | 50 mM Tris-HCl, pH 7.4, with detergents (e.g., 0.4% SDS, 1% IGEPAL-CA630) | 5 minutes | 95°C | Effective elution, but denaturing conditions. | [8][12] |
Experimental Protocols
This section details two protocols for the elution of this compound-tagged proteins from streptavidin beads: a standard protocol for native protein elution and a more stringent protocol for applications where denaturing conditions are acceptable.
Protocol 1: Native Elution of this compound-Tagged Proteins
This protocol is designed to preserve the native structure and function of the eluted protein.
Materials:
-
Streptavidin-conjugated beads (e.g., magnetic beads, agarose resin) with bound desthiobiotinylated protein.[1]
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with 0.05% Tween-20, pH 7.4.
-
Elution Buffer: 50 mM D-(+)-biotin in Binding/Wash Buffer. Note: Ensure the pH is readjusted after dissolving the biotin.[13]
-
Microcentrifuge tubes.
-
Magnetic stand (for magnetic beads) or microcentrifuge.
-
Rotating mixer.
Procedure:
-
Bead Preparation: After binding the desthiobiotinylated protein, wash the streptavidin beads three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.[8] For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, gently centrifuge the beads at a low speed.
-
Elution: After the final wash, carefully remove all residual wash buffer.[1]
-
Add 1-2 bed volumes of Elution Buffer to the beads.[10]
-
Incubate the beads with the Elution Buffer for 15-60 minutes at room temperature with gentle rotation. For tightly bound proteins, the incubation time can be extended up to overnight at 4°C.[10][13]
-
Collection of Eluted Protein: Separate the beads from the eluate using a magnetic stand or centrifugation.
-
Carefully collect the supernatant, which contains the eluted protein, into a fresh microcentrifuge tube.[1]
-
(Optional) Second Elution: To maximize protein recovery, a second elution can be performed by adding another 1-2 bed volumes of fresh Elution Buffer to the beads and repeating steps 4-6. The eluates can be pooled.[1]
-
Post-Elution Processing: The eluted sample will contain a high concentration of free biotin. If this interferes with downstream applications, it can be removed by dialysis, desalting columns, or buffer exchange.[1]
Protocol 2: Stringent Elution of this compound-Tagged Proteins
This protocol uses heat and detergents for a more stringent elution, which may be suitable for downstream applications like SDS-PAGE and Western blotting where protein denaturation is acceptable.
Materials:
-
Streptavidin-conjugated beads with bound desthiobiotinylated protein.[8]
-
Stringent Elution Buffer: 25 mM D-(+)-biotin, 50 mM Tris-HCl, pH 7.4, 0.4% SDS, 1% IGEPAL-CA630.[8][12]
-
Microcentrifuge tubes.
-
Magnetic stand or microcentrifuge.
-
Heat block.
Procedure:
-
Bead Preparation: Wash the streptavidin beads as described in Protocol 1.
-
Elution: After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of Stringent Elution Buffer to the beads.[8]
-
Incubate the sample for 5 minutes at 95°C.[8]
-
Collection of Eluted Protein: Immediately place the tube on a magnetic stand or centrifuge to separate the beads.
-
Collect the supernatant containing the eluted protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low Protein Yield | Inefficient competitive displacement. | Increase the concentration of biotin in the elution buffer (up to 50 mM). Increase the incubation time and/or temperature (e.g., 37°C). Perform a second elution. | [1][13] |
| Protein precipitation on the column. | Ensure buffer conditions are optimal for protein solubility. Consider adding non-ionic detergents. | [10] | |
| High Background (Non-specific binding) | Insufficient washing. | Increase the number of wash steps. Increase the detergent concentration in the wash buffer (e.g., up to 0.1% Tween-20). Include 150-500 mM NaCl in the wash buffer to reduce ionic interactions. | [1] |
| Hydrophobic interactions. | Add a non-ionic detergent to the wash and elution buffers. | [10] | |
| Co-elution of Streptavidin | Harsh elution conditions. | Ensure elution is performed under non-denaturing conditions as in Protocol 1. Avoid boiling the beads in SDS-PAGE sample buffer unless streptavidin contamination is acceptable. | [1] |
| Excess Biotin in Eluate | High concentration of free biotin required for elution. | Remove excess biotin using dialysis, desalting columns, or buffer exchange. | [1] |
Visualizations
Caption: Experimental workflow for eluting desthiobiotinylated proteins.
Caption: Competitive displacement of this compound-tagged protein by free biotin.
Conclusion
The use of this compound for protein labeling and purification presents a significant advantage over the traditional biotin-streptavidin system by enabling the recovery of proteins under mild, non-denaturing conditions.[1] The competitive elution protocol described here is a robust and versatile method for obtaining functional, intact proteins for a wide range of downstream applications in research and drug development. Optimization of elution parameters may be necessary to achieve the best results for a specific protein of interest.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Desthiobiotin in Affinity Chromatography: A Gentle Approach to Purification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Desthiobiotin, a stable and reversible binding analog of biotin, has emerged as a powerful tool in affinity chromatography, offering a gentler alternative to the strong interaction of biotin and streptavidin. This allows for the elution of tagged biomolecules under mild, non-denaturing conditions, preserving their structure, function, and integrity. These characteristics make this compound-based affinity purification ideal for applications where the recovery of active proteins, protein complexes, or other sensitive biomolecules is critical.
The this compound Advantage
The core of this compound's utility lies in its modified structure. Lacking the sulfur atom found in biotin's thiophene ring, this compound binds to streptavidin and its analogs, like Strep-Tactin®, with high specificity but a significantly lower affinity.[1][2] This key difference allows for the competitive displacement of the this compound-tagged molecule from the affinity matrix using free biotin under physiological conditions, avoiding the harsh, denaturing agents often required for eluting biotinylated molecules.[1][3]
The benefits of using this compound in affinity chromatography include:
-
Preservation of Protein Integrity: Gentle elution conditions help maintain the native structure and biological activity of the purified protein.[1][2]
-
High Purity: The specific, competitive elution minimizes the co-purification of non-specifically bound contaminants, leading to high-purity samples.[1]
-
Regenerable Affinity Matrix: The streptavidin matrix is not denatured during elution and can be regenerated for multiple purification cycles, making the process cost-effective.[1][4]
-
Versatility: The system is compatible with a wide range of biological samples and buffer conditions.[4]
Quantitative Data Summary
The selection of an affinity tag system often depends on quantitative parameters that dictate its performance. The following table summarizes key data for the this compound-streptavidin interaction in comparison to the biotin-streptavidin interaction.
| Feature | This compound | Biotin | References |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [1][2][5] |
| Binding Interaction | Reversible | Essentially Irreversible | [1] |
| Elution Conditions | Mild, competitive elution with 2.5-50 mM biotin at physiological pH | Harsh, denaturing conditions (e.g., low pH, chaotropic agents) | [1] |
| Protein Purity | Can exceed 99% with systems like Strep-tag®II | High, but harsh elution can release non-specific binders | [1] |
| Protein Yield | Generally high due to gentle and efficient elution | Can be variable due to protein precipitation during harsh elution | [1] |
| Matrix Regeneration | Possible | Difficult to impossible without denaturing streptavidin | [1] |
Experimental Protocols
Here we provide detailed protocols for the affinity purification of a this compound-tagged protein using streptavidin-coated magnetic beads and a gravity flow column.
Protocol 1: Purification using Streptavidin-Coated Magnetic Beads
This protocol is suitable for small-scale purifications and pull-down assays.
Materials:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.
-
Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[1]
-
Streptavidin-coated magnetic beads.
-
Cell lysate containing the desthiobiotinylated protein of interest.
-
Magnetic stand.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in Binding/Wash Buffer.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Repeat this wash step twice.
-
-
Binding:
-
Add the cell lysate containing the desthiobiotinylated protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to facilitate binding.
-
-
Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant (unbound fraction).
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing. This allows the free biotin to competitively displace the this compound-tagged protein.[1]
-
Pellet the beads on the magnetic stand and collect the supernatant containing the purified protein.
-
Protocol 2: Purification using a Gravity Flow Column with Strep-Tactin® Resin
This protocol is suitable for larger-scale protein purifications.
Materials:
-
Binding/Wash Buffer (Buffer W): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA.
-
Elution Buffer (Buffer E): Buffer W containing 2.5 mM this compound.[4]
-
Regeneration Buffer (Buffer R): Buffer W containing 1 mM HABA (2-(4-hydroxyphenylazo)benzoic acid).
-
Strep-Tactin® resin (e.g., Strep-Tactin® Sepharose®).
-
Gravity flow column.
Procedure:
-
Column Preparation:
-
Pack the Strep-Tactin® resin into the gravity flow column.
-
Equilibrate the column with 2 column volumes (CV) of Buffer W.
-
-
Sample Loading:
-
Apply the cleared cell lysate containing the this compound-tagged protein to the column.
-
-
Washing:
-
Wash the column with 5-10 CV of Buffer W to remove unbound proteins.
-
-
Elution:
-
Apply 3-5 CV of Buffer E to the column to elute the bound protein. Collect the fractions.
-
-
Regeneration:
-
To regenerate the column, apply 3 CV of Buffer R. A color change to red indicates HABA binding and successful displacement of any remaining this compound.[4]
-
Wash the column with 3-5 CV of Buffer W to remove HABA. The column is now ready for reuse.
-
Visualizing the Workflow and Interactions
To better understand the processes involved in this compound affinity chromatography, the following diagrams illustrate the key steps and molecular interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Gentle Protein Elution Using Desthiobiotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity purification is a cornerstone technique for isolating specific proteins from complex biological mixtures. The biotin-streptavidin interaction, one of the strongest non-covalent bonds known, has been widely adopted for this purpose. However, the very strength of this interaction necessitates harsh, denaturing conditions to elute the target protein, often compromising its structural integrity and biological activity. Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative by providing a strong but reversible interaction with streptavidin. This allows for the gentle elution of purified proteins under physiological conditions, preserving their native conformation and function. These application notes provide a comprehensive guide to utilizing this compound for the gentle and efficient purification of proteins.
Principle of this compound-Based Affinity Purification
This compound binds to the same site on streptavidin as biotin but with a significantly lower affinity.[1][2] This difference in binding strength is the key to its utility in gentle elution strategies.[3] While the biotin-streptavidin interaction is nearly irreversible, the this compound-streptavidin interaction can be readily reversed by competitive displacement with an excess of free biotin.[4][5] This "soft release" mechanism allows for the recovery of the target protein and its interacting partners in their native state.[3]
Quantitative Data Summary
The efficiency of protein purification using this compound is underscored by the quantitative differences in binding affinities and the gentle elution conditions required compared to the traditional biotin-streptavidin system.
Table 1: Comparison of Binding Affinities to Streptavidin [1][2][6][7]
| Ligand | Dissociation Constant (Kd) | Binding Interaction |
| Biotin | ~10⁻¹⁵ M | Essentially Irreversible |
| This compound | ~10⁻¹¹ M | Reversible |
Table 2: Comparison of Elution Conditions [1][4]
| Feature | This compound System | Biotin System |
| Elution Method | Competitive displacement with free biotin | Harsh, denaturing conditions |
| Elution Buffer | e.g., PBS, pH 7.4 with 2.5-50 mM biotin | e.g., 0.1 M glycine-HCl, pH 2.8; boiling in SDS-PAGE buffer |
| Impact on Protein | High integrity; preserves structure and function | Potential for denaturation and aggregation |
| Purity | High; specific elution minimizes co-purification | Can be high, but harsh elution may release non-specific binders |
| Yield | Generally high due to gentle elution | Variable; potential for protein loss due to precipitation |
| Matrix Regeneration | Possible | Difficult to impossible |
Experimental Protocols
Protocol 1: Labeling of Bait Protein with Amine-Reactive this compound
This protocol outlines the procedure for labeling a purified "bait" protein with an amine-reactive this compound derivative, such as NHS-Desthiobiotin.
Materials:
-
Purified "bait" protein in an amine-free buffer (e.g., PBS)
-
Amine-reactive this compound (e.g., NHS-Desthiobiotin)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-Desthiobiotin in DMSO or DMF.[5]
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris are not compatible with this labeling chemistry.[5]
-
Labeling Reaction: Add a 5- to 25-fold molar excess of the dissolved this compound reagent to the protein solution.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Removal of Excess this compound: Remove non-reacted this compound using a desalting column according to the manufacturer's instructions.
Protocol 2: Affinity Purification of this compound-Labeled Protein using Streptavidin Resin
This protocol describes the capture of a this compound-labeled protein from a complex mixture, such as a cell lysate, using streptavidin-coated beads.
Materials:
-
Cell lysate containing the desthiobiotinylated protein
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)[1][3]
-
Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM D-biotin)[1]
-
Protease inhibitors (optional)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in Binding/Wash Buffer.
-
Pellet the beads using a magnetic stand or centrifugation and discard the supernatant.
-
Repeat the wash step twice.[1]
-
-
Binding:
-
Add the cell lysate containing the desthiobiotinylated protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to facilitate binding.[1]
-
-
Washing:
-
Elution:
-
Add the Elution Buffer to the beads.
-
Incubate for 10-15 minutes at room temperature with gentle mixing.[1][3] For potentially inefficient elution, consider increasing the biotin concentration or the incubation time.[4]
-
Pellet the beads and carefully collect the supernatant containing the purified protein.[1]
-
For maximal recovery, a second elution step can be performed.[4]
-
-
Post-Elution Processing:
-
If necessary, remove excess free biotin from the eluate using dialysis or a desalting column, depending on the requirements of downstream applications.[4]
-
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound-based protein purification.
Caption: Competitive displacement of this compound-tagged protein by free biotin.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Elution | Inefficient elution | Increase biotin concentration in the elution buffer. Increase incubation time and/or temperature (e.g., 37°C). Perform a second elution step.[4] |
| High Background | Insufficient washing | Increase the number of wash steps or the volume of wash buffer. Add salt (150-500 mM NaCl) or increase detergent concentration in the wash buffer.[4] |
| Non-specific binding to resin | Block the streptavidin resin with a suitable blocking agent (e.g., casein) before adding the sample.[6][8] | |
| Co-elution of Streptavidin | Harsh elution conditions | Ensure elution is performed under non-denaturing conditions. Avoid boiling the beads in SDS-PAGE sample buffer.[4] |
| Excess Biotin Interference | High concentration of free biotin in eluate | Remove excess biotin using dialysis, desalting columns, or buffer exchange.[4] |
Conclusion
The use of this compound for affinity purification provides a significant advantage over the traditional biotin-streptavidin system by enabling the gentle elution of proteins. This method preserves the native structure, function, and interactions of the target protein, making it an ideal choice for applications where protein integrity is paramount. For researchers and drug development professionals, adopting this compound-based purification workflows can lead to higher yields of functional proteins and more reliable downstream analyses.
References
Desthiobiotin-Based Purification of RNA-Interacting Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and methodologies for the purification of RNA-interacting proteins using desthiobiotin-based affinity capture. This technique offers a significant advantage over traditional biotin-streptavidin systems by allowing for the gentle elution of captured RNA-protein complexes, thereby preserving their integrity for downstream analysis.
Introduction
The study of RNA-protein interactions is crucial for understanding the complex regulatory networks that govern cellular processes such as gene expression, splicing, translation, and RNA stability.[1] The this compound pull-down assay is a robust method for isolating and identifying proteins that bind to a specific RNA molecule of interest.[1] this compound, a sulfur-free analog of biotin, binds to streptavidin with high specificity but lower affinity than biotin.[1][2][3] This key difference enables the competitive and gentle elution of the this compound-labeled RNA and its interacting proteins using a buffered solution of free biotin, preserving the native conformation of the captured protein complexes.[1][3][4] This approach is ideal for subsequent applications like Western blotting and mass spectrometry.[1][3]
Principle of the Method
The this compound-based RNA pull-down assay involves three primary stages:
-
Preparation of this compound-Labeled RNA Probe: The target RNA is transcribed in vitro with desthiobiotinylated nucleotides or is synthesized with a 3' terminal this compound label.[1][4][5]
-
Formation of RNA-Protein Complexes: The labeled RNA probe is incubated with a cell lysate to allow for the formation of specific RNA-protein complexes.[1]
-
Affinity Capture and Elution: The RNA-protein complexes are captured using streptavidin-coated magnetic beads.[1][4] After washing away non-specific binders, the captured complexes are gently eluted with a buffer containing free biotin.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound-based RNA pull-down assays, compiled from various sources.
Table 1: Binding Affinities of Biotin and this compound to Streptavidin
| Ligand | Dissociation Constant (Kd) | Binding Characteristic | Reference |
| Biotin | ~10⁻¹⁵ M | Essentially irreversible | [2][3][6] |
| This compound | ~10⁻¹¹ M | Reversible, high affinity | [2][3][6] |
Table 2: Typical Reagent Quantities for this compound RNA Pull-Down Assay
| Reagent | Recommended Amount | Notes | Reference |
| This compound-labeled RNA | 1 - 5 µg (or 50 pmol) | Optimal amount depends on the abundance of the target protein. | [1][4][7] |
| Cell Lysate | 0.5 - 2 mg total protein | Amount can be adjusted based on the expression level of the protein of interest. | [1] |
| Streptavidin Magnetic Beads | 50 µL of slurry | Ensure sufficient binding capacity for the amount of labeled RNA used. | [1][4][7] |
| Biotin Elution Buffer | 2 - 10 mM Biotin | A concentration of 4 mM is generally effective for competitive elution. | [1] |
| Incubation Time (Protein Binding) | 1 - 4 hours | Longer incubation may increase yield but also non-specific binding. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Labeled RNA Probe by In Vitro Transcription
This protocol describes the synthesis of a this compound-labeled RNA probe using an in vitro transcription reaction.
Materials:
-
Linearized DNA template containing the target RNA sequence downstream of a T7 promoter
-
HighYield T7 RNA Labeling Kit (or similar)
-
This compound-11-UTP or this compound-11-CTP
-
RNase-free DNase I
-
RNA purification kit
-
Nuclease-free water
Procedure:
-
Set up the in vitro transcription reaction according to the manufacturer's instructions, substituting a portion of the standard UTP or CTP with the corresponding this compound-labeled nucleotide.
-
Incubate the reaction at 37°C for 2 to 4 hours.[1]
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[1]
-
Purify the this compound-labeled RNA using an RNA purification kit following the manufacturer's protocol.[1]
-
Quantify the RNA concentration using a spectrophotometer and assess its integrity by gel electrophoresis.[1]
Protocol 2: this compound-Based RNA Pull-Down Assay
This protocol outlines the steps for capturing RNA-interacting proteins using a desthiobiotinylated RNA probe.
Materials:
-
This compound-labeled RNA probe
-
Cell lysate
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20)
-
Biotin Elution Buffer (e.g., 4 mM Biotin in Binding/Wash Buffer)
-
RNase inhibitor
-
Protease inhibitor cocktail
Procedure:
-
RNA Folding:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer 50 µL of the bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer.
-
-
Binding of RNA to Beads:
-
Resuspend the washed beads in Binding/Wash Buffer and add the folded this compound-labeled RNA probe.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the RNA to bind to the beads.[1]
-
-
Binding of Proteins to RNA:
-
Wash the RNA-bound beads twice with Binding/Wash Buffer to remove unbound RNA.
-
Add 500 µg to 1 mg of cell lysate (supplemented with RNase and protease inhibitors) to the RNA-bound beads.
-
Incubate for 1 to 2 hours at 4°C with gentle rotation.[1]
-
-
Washing:
-
Pellet the beads using a magnetic stand and collect the supernatant (unbound fraction) for analysis if desired.
-
Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer. With each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation to reduce non-specific binding.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add 50-100 µL of Biotin Elution Buffer to the beads.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Pellet the beads on a magnetic stand and carefully collect the supernatant containing the eluted proteins. Repeat the elution step for increased recovery.
-
-
Downstream Analysis:
-
The eluted proteins are now ready for analysis by SDS-PAGE followed by silver staining or Western blotting, or for identification by mass spectrometry.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound-based purification of RNA-interacting proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 5. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 7. RNA-Protein Pull-Down Assay to Isolate RNA-Binding Proteins via Affinity Extraction [jove.com]
Application Note: A Step-by-Step Guide to Desthiobiotinylation of Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desthiobiotin is a stable, sulfur-free analog of biotin that serves as a valuable tool for labeling antibodies and other proteins. It binds to streptavidin with high specificity but with a lower affinity compared to the nearly irreversible bond of biotin.[1][2] This key characteristic allows for the gentle and efficient elution of desthiobiotinylated molecules from streptavidin resins using free biotin under mild, non-denaturing conditions.[1][3] This reversible binding makes this compound an ideal choice for applications such as affinity purification, pull-down assays, and other techniques where recovery of the labeled antibody and its binding partners is crucial.[4][5]
This guide provides a detailed protocol for the covalent labeling of antibodies with an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound.
Principle of the Reaction
The most common method for desthiobiotinylating antibodies involves the use of an NHS ester derivative of this compound. The NHS ester reacts efficiently with primary amines (-NH₂) present on the antibody, primarily the ε-amino group of lysine residues and the N-terminus of each polypeptide chain, to form a stable amide bond.[6][7] This reaction is typically performed in an amine-free buffer at a pH of 7.0-9.0 to ensure the primary amines are deprotonated and available for conjugation.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound-streptavidin interaction and recommended parameters for the labeling reaction.
Table 1: Binding Affinities (Dissociation Constant, Kd)
| Ligand | Streptavidin Binding Affinity (Kd) | Elution Conditions | Reference |
|---|---|---|---|
| Biotin | ~10-15 M | Harsh, denaturing (e.g., low pH, boiling SDS) | [1] |
| This compound | ~10-11 M | Mild (competitive displacement with free biotin) |[1] |
Table 2: Recommended Reaction Parameters for Antibody Desthiobiotinylation
| Parameter | Recommended Value | Notes | Reference |
|---|---|---|---|
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency. | [8][9] |
| Molar Excess of Reagent | 10- to 20-fold | Starting point; may require optimization for specific antibodies. | [8][10] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Avoid Tris, glycine, or other amine-containing buffers. | [6][8] |
| Reaction pH | 7.0 - 9.0 | Ensures primary amines are reactive. | [6] |
| Incubation Time | 1 - 2 hours at Room Temp. or Overnight at 4°C | Longer incubation may increase labeling efficiency. | [9][10] |
| Quenching Reagent | 50 - 100 mM Tris or Glycine | Stops the reaction by consuming excess NHS ester. |[8][11] |
Experimental Protocols
Protocol 1: Desthiobiotinylation of an Antibody
This protocol describes the labeling of an antibody with an amine-reactive this compound-NHS ester.
A. Materials and Reagents
-
Antibody of interest (in an amine-free buffer)
-
This compound-NHS Ester (e.g., NHS-Desthiobiotin or NHS-LC-Desthiobiotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification
B. Antibody Preparation (Buffer Exchange)
It is critical that the antibody solution is free of any amine-containing buffers (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), as these will compete with the labeling reaction.[6][11]
-
If your antibody solution contains amines, perform a buffer exchange into the Reaction Buffer (PBS, pH 7.4).
-
Use a desalting column or dialysis cassette according to the manufacturer's instructions.[6]
-
After buffer exchange, measure the antibody concentration (e.g., by absorbance at 280 nm). Adjust the concentration to 1-10 mg/mL with Reaction Buffer.
C. Desthiobiotinylation Reaction
-
Immediately before use, prepare a 10 mg/mL stock solution of the this compound-NHS ester in anhydrous DMSO or DMF.[11]
-
Calculate the required volume of the this compound stock solution to achieve a 15-fold molar excess.
-
Calculation:Volume of NHS Ester (µL) = ( [Antibody conc. (mg/mL)] / [Antibody MW (g/mol)] ) * Antibody Volume (mL) * 15 * [NHS Ester MW (g/mol)] / 10
-
Note: Assume an average antibody molecular weight (MW) of 150,000 g/mol for IgG.
-
-
Add the calculated volume of the this compound-NHS ester solution to the antibody solution. Mix gently by pipetting.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction volume).[8]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is quenched.
D. Purification of the Labeled Antibody
Remove the unreacted this compound reagent and the NHS byproduct using a desalting column.
-
Equilibrate a desalting column with PBS according to the manufacturer's protocol.[6]
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column to collect the purified, desthiobiotinylated antibody.
-
The labeled antibody is now ready for use or storage at 4°C (short-term) or -20°C (long-term).
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound Affinity Ligand [biosyn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dianova.com [dianova.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for Desthiobiotin in Chemoproteomic Profiling of Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoproteomic profiling of cysteine residues is a powerful strategy for identifying ligandable sites across the proteome, discovering novel drug targets, and understanding the cellular response to electrophilic compounds. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent inhibitors and chemical probes. Desthiobiotin, a reversible analog of biotin, has emerged as a key reagent in these workflows, enabling efficient enrichment of cysteine-containing peptides for mass spectrometry-based analysis. Its milder elution conditions from avidin or streptavidin resins, compared to the harsh denaturing conditions required for biotin, simplify sample processing and improve the recovery of labeled peptides.[1][2]
This document provides detailed application notes and protocols for the use of this compound-based probes in the chemoproteomic profiling of cysteine residues, with a focus on competitive profiling strategies to identify protein targets of small molecule electrophiles.
Principle of the Method
The general workflow for this compound-based chemoproteomic profiling of cysteine residues involves a competitive labeling strategy. In this approach, a biological sample (e.g., cell lysate or intact cells) is first treated with a cysteine-reactive compound of interest (e.g., a covalent inhibitor or fragment). Subsequently, the remaining accessible cysteine residues are labeled with a this compound-conjugated electrophilic probe, most commonly iodoacetamide-desthiobiotin (IA-DTB).[3][4]
Following protein digestion, the this compound-labeled peptides are enriched using streptavidin or neutravidin affinity chromatography. The enriched peptides are then eluted under mild conditions and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the abundance of identified cysteine-containing peptides between the compound-treated and control (e.g., DMSO-treated) samples, one can identify the specific cysteine residues that were engaged by the compound of interest. A significant reduction in the signal of a particular cysteine peptide in the compound-treated sample indicates it as a target.[3][4]
Key Advantages of this compound-Based Probes
-
Simplified Workflows: this compound-containing enrichment probes allow for more efficient recovery of conjugated peptides from avidin, simplifying the overall experimental workflow.[1]
-
Mild Elution: Labeled peptides can be eluted from avidin/streptavidin resins under mild conditions, such as low pH in organic solvent, preserving the integrity of the sample.[1]
-
Improved Throughput: The use of smaller, this compound-based probes contributes to streamlined workflows, enabling higher throughput screening of large compound libraries.[1][5][6]
-
Versatility: this compound probes can be used in various chemoproteomic platforms, including both label-free and isobaric tagging approaches for quantitative analysis.[3][7]
Experimental Workflows and Signaling Pathways
Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) Workflow
The SLC-ABPP method utilizes a this compound-based probe to achieve high-throughput profiling of reactive cysteine sites. This workflow is designed for screening large libraries of electrophiles to identify their protein targets.[1][5][6]
References
- 1. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopically Labeled this compound Azide (isoDTB) Tags Enable Global Profiling of the Bacterial Cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PXD022511 - Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - OmicsDI [omicsdi.org]
- 6. Ligandable Cysteines by SLCABPP [wren.hms.harvard.edu]
- 7. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
On-Bead Digestion Protocol for Desthiobiotin Pull-Downs: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to on-bead digestion protocols following desthiobiotin pull-downs for protein enrichment and subsequent analysis by mass spectrometry. On-bead digestion is a streamlined and efficient method that minimizes sample loss and improves the signal-to-noise ratio by digesting proteins while they are still captured on the affinity beads.[1] This approach is particularly advantageous for identifying and quantifying low-abundance proteins and protein-protein interactions.
Introduction
This compound, a sulfur-free analog of biotin, offers a significant advantage in affinity purification workflows due to its lower binding affinity to streptavidin compared to the nearly irreversible biotin-streptavidin bond.[2] This allows for the gentle elution of captured proteins and their interacting partners. However, for many proteomics applications, direct on-bead digestion has emerged as a superior method, eliminating the need for an elution step altogether, which can often be a source of sample loss and contamination.[1][3]
The following sections provide detailed experimental protocols, quantitative data comparisons, and visual workflows to enable researchers to successfully implement on-bead digestion in their this compound pull-down experiments.
Data Presentation
Table 1: Comparison of On-Bead Digestion and In-Solution Digestion following this compound Pull-Down
| Parameter | On-Bead Digestion | In-Solution Digestion (Following Elution) | Reference |
| Protein/Peptide Recovery | Higher; minimizes sample loss by eliminating elution and transfer steps. | Lower; potential for protein loss during elution and subsequent handling. | [3] |
| Background from Affinity Resin | Can be higher due to co-digestion of streptavidin from the beads. | Lower, as the elution step separates the target proteins from the beads. | [4][5] |
| Protocol Time | Shorter; fewer steps involved. | Longer; requires additional elution and sample preparation steps. | [6] |
| Reproducibility | Generally high due to fewer manual handling steps. | Can be variable depending on the efficiency and consistency of the elution process. | |
| Suitability for Low-Abundance Proteins | Highly suitable due to minimized sample loss. | Less suitable as low-abundance proteins may be lost during elution. |
Table 2: Typical Reagent Concentrations and Incubation Times for On-Bead Digestion
| Step | Reagent | Concentration | Incubation Time | Temperature | Reference |
| Reduction | Dithiothreitol (DTT) | 5-10 mM | 30-60 minutes | 56-60°C | [7][8] |
| Alkylation | Iodoacetamide (IAA) | 15-25 mM | 30-60 minutes | Room Temperature (in the dark) | [7][8] |
| Digestion | Trypsin (MS-grade) | 0.1 - 1 µg per sample | 6-8 hours to overnight | 37°C | [7][8][9] |
| Quenching | Formic Acid (FA) or Trifluoroacetic Acid (TFA) | 0.1 - 1% (final concentration) | 10-15 minutes | Room Temperature | [7][8] |
Experimental Protocols
This section provides a detailed step-by-step protocol for on-bead digestion of proteins captured on streptavidin beads following a this compound pull-down.
Materials and Reagents
-
Streptavidin-coated magnetic beads with captured desthiobiotinylated proteins
-
Wash Buffer 1: 50 mM Ammonium Bicarbonate (AmBic) in LC-MS grade water
-
Wash Buffer 2: 2 M Urea in 50 mM AmBic
-
Reduction Buffer: 10 mM DTT in 50 mM AmBic (prepare fresh)
-
Alkylation Buffer: 25 mM IAA in 50 mM AmBic (prepare fresh, protect from light)
-
Digestion Buffer: 50 mM AmBic, pH 8.0
-
Trypsin (MS-grade), reconstituted in 50 mM acetic acid
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in LC-MS grade water
-
Magnetic rack
-
Thermomixer or incubator
Protocol
-
Bead Washing: a. After the final wash of your this compound pull-down, remove the supernatant completely using a magnetic rack. b. Resuspend the beads in 1 mL of Wash Buffer 1 (50 mM AmBic). Vortex briefly and incubate for 5 minutes at room temperature. c. Pellet the beads on the magnetic rack and discard the supernatant. Repeat this wash step two more times. d. For stringent washing to remove detergents and non-specific binders, resuspend the beads in 500 µL of Wash Buffer 2 (2 M Urea in 50 mM AmBic).[6] Incubate for 15 minutes at room temperature. e. Pellet the beads and discard the supernatant. f. Perform two final washes with 1 mL of Wash Buffer 1 to remove any residual urea.
-
Reduction: a. Resuspend the washed beads in 50 µL of Reduction Buffer (10 mM DTT in 50 mM AmBic). b. Incubate at 56°C for 30 minutes with gentle shaking in a thermomixer. c. Allow the sample to cool to room temperature.
-
Alkylation: a. Add 5 µL of Alkylation Buffer (25 mM IAA in 50 mM AmBic) to the bead suspension for a final concentration of approximately 2.5 mM. b. Incubate for 30 minutes at room temperature in the dark with gentle shaking. c. To quench the alkylation reaction, some protocols suggest adding a small amount of DTT.[8]
-
Digestion: a. Pellet the beads on the magnetic rack and remove the supernatant. b. Resuspend the beads in 50 µL of Digestion Buffer (50 mM AmBic). c. Add 0.5 - 1 µg of MS-grade trypsin to the bead suspension. The optimal enzyme-to-protein ratio should be empirically determined, but a 1:50 to 1:20 (enzyme:protein) ratio is a good starting point. d. Incubate overnight (12-16 hours) at 37°C with gentle shaking in a thermomixer. Shorter digestion times of 6-8 hours can also be effective.[10]
-
Peptide Collection and Quenching: a. After digestion, centrifuge the tubes briefly to collect the sample at the bottom. b. Place the tubes on the magnetic rack and carefully transfer the supernatant containing the digested peptides to a new clean tube. c. To further recover peptides, add 50 µL of a solution containing 60% acetonitrile and 1% formic acid to the beads, incubate for 5 minutes, and then combine this supernatant with the first one.[9] d. Acidify the pooled supernatant by adding the Quenching Solution to a final concentration of 0.1-1% to stop the trypsin activity.[8]
-
Sample Clean-up: a. The resulting peptide mixture should be desalted and concentrated using C18 StageTips or a similar solid-phase extraction method prior to LC-MS/MS analysis.
Mandatory Visualization
Caption: Overall experimental workflow for this compound pull-down followed by on-bead digestion.
Caption: Detailed workflow of the on-bead digestion protocol.
References
- 1. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. resynbio.com [resynbio.com]
- 5. Chemical Derivatization of Affinity Matrices Provides Protection from Tryptic Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechsupportgroup.com [biotechsupportgroup.com]
- 8. uib.no [uib.no]
- 9. usherbrooke.ca [usherbrooke.ca]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Desthiobiotin-Mediated Isolation of Protein-Protein Interaction Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation and characterization of protein-protein interaction (PPI) complexes are fundamental to understanding cellular processes and identifying potential therapeutic targets. Affinity purification is a powerful technique for this purpose; however, the traditionally strong interaction between biotin and streptavidin often necessitates harsh elution conditions that can disrupt the very complexes under investigation. Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative by providing a stable yet reversible interaction with streptavidin. This allows for the gentle elution of protein complexes, preserving their integrity and function for downstream analysis.[1][2][3]
These application notes provide a comprehensive guide to utilizing this compound for the successful isolation of intact protein-protein interaction complexes.
Principle of this compound-Based Affinity Purification
This compound binds to the same site on streptavidin as biotin but with a significantly lower affinity. This crucial difference in binding strength is the foundation of its utility. While the interaction is strong enough to capture this compound-labeled "bait" proteins and their interacting "prey" proteins, it is readily reversible.[2][4] Elution is achieved under mild, physiological conditions by competitive displacement with a solution of free biotin, which has a much higher affinity for streptavidin.[5][6][7] This gentle elution process minimizes the disruption of non-covalent protein-protein interactions within a complex.[1][7]
Quantitative Comparison of Binding Affinities
The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction. The approximately four-orders-of-magnitude difference in Kd between biotin and this compound highlights the basis for the gentle elution strategy.[8]
| Ligand | Binding Partner | Dissociation Constant (Kd) |
| Biotin | Streptavidin | ~10⁻¹⁵ M[9][8][10] |
| This compound | Streptavidin | ~10⁻¹¹ M[5][8] |
Experimental Workflow Overview
The general workflow for isolating protein-protein interaction complexes using this compound involves several key stages: labeling the bait protein, binding the bait to streptavidin-conjugated beads, incubating with the cell lysate containing prey proteins, washing to remove non-specific binders, and finally, eluting the intact protein complex.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for a typical this compound pull-down assay to isolate protein-protein interaction complexes.
Protocol 1: Desthiobiotinylation of the Bait Protein
This protocol describes the labeling of a purified "bait" protein with an amine-reactive this compound derivative (e.g., Sulfo-NHS-LC-Desthiobiotin).
Materials:
-
Purified bait protein (0.2-2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
EZ-Link™ Sulfo-NHS-LC-Desthiobiotin.[11]
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).[11]
-
Phosphate-Buffered Saline (PBS), pH 7.2.
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-LC-Desthiobiotin in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound reagent to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Reagent: Remove non-reacted this compound using a desalting column equilibrated with PBS, following the manufacturer's instructions.
-
Verification of Labeling (Optional): The efficiency of labeling can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
Protocol 2: Pull-Down of Protein Interaction Complex
This protocol details the binding, washing, and elution steps of the pull-down assay.
Materials:
-
Desthiobiotinylated bait protein (from Protocol 1).
-
Cell lysate containing potential "prey" proteins.
-
Binding/Wash Buffer: PBS or TBS with 0.05% Tween-20 (PBST/TBST), pH 7.4.[1][6] Protease inhibitors should be added.
-
Elution Buffer: Binding/Wash Buffer supplemented with 50 mM D-(+)-biotin.[1]
-
Microcentrifuge tubes.
-
Magnetic stand (for magnetic beads) or centrifuge.
-
End-over-end rotator.
Procedure:
-
Bead Preparation:
-
Binding of Bait Protein:
-
Add the desthiobiotinylated bait protein to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate (containing prey proteins) to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Elution:
-
After the final wash, carefully remove all residual wash buffer.
-
Add the Elution Buffer to the beads.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. For more tightly bound complexes, incubation can be extended or performed at 37°C.[6]
-
Pellet the beads and carefully collect the supernatant, which contains the purified bait-prey protein complex.
-
A second elution can be performed and pooled with the first to increase yield.[6]
-
-
Downstream Analysis: The eluted protein complexes are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry for protein identification.
Logical Diagram: The Principle of Gentle Elution
The core advantage of this compound lies in the principle of competitive displacement, which allows for the recovery of protein complexes under non-denaturing conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Eluted Complex | Inefficient elution. | Increase the concentration of biotin in the elution buffer (up to 50 mM).[6] Increase elution incubation time or temperature (e.g., 37°C).[6] Perform a second elution. |
| Poor expression or stability of bait/prey proteins. | Optimize protein expression and lysis conditions. Add protease inhibitors to all buffers.[6] | |
| Excessive desthiobiotinylation hindering binding sites. | Reduce the molar excess of the desthiobiotinylation reagent.[11] | |
| High Background/Contaminating Proteins | Insufficient washing. | Increase the number of wash steps (up to five times).[6][12] Increase the detergent concentration (e.g., up to 0.1% Tween-20).[6] Include 150-500 mM NaCl in the wash buffer to reduce ionic interactions.[6] |
| Non-specific binding to beads. | Pre-clear the lysate with streptavidin beads before adding the bait protein complex. | |
| Co-elution of Streptavidin | Harsh elution conditions. | Ensure elution is performed under non-denaturing conditions. Avoid boiling the beads in SDS-PAGE sample buffer.[6] |
Conclusion
This compound-based affinity purification is a superior method for the isolation of intact protein-protein interaction complexes.[1] By facilitating gentle elution under physiological conditions, this technique preserves the native structure and function of protein complexes, making it an invaluable tool for researchers in basic science and drug development. The protocols and data presented here provide a solid foundation for the successful application of this technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. epicypher.com [epicypher.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 10. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Desthiobiotin Pull-Down Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low yield in desthiobiotin pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over biotin for pull-down assays?
This compound offers a significant advantage due to its lower binding affinity for streptavidin compared to biotin. This allows for the gentle elution of the captured "bait" protein and its interacting "prey" proteins using a competitive displacement with free biotin under mild, non-denaturing conditions.[1][2][3][4] This "soft release" helps to preserve the native structure and function of proteins and their complexes, which is often compromised by the harsh, denaturing conditions required to break the strong biotin-streptavidin bond.[1][3][4]
Q2: What is the binding affinity of this compound to streptavidin compared to biotin?
The dissociation constant (Kd) indicates the strength of a binding interaction, with a lower Kd signifying a stronger bond. This compound binds to streptavidin with a significantly lower affinity (higher Kd) than biotin, making the interaction reversible.[2][3][5][6]
| Ligand | Dissociation Constant (Kd) for Streptavidin | Reference |
| Biotin | ~10⁻¹⁵ M | [3][5][6] |
| This compound | ~10⁻¹¹ M | [3][5][6] |
This difference of approximately four orders of magnitude is the basis for the gentle, competitive elution possible with this compound.[3]
Troubleshooting Guides
Below are common issues that can lead to low yield in your this compound pull-down assay, presented in a question-and-answer format to directly address problems you may encounter at different stages of the experimental workflow.
Section 1: Issues with Bait Protein Labeling
Q3: My final yield is low. How can I be sure my bait protein is being efficiently labeled with this compound?
Inefficient labeling of your bait protein is a primary cause of low pull-down yield. It's crucial to confirm successful labeling before proceeding with the pull-down assay.
-
Verification: You can verify labeling by performing a small-scale click reaction with an azide-functionalized fluorescent dye if you are using an alkyne-tagged this compound.[7] The labeled protein can then be visualized via in-gel fluorescence after SDS-PAGE.[7]
-
Buffer Composition: Ensure your protein sample is in an amine-free buffer, such as PBS, with a pH between 7 and 9.[2][8] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with NHS-ester activated this compound reagents, leading to poor labeling efficiency.[7][8]
-
Molar Excess: Optimize the molar excess of the this compound labeling reagent. A 5-25X molar excess is a common starting point, but this may require adjustment depending on your specific protein's concentration and the number of available primary amines (lysine residues).[3][8]
-
Reagent Quality: Ensure your this compound reagent is fresh and has been stored correctly, typically at -20°C, to prevent degradation.[8]
Q4: Could my lysis buffer be interfering with the labeling reaction?
Yes, certain components in your lysis buffer can inhibit the labeling reaction or subsequent steps.
-
Primary Amines: As mentioned, avoid buffers with primary amines like Tris.[7] Consider using HEPES or PBS instead.[7]
-
Reducing Agents: Reducing agents such as DTT or β-mercaptoethanol can interfere with certain labeling chemistries like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[9] If their use is necessary during lysis, they should be removed by buffer exchange or dialysis before labeling.[9]
-
Protease Inhibitors: Always supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent degradation of your target protein.[7]
Section 2: Inefficient Binding to Streptavidin Beads
Q5: I've confirmed my bait protein is labeled, but the pull-down yield is still low. What could be wrong at the binding step?
Several factors can lead to inefficient binding of your desthiobiotinylated bait protein to streptavidin beads.
-
Bead Capacity and Quality: Ensure your streptavidin beads are not expired and have a sufficient binding capacity.[7] Overloading the beads with excess bait protein can lead to unbound protein being washed away. Do not exceed 100µg of labeled protein for a 50µL resin bed as a general guideline.[8]
-
Removal of Unreacted this compound: It is critical to remove any unreacted, free this compound from your labeled protein solution before adding it to the streptavidin beads.[8] Free this compound will compete with your labeled protein for binding sites on the beads, significantly reducing the amount of bait protein that can be immobilized.[8] Use desalting columns or dialysis for this cleanup step.[3][8]
-
Incubation Time: The incubation time for binding the labeled bait to the beads may need optimization. While 10-30 minutes at room temperature is often sufficient, some proteins may require longer incubation times.[8][10] Similarly, the incubation of the immobilized bait with the cell lysate containing "prey" proteins may need to be extended, for example, to 1-2 hours at 4°C.[10]
-
Washing: While necessary to reduce background, excessive or overly stringent washing can disrupt the interaction between the bait and prey proteins.[8] Use a mild wash buffer and consider reducing the number of wash steps if you suspect your interaction is weak or transient.[8]
Section 3: Problems with Elution
Q6: I see my bait protein on the beads after the pull-down, but very little is present in the eluate. How can I improve my elution efficiency?
Inefficient elution is a common culprit for low final yield.
-
Competitive Elution with Biotin: this compound-tagged proteins are eluted by competitive displacement with free biotin.[2][3][10] Ensure your elution buffer contains a sufficient concentration of free biotin (e.g., 4mM).[11][12]
-
Incubation Time and Temperature: For efficient elution, incubate the beads with the biotin-containing elution buffer at 37°C for 10-30 minutes with gentle mixing.[8][10] This is a critical step for full sample recovery.[8]
-
Protein Precipitation: The eluted protein may be precipitating. After elution, check the beads to see if the protein is still bound.[7] If so, you may need to try a different elution method or consider on-bead digestion for mass spectrometry analysis.[7]
Experimental Protocols
Protocol 1: General this compound Pull-Down Assay
This protocol provides a general framework. Optimization for specific bait and prey proteins is recommended.
Materials:
-
NHS-Desthiobiotin labeling reagent
-
Purified "bait" protein in an amine-free buffer (e.g., PBS)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate containing "prey" proteins
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 4mM Biotin in 20mM Tris, 50mM NaCl)[11][12]
-
Desalting columns
Methodology:
-
Labeling of Bait Protein:
-
Dissolve NHS-Desthiobiotin in an organic solvent like DMSO or DMF immediately before use.[2][8]
-
Add a 5-25X molar excess of the this compound reagent to the purified bait protein solution.[3][8]
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.[3]
-
Remove unreacted this compound using a desalting column.[3][8]
-
-
Binding of Labeled Bait to Streptavidin Resin:
-
Wash the required amount of streptavidin resin twice with Binding/Wash Buffer.[10]
-
Add the desalted, this compound-labeled bait protein to the equilibrated resin.[10]
-
Incubate for 10-30 minutes at room temperature with gentle mixing.[8][10]
-
Pellet the resin and remove the supernatant. Wash the resin three times with Binding/Wash Buffer to remove unbound bait protein.[10]
-
-
Incubation with Prey Protein Lysate:
-
Add the cell lysate containing the prey proteins to the resin with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation.[10]
-
-
Washing:
-
Pellet the resin and collect the supernatant (flow-through).
-
Wash the resin three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
Visualizations
Caption: Workflow of a this compound pull-down assay.
Caption: A logical workflow for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pull-down of metalloproteins in their native states using this compound-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epicypher.com [epicypher.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 | MDPI [mdpi.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Optimizing desthiobiotin elution conditions from streptavidin resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the elution of desthiobiotin-tagged molecules from streptavidin resin.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for affinity purification?
This compound is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a significantly lower affinity (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M).[1][2][3] This weaker, yet specific, binding allows for the gentle and efficient elution of desthiobiotinylated molecules under native conditions through competitive displacement with free biotin.[1][2] This method avoids the harsh, denaturing conditions often required to break the standard biotin-streptavidin bond.[1]
Q2: What are the main advantages of this compound over traditional biotin for affinity purification?
The primary advantage is the ability to elute the target molecule under gentle, non-denaturing conditions.[4][5] This preserves the structure, function, and any interacting partners of the purified protein.[4][5] It also minimizes the co-purification of endogenous biotinylated molecules that would not be eluted under these mild conditions.[3]
Q3: Can I reuse streptavidin resin after elution with free biotin?
No, it is generally not recommended to reuse streptavidin resin after elution with free biotin.[1] The high concentration of free biotin used for elution saturates the binding sites on the resin, rendering it unable to effectively bind new biotinylated molecules.[1]
Q4: How can I remove excess free biotin from my eluate?
Excess free biotin in the eluted sample can be removed using standard laboratory techniques such as dialysis, gel filtration (desalting columns), or buffer exchange.[4][6] The choice of method depends on the sample volume and downstream application.[1]
Q5: Is this compound elution compatible with all types of streptavidin resins?
It is crucial to use a compatible resin. This compound is effective for competitive elution from standard streptavidin or Strep-Tactin® resins.[4] However, it is not suitable for elution from higher affinity resins like Strep-Tactin®XT, which require the stronger binding of free biotin for efficient displacement.[4] Always consult the manufacturer's instructions for your specific resin.
Troubleshooting Guide
Problem 1: Low or No Elution of the Target Molecule
Possible Cause: Inefficient Competitive Displacement
-
Solution: The concentration of free biotin in the elution buffer may be too low. Increase the concentration of free biotin, with typical ranges from 2.5 mM to 50 mM.[1][5] It may be beneficial to start with a lower concentration and increase it if necessary.[1]
Possible Cause: Insufficient Incubation Time
-
Solution: The elution buffer may not have been in contact with the resin long enough. Increase the incubation time, which can range from 10-15 minutes at room temperature to overnight at 4°C for tightly bound molecules.[1][4] Gentle mixing during incubation can also improve efficiency.[1]
Possible Cause: Suboptimal Elution Buffer pH
-
Solution: While elution is generally effective at a near-neutral pH, ensure the pH of your elution buffer is between 7 and 9.[7] Be aware that dissolving solid biotin can lower the pH of the solution, so it's crucial to re-adjust the pH after all components are dissolved.[4][8]
Possible Cause: Protein Precipitation on the Column
-
Solution: The target protein may have aggregated on the resin. Ensure the buffer composition (e.g., salt concentration, detergents) is optimal for your protein's solubility.[1] Consider adding non-ionic detergents (e.g., 0.05% DDM) or glycerol to the elution buffer to prevent non-specific hydrophobic interactions.[4]
Possible Cause: Strong Secondary Interactions
-
Solution: The target molecule may be interacting with the streptavidin resin through mechanisms other than the this compound tag. To disrupt these ionic interactions, try increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash and elution buffers.[1]
Problem 2: High Background (Contaminating Molecules in Eluate)
Possible Cause: Insufficient Washing
-
Solution: Non-specifically bound proteins were not adequately removed before elution. Increase the number of wash steps and/or the volume of wash buffer.[1] You can also increase the stringency of the wash buffer by adding low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) or increasing the salt concentration.[1]
Possible Cause: Hydrophobic Interactions
-
Solution: Both the target molecule and contaminants may be interacting hydrophobically with the resin. Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash and elution buffers to minimize these interactions.[1]
Possible Cause: Non-Specific Binding to the Resin
-
Solution: Block the streptavidin resin with a suitable blocking agent, such as 0.5% (w/v) casein in TBST, before incubating with your sample to reduce non-specific binding.[4][9]
Problem 3: Eluted Protein is Inactive
Possible Cause: Harsh Elution Conditions
-
Solution: If you have deviated from the standard competitive displacement protocol and used acidic buffers or other denaturants, this can damage the protein. Stick to competitive elution with free biotin under physiological conditions to maintain protein integrity.[1]
Possible Cause: Inherent Instability of the Protein
-
Solution: The purified protein may be naturally unstable. Perform all purification steps at 4°C, add protease inhibitors to your buffers, and work quickly to minimize the time the protein is bound to the resin and in the elution buffer.[1]
Data Presentation
Table 1: Comparison of Biotin and this compound Binding Affinity to Streptavidin
| Ligand | Dissociation Constant (Kd) | Binding Interaction | Elution Conditions |
| Biotin | ~10⁻¹⁵ M[3][5] | Essentially Irreversible[5] | Harsh, denaturing conditions (e.g., low pH, boiling in SDS)[5] |
| This compound | ~10⁻¹¹ M[1][3] | Reversible[5] | Mild, competitive elution with free biotin[5] |
Table 2: Typical Elution Buffer Compositions and Conditions
| Parameter | Typical Range | Starting Recommendation | Notes |
| Free Biotin Concentration | 2 mM - 50 mM[6] | 10 mM[7] | Higher concentrations may be needed for high-capacity resins or tightly bound proteins.[4] |
| Buffer | PBS or Tris-based buffers[1] | PBS, pH 7.4[2] | Ensure buffer components are compatible with your downstream applications. |
| pH | 7.0 - 9.0[7][8] | 7.5 - 8.0[4][7] | Re-adjust pH after dissolving biotin.[4][8] |
| Incubation Time | 5 min - overnight[4] | 15 - 30 minutes[4][10] | Longer incubation may be required for complete elution.[1] |
| Temperature | 4°C - 37°C[4][6] | Room Temperature or 37°C[4][10] | Higher temperatures can sometimes improve elution efficiency.[6] |
| Additives (Optional) | 150 - 500 mM NaCl[1][6] | 150 mM NaCl[11] | To reduce non-specific ionic interactions. |
| 0.05% - 0.1% Tween-20[1][6] | 0.05% Tween-20[2] | To reduce non-specific hydrophobic interactions. |
Experimental Protocols
Protocol: Elution of Desthiobiotinylated Proteins from Streptavidin Magnetic Beads
This protocol provides a general guideline for the elution of desthiobiotinylated proteins using competitive displacement with free biotin. Optimization may be required for specific proteins and applications.
Materials:
-
Streptavidin-conjugated magnetic beads with bound desthiobiotinylated protein.
-
Binding/Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20).[6]
-
Elution Buffer: Binding/Wash Buffer supplemented with 10-50 mM D-(+)-biotin.[6]
-
Microcentrifuge tubes.
-
Magnetic stand.
-
Pipettes and tips.
-
End-over-end rotator or vortex mixer.
Procedure:
-
Washing:
-
After binding the desthiobiotinylated protein, place the microcentrifuge tube on a magnetic stand to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 500 µL of Binding/Wash Buffer.
-
Incubate for 2-5 minutes with gentle mixing.[6]
-
Pellet the beads using the magnetic stand and discard the supernatant.
-
Repeat the wash step at least three times to remove non-specifically bound proteins.[6]
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50-100 µL of Elution Buffer to the beads.
-
Gently resuspend the beads by pipetting or vortexing.
-
Incubate for 15-30 minutes at room temperature or 37°C with gentle agitation.[4][10]
-
Place the tube on the magnetic stand to pellet the beads.
-
Carefully collect the supernatant containing the eluted protein into a fresh tube.[6]
-
-
Repeat Elution (Optional):
-
To maximize protein recovery, a second elution can be performed.
-
Add another 50-100 µL of fresh Elution Buffer to the beads.
-
Repeat the incubation and collection steps. The eluates can be pooled or analyzed separately.[6]
-
-
Post-Elution Processing:
-
If the high concentration of free biotin interferes with downstream assays, remove it using methods like dialysis or desalting columns.[6]
-
Visualizations
Caption: Experimental workflow for the purification of desthiobiotinylated proteins.
Caption: Troubleshooting decision tree for low elution yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. epicypher.com [epicypher.com]
- 10. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
Technical Support Center: Troubleshooting Desthiobiotinylated Protein Elution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete elution of desthiobiotinylated proteins from streptavidin-based affinity matrices.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using desthiobiotin for protein purification?
This compound is a stable analog of biotin that lacks a sulfur atom in its thiophene ring.[1] This structural modification results in a significantly lower binding affinity for streptavidin (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the very strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M).[1][2][3][4][5][6] This weaker, yet still specific, binding allows for the gentle and efficient elution of desthiobiotinylated proteins under native conditions using competitive displacement with free biotin.[1][2][7] This avoids the harsh, denaturing conditions often required to break the standard biotin-streptavidin bond.[1][3][8][9]
Q2: What are the advantages of this compound over traditional biotin for affinity purification?
The primary advantage is the ability to elute the target protein under gentle, non-denaturing conditions.[3][10] This preserves the protein's structure, function, and any protein-protein interactions.[3][10] It also minimizes the co-purification of endogenous biotinylated molecules that would not be eluted under these mild conditions.[2][10]
Q3: How does competitive elution with free biotin work?
Elution is based on the principle of competitive displacement.[7] Free biotin has a much higher affinity for the streptavidin binding sites than desthiobiotinylated proteins.[1][7] By introducing an excess of free biotin in the elution buffer, the this compound-tagged proteins are outcompeted for binding to streptavidin and are released from the resin.[1][7]
Q4: Can I reuse the streptavidin resin after elution with free biotin?
No, it is generally not recommended to reuse streptavidin resin after elution with free biotin. The biotin-streptavidin interaction is practically irreversible under physiological conditions.[1] The high concentration of free biotin used for elution will saturate the binding sites on the resin, rendering it unable to bind new biotinylated molecules.[1]
Q5: How can I remove excess free biotin from my eluted protein sample?
Excess free biotin in the eluate can be removed using standard methods such as dialysis, diafiltration, or gel filtration chromatography (desalting columns).[1][7][10] The choice of method will depend on the volume of your sample and the downstream application.
Troubleshooting Guide: Incomplete Elution
This guide addresses common issues that can lead to low or incomplete elution of desthiobiotinylated proteins.
Problem: Low or No Protein Elution
Possible Cause 1: Inefficient Competitive Displacement
-
Solution: Increase the concentration of free biotin in the elution buffer. While a common starting point is 2.5 mM, concentrations up to 50 mM may be necessary, especially for high-capacity resins or tightly bound proteins.[1] You can perform a second elution step and pool the eluates to maximize recovery.[7]
Possible Cause 2: Insufficient Incubation Time or Temperature
-
Solution: Increase the incubation time of the elution buffer with the resin. This can range from 10-15 minutes to overnight at 4°C for tightly bound proteins.[1][10] Gentle mixing during incubation can also improve efficiency.[1] Some protocols suggest incubating at 37°C for 30 minutes with shaking.[8][10]
Possible Cause 3: Suboptimal Elution Buffer pH
-
Solution: Ensure the pH of your elution buffer is between 7.0 and 8.5.[1] Be aware that dissolving solid biotin can lower the pH of the solution, so it is crucial to re-adjust the pH after all components are dissolved.[10][11]
Possible Cause 4: Protein Precipitation on the Column
-
Solution: If your protein is prone to aggregation, it may be precipitating on the column.[1][12] To maintain protein solubility, consider adding non-ionic detergents (e.g., 0.1% Tween-20, 0.05% DDM) or glycerol to the wash and elution buffers.[1][10]
Possible Cause 5: Strong Secondary Interactions
-
Solution: The protein may be interacting with the streptavidin resin through mechanisms other than the this compound tag. To disrupt these ionic or hydrophobic interactions, try the following:
Problem: High Background (Contaminating Proteins in Eluate)
Possible Cause 1: Insufficient Washing
-
Solution: Increase the number of wash steps and/or the volume of wash buffer to remove non-specifically bound proteins more effectively.[1][7][10] You can also increase the stringency of the wash buffer by adding low concentrations of non-ionic detergents or increasing the salt concentration.[1]
Possible Cause 2: Hydrophobic Interactions
-
Solution: Both the target protein and contaminants may be interacting hydrophobically with the resin. Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash and elution buffers to reduce these interactions.[1]
Possible Cause 3: Non-Specific Binding to the Resin
-
Solution: Block the streptavidin resin before incubating it with your sample. A common blocking buffer is 1X TBST with 0.5% (w/v) casein.[5][10] This can help reduce the non-specific binding of other proteins to the beads.
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data related to this compound and biotin interactions with streptavidin, as well as typical elution buffer compositions.
Table 1: Binding Affinities (Dissociation Constant, Kd)
| Ligand | Streptavidin Binding Affinity (Kd) |
| This compound | ~10-11 M[1][2][3][4][5][6] |
| Biotin | ~10-15 M[1][3][4][5][6] |
Table 2: Typical Elution Buffer Components and Conditions
| Component | Recommended Range/Condition | Purpose |
| Free Biotin | 2.5 - 50 mM[1] | Competitive displacement of desthiobiotinylated protein. |
| pH | 7.0 - 8.5[1] | Maintain protein stability and optimal binding/elution. |
| Incubation Time | 10 minutes to overnight[1][10] | Allow sufficient time for competitive displacement. |
| Temperature | 4°C to 37°C[1][8][10] | Can be optimized to improve elution efficiency. |
| NaCl | 150 - 500 mM[1][7] | Reduce non-specific ionic interactions. |
| Non-ionic Detergent | e.g., 0.1% Tween-20[1][7] | Reduce non-specific hydrophobic interactions and prevent protein aggregation. |
Experimental Protocols
General Protocol for Elution of Desthiobiotinylated Proteins
This protocol provides a general guideline for the elution of desthiobiotinylated proteins from streptavidin agarose or magnetic beads using free biotin. Optimization may be required for specific proteins and applications.
-
Washing:
-
After binding the desthiobiotinylated protein, wash the streptavidin resin thoroughly to remove non-specifically bound proteins.
-
For magnetic beads, resuspend the beads in Wash Buffer, incubate for 2-3 minutes with gentle mixing, place the tube on a magnetic stand, and discard the supernatant. Repeat at least three times.[7]
-
For agarose resin in a column, allow the Wash Buffer to flow through the column.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer (e.g., PBS containing 10-50 mM free biotin, pH 7.5) to the washed resin.[1][10]
-
Incubate for a recommended time (e.g., 30 minutes) and temperature (e.g., 37°C) with gentle agitation.[8][10]
-
Collect the eluate. For magnetic beads, place the tube on a magnetic stand and carefully collect the supernatant. For a column, allow the buffer to flow through and collect the fractions.
-
-
Repeat Elution (Optional):
-
To maximize protein recovery, a second elution step can be performed by adding fresh Elution Buffer to the resin.[7] The eluates can be pooled or analyzed separately.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. epicypher.com [epicypher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Increasing the Efficiency of Desthiobiotin Labeling Reactions
Welcome to the technical support center for desthiobiotin labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your this compound labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from biotin?
This compound is a stable analog of biotin that lacks the sulfur atom in its thiophene ring.[1] This structural difference results in a significantly lower binding affinity for streptavidin (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the very strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M).[1] This weaker, yet still specific, binding allows for the gentle and efficient elution of desthiobiotinylated molecules under native conditions using competitive displacement with free biotin.[1][2]
Q2: What are the main advantages of using this compound over biotin for labeling?
The primary advantage of this compound is the ability to elute labeled molecules from streptavidin under mild, non-denaturing conditions.[3][4] This is crucial for applications where maintaining the native structure and function of the purified protein or complex is essential.[4] Standard biotin-streptavidin interactions are nearly irreversible and often require harsh, denaturing conditions for elution, which can damage the target molecule.[4][5]
Q3: What types of molecules can be labeled with this compound?
This compound can be conjugated to a wide range of biomolecules, including proteins, peptides, nucleic acids, and antibodies.[3][6] Various activated forms of this compound are available, such as NHS esters for labeling primary amines (e.g., lysine residues in proteins), and hydrazides for labeling oxidized carbohydrates.[3]
Q4: How can I quantify the efficiency of my this compound labeling reaction?
The efficiency of this compound labeling can be determined using several methods:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay is a common method for quantifying biotin and its analogs. The assay measures the displacement of HABA from avidin by the desthiobiotinylated sample, resulting in a change in absorbance at 500 nm.[7]
-
Mass Spectrometry (MS): MS provides a highly accurate method to confirm and quantify labeling by measuring the mass shift of the intact protein or its digested peptides.[7] This can also help identify the specific sites of labeling.[7]
-
UV-Traceable Biotinylation Reagents: Some commercially available this compound reagents incorporate a UV-traceable chromophore, allowing for the direct calculation of the number of this compound molecules attached to a protein or antibody by measuring absorbance at specific wavelengths.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling reactions and subsequent purification steps, providing potential causes and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with NHS-ester activated this compound.[3] | Use an amine-free buffer such as PBS (phosphate-buffered saline) at a pH between 7 and 9 for the labeling reaction.[3][7] |
| Hydrolysis of the labeling reagent: NHS-esters are susceptible to hydrolysis in aqueous solutions. | Prepare the this compound labeling reagent solution immediately before use.[3] | |
| Inactive labeling reagent: Improper storage or exposure to moisture can lead to the degradation of the labeling reagent. | Store this compound reagents according to the manufacturer's instructions, typically desiccated and at a low temperature.[3] | |
| Insufficient molar excess of labeling reagent: The ratio of this compound reagent to the target molecule may be too low for efficient labeling. | Optimize the molar ratio of the labeling reagent to the target molecule. A typical starting point is a 20-fold molar excess of the reagent. | |
| Low Yield of Purified Protein | Inefficient binding to streptavidin resin: The this compound tag may be sterically hindered, preventing its interaction with streptavidin. | Consider using a this compound reagent with a longer spacer arm to increase the accessibility of the tag.[3] |
| Protein precipitation on the column: The labeled protein may aggregate and precipitate on the streptavidin resin. | Optimize buffer conditions (e.g., salt concentration, detergents) to maintain protein solubility.[1] Perform purification steps at 4°C to enhance protein stability.[1] | |
| Inefficient elution from streptavidin resin: The concentration of free biotin in the elution buffer may be too low, or the incubation time may be too short. | Increase the concentration of free biotin in the elution buffer (typically 2.5 mM to 50 mM).[1] Increase the incubation time of the elution buffer with the resin, with gentle mixing.[1][9] | |
| High Background (Contaminating Proteins in Eluate) | Insufficient washing: Non-specifically bound proteins are not adequately removed before elution. | Increase the number and volume of wash steps.[1] Increase the stringency of the wash buffer by adding low concentrations of non-ionic detergents or increasing the salt concentration.[1] |
| Hydrophobic or ionic interactions with the resin: The target protein or contaminants may be interacting with the streptavidin resin through mechanisms other than the this compound tag. | Add a non-ionic detergent (e.g., 0.1% Tween-20) or increase the salt concentration (e.g., up to 500 mM NaCl) in the wash and elution buffers to disrupt non-specific interactions.[1] | |
| Purified Protein is Inactive | Harsh elution conditions: Although this compound allows for mild elution, the use of harsh conditions can still damage the protein. | Ensure elution is performed with free biotin under physiological, non-denaturing conditions.[1] |
| Protein instability: The purified protein may be inherently unstable. | Add protease inhibitors to the lysis buffer and perform all purification steps at 4°C.[1] Work quickly to minimize the time the protein is on the column.[1] |
Comparison of Biotin and this compound Binding to Streptavidin
| Feature | Biotin | This compound |
| Binding Affinity (Kd) | ~10⁻¹⁵ M[3][10] | ~10⁻¹¹ M[3][10] |
| Binding to Streptavidin | Practically irreversible[2][5] | Reversible[2][5] |
| Elution Conditions | Harsh, denaturing conditions (e.g., low pH, chaotropic agents)[5][7] | Mild, non-denaturing conditions (competitive elution with free biotin)[1][7] |
Experimental Protocols
General Protocol for this compound Labeling of Proteins using an NHS-Ester
This protocol provides a general procedure for labeling proteins with an N-hydroxysuccinimide (NHS)-ester of this compound. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Desthiobiotin
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Sample:
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the NHS-Desthiobiotin in a small amount of anhydrous DMSO or DMF.[3]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-Desthiobiotin to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle stirring.
-
-
Remove Excess Labeling Reagent:
-
Remove non-reacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[7]
-
-
Quantify Labeling Efficiency (Optional but Recommended):
-
Determine the degree of labeling using a HABA assay or mass spectrometry.[7]
-
Protocol for HABA Assay to Quantify this compound Labeling
Materials:
-
HABA/Avidin solution (commercially available or prepared by dissolving HABA and avidin in PBS)
-
This compound-labeled protein sample (with excess label removed)
-
Spectrophotometer
Procedure:
-
Prepare a Blank:
-
Use the same buffer your labeled protein is in as a blank.
-
-
Measure Baseline Absorbance:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).[7]
-
-
Measure Sample Absorbance:
-
Add a known volume and concentration of your this compound-labeled protein to the HABA/Avidin solution and mix.
-
Once the reading stabilizes, measure the absorbance of the mixture at 500 nm (A₅₀₀ HABA/Avidin/Sample).[7]
-
-
Calculate the Degree of Labeling:
-
The decrease in absorbance is proportional to the amount of this compound in your sample. Use the manufacturer's instructions or standard curves to calculate the moles of this compound per mole of protein.[7]
-
Visualizations
Caption: Workflow for this compound labeling of proteins.
Caption: Troubleshooting logic for low labeling efficiency.
Caption: Comparison of Biotin and this compound binding to Streptavidin.
References
- 1. benchchem.com [benchchem.com]
- 2. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Affinity Ligand [biosyn.com]
- 6. Biotin and this compound Conjugates—Section 4.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. epicypher.com [epicypher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During Desthiobiotin Elution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of protein aggregation during the desthiobiotin elution step of affinity purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein aggregation during this compound elution?
Protein aggregation during this compound elution is often multifactorial. The primary cause is the exposure of the protein to conditions that favor intermolecular interactions over protein-solvent interactions, leading to the formation of non-native structures. Key contributing factors include high protein concentration in the eluate, suboptimal buffer pH and ionic strength, and the inherent instability of the target protein.
Q2: How does the principle of this compound elution contribute to potential aggregation?
This compound elution is a competitive displacement process where free biotin, having a much higher affinity for streptavidin, displaces the this compound-tagged protein.[1] While this allows for gentle elution under near-neutral pH, the localized high concentration of the eluted protein can be a major driver of aggregation.[2]
Q3: Can the streptavidin resin itself influence protein aggregation?
Yes, secondary interactions between the target protein and the streptavidin resin, such as hydrophobic or ionic interactions, can sometimes occur.[1] These interactions might be disrupted during elution, potentially exposing aggregation-prone regions of the protein.
Q4: What are the first steps I should take if I observe protein aggregation?
If you observe turbidity or precipitation in your eluate, the first steps should be to optimize the elution buffer and the elution conditions. This includes adjusting the pH, salt concentration, and considering the use of stabilizing additives.[3] It is also crucial to work at a lower temperature (e.g., 4°C) to decrease the rate of aggregation.[2]
Q5: Are there any visual cues during the experiment that can indicate a potential aggregation problem?
Visual observation of particulate matter or a cloudy appearance in the collection tube is a clear indicator of protein aggregation.[2] Additionally, a lower-than-expected protein yield in the eluate, despite confirmation of binding to the resin, could suggest that the protein has precipitated on the column.[3]
Troubleshooting Guides
Problem 1: Visible Precipitation or Turbidity in the Elution Fractions
Possible Causes:
-
High Protein Concentration: The competitive elution process can lead to a highly concentrated band of protein being released from the resin, exceeding its solubility limit.
-
Suboptimal Buffer Conditions: The pH of the elution buffer may be too close to the isoelectric point (pI) of the protein, minimizing its net charge and reducing repulsion between molecules.[2] Incorrect ionic strength can also fail to shield electrostatic interactions that may lead to aggregation.
-
Protein Instability: The target protein may be inherently unstable and prone to aggregation once released from the stabilizing environment of the affinity resin.
Solutions:
-
Decrease Protein Concentration:
-
Increase the elution volume to collect the protein in a larger volume.
-
Perform a step-wise elution with increasing concentrations of biotin to elute the protein more gradually.
-
-
Optimize Elution Buffer:
-
pH Adjustment: Adjust the pH of the elution buffer to be at least one unit away from the protein's pI.[2]
-
Ionic Strength: Modify the salt concentration (e.g., 150-500 mM NaCl) to improve solubility and reduce non-specific ionic interactions.[4]
-
Add Stabilizing Agents: Incorporate additives into the elution buffer to enhance protein stability. (See Table 2 for examples).
-
-
Temperature Control: Perform the elution and all subsequent steps at 4°C to slow down the aggregation process.[2]
Problem 2: Low Protein Yield in Eluate, Suspected On-Column Aggregation
Possible Causes:
-
Protein Precipitation on the Resin: The protein may aggregate and precipitate directly on the affinity column, preventing its elution.[1] This can be common for proteins that are prone to aggregation or for membrane proteins.[1]
-
Strong Secondary Interactions: The protein might be interacting with the resin through mechanisms other than the this compound tag, such as hydrophobic or strong ionic interactions.[1]
Solutions:
-
Modify Wash and Elution Buffers:
-
Optimize Elution Kinetics:
-
Test Elution with Denaturants (for diagnosis): As a last resort to confirm on-column precipitation, you can try eluting with a denaturing agent like SDS. If the protein is recovered, it confirms that aggregation on the column was the issue. This eluted protein will be denatured.
Data Presentation
Table 1: Typical Elution Buffer Components for Desthiobiotinylated Proteins
| Component | Concentration Range | Purpose | Notes |
| Free Biotin | 2.5 mM - 50 mM | Competitive Elution | Higher concentrations may be required for high-capacity resins.[3] |
| Buffer (e.g., PBS, Tris, HEPES) | 20 mM - 100 mM | Maintain pH | Ensure a pH between 7.0 and 8.0.[3] |
| Salt (e.g., NaCl) | 150 mM - 500 mM | Reduce non-specific binding | [4] |
| Non-ionic Detergent (e.g., Tween-20, DDM) | 0.05% - 1% | Maintain protein solubility | [3] |
Table 2: Common Additives to Prevent Protein Aggregation
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose | 5% - 20% (v/v) | Stabilize the native protein structure by interacting with the protein's exposed amide backbone.[2] |
| Amino Acids | Arginine, Glutamate | 50 mM - 500 mM | Can increase protein solubility by binding to charged and hydrophobic regions.[2] |
| Reducing Agents | DTT, TCEP | 1 mM - 10 mM | Prevent the formation of non-native disulfide bonds for proteins containing cysteine residues.[2] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01% - 0.1% | Solubilize aggregates by interacting with hydrophobic patches on the protein surface.[2] |
| Ligands/Cofactors | Specific small molecules | Varies | Stabilize the native conformation of the protein by binding to its active site or a specific binding pocket.[2] |
Experimental Protocols
Protocol 1: Screening for Optimal Elution Buffer Additives
This protocol provides a method to screen for the most effective additive to prevent aggregation of your target protein during elution.
Materials:
-
Streptavidin resin with bound desthiobiotinylated protein
-
Base Elution Buffer (e.g., PBS, pH 7.4, with 10 mM Biotin)
-
Stock solutions of various additives (e.g., 50% Glycerol, 1M Arginine, 10% Tween-20)
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader for turbidity measurement (optional)
-
SDS-PAGE equipment
Methodology:
-
Aliquot the streptavidin resin with the bound protein into several microcentrifuge tubes.
-
Prepare a series of elution buffers by adding different additives from the stock solutions to the base elution buffer to achieve the desired final concentrations. Include a control with no additives.
-
Add the different elution buffers to the respective tubes of resin.
-
Incubate at the desired temperature (e.g., 4°C or room temperature) for a set time (e.g., 30 minutes) with gentle mixing.
-
Pellet the resin by centrifugation or using a magnetic stand.
-
Carefully collect the supernatant (eluate).
-
Visually inspect each eluate for turbidity or precipitation.
-
(Optional) Quantify aggregation by measuring the absorbance of the eluates at a wavelength where light scattering by aggregates is significant (e.g., 340 nm or 600 nm).
-
Analyze the eluates by SDS-PAGE to assess the recovery of the target protein.
-
Compare the results to identify the additive and concentration that provides the highest yield of soluble protein with the least aggregation.
Protocol 2: Step-by-Step Guide for Optimizing this compound Elution
This protocol outlines a systematic approach to optimize the elution process to maximize the recovery of soluble, non-aggregated protein.
Materials:
-
Streptavidin resin with bound desthiobiotinylated protein
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
A series of Elution Buffers with varying biotin concentrations (e.g., 2.5 mM, 5 mM, 10 mM, 20 mM) and with/without an optimized additive from Protocol 1.
Methodology:
-
Binding and Washing: a. Incubate your sample containing the desthiobiotinylated protein with the streptavidin resin according to your standard protocol. b. Wash the resin thoroughly with Binding/Wash Buffer to remove non-specifically bound proteins. Perform at least three washes.[3]
-
Elution Optimization: a. Divide the resin into multiple aliquots. b. To the first aliquot, add the elution buffer with the lowest biotin concentration. Incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 4°C). c. Collect the eluate. d. Repeat the elution step on the same aliquot with the next higher concentration of biotin. e. Continue this stepwise elution and collection. f. For other aliquots, test different incubation times (e.g., 30 minutes, 1 hour) and temperatures (e.g., room temperature, 37°C) with a fixed biotin concentration.[3]
-
Analysis: a. Analyze all collected fractions by SDS-PAGE to determine the protein concentration and purity. b. Assess the fractions for any signs of aggregation. c. Based on the results, determine the optimal combination of biotin concentration, incubation time, and temperature that yields the maximum amount of soluble protein in the fewest steps.
Visualizations
Caption: Troubleshooting workflow for protein aggregation.
Caption: Experimental workflow for additive screening.
References
Technical Support Center: Desthiobiotin Pull-Down & Western Blot Troubleshooting
This guide provides solutions for researchers, scientists, and drug development professionals encountering high background issues in Western blots performed after desthiobiotin-based affinity purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing a uniform high background or "haze" across my entire Western blot membrane?
This issue often points to problems in the Western blot process itself, following the pull-down. The most common causes include:
-
Insufficient Blocking: The blocking buffer has not adequately quenched non-specific binding sites on the membrane.[1][2]
-
Antibody Concentration Too High: The concentrations of the primary or secondary antibodies are too high, leading to non-specific binding to the membrane.[1][3][4]
-
Inadequate Washing: Washing steps are not stringent or long enough to remove unbound antibodies effectively.[1][2][3]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[2][3]
-
Overexposure: The exposure time during chemiluminescence detection is too long, amplifying the background signal along with the specific signal.[3]
Troubleshooting Steps:
-
Optimize Blocking: Increase the blocking incubation time (e.g., 1-2 hours at room temperature) or try a different blocking agent.[5] Bovine Serum Albumin (BSA) is often preferred over milk for biotin/streptavidin systems, as milk contains endogenous biotin that can interfere.[1]
-
Titrate Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[2][6]
-
Enhance Washing: Increase the number (e.g., from 3 to 5) and duration (e.g., from 5 to 10-15 minutes) of your washes.[2][5] Ensure the wash buffer contains a detergent like Tween-20.[2]
-
Control for Secondary Antibody: Run a control lane where the primary antibody is omitted. If you still see high background, the secondary antibody is likely binding non-specifically.[4]
Q2: My blot has many non-specific bands in the pull-down lane, but not in the control lanes. What is causing this?
This pattern suggests that contaminating proteins are being co-eluted with your target protein from the streptavidin beads. The root cause lies within the pull-down steps.
-
Non-Specific Binding to Beads: Proteins from the lysate are binding directly to the streptavidin beads through hydrophobic or electrostatic interactions.[3]
-
Insufficient Washing of Beads: The wash steps after lysate incubation are not stringent enough to remove proteins that are weakly bound to the beads or to your bait protein.[7][8]
-
Endogenous Biotinylated Proteins: Lysates naturally contain biotinylated proteins (e.g., carboxylases) that bind to streptavidin and can be co-eluted.[3]
-
Protein Aggregates: Insoluble protein aggregates in the lysate can be physically trapped within the bead matrix.[3]
Troubleshooting Steps:
-
Pre-Clear the Lysate: Before adding your this compound-labeled bait, incubate the cell lysate with streptavidin beads alone for 30-60 minutes. Discard these beads to remove proteins that bind non-specifically to the resin.
-
Increase Wash Stringency: Increase the number of washes after incubating the beads with lysate.[7][8] You can also increase the salt concentration (e.g., up to 500 mM NaCl) or add a small amount of non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer to disrupt weak, non-specific interactions.[7]
-
Block the Beads: Before incubation with the lysate, block the streptavidin beads with a generic protein solution like BSA to reduce non-specific surface binding.[8]
Q3: Could the this compound elution step itself be causing the high background?
While less common, the elution process can contribute to background issues. This compound facilitates gentle elution with free biotin, which is a key advantage of the system.[3][9][10] However, problems can arise.
-
"Dirty" Elution: If the beads were not washed sufficiently, non-specifically bound proteins will be released along with your target protein during the competitive elution with biotin.[7]
-
High Biotin Concentration in Eluate: While necessary for elution, a very high concentration of free biotin in the sample loaded onto the gel can sometimes interfere with downstream Western blot steps, although this is rare. More commonly, excess biotin in the eluate can be an issue for downstream applications that involve streptavidin reagents.[8]
Troubleshooting Steps:
-
Focus on Pre-Elution Washing: The most effective solution is to perfect the wash steps before elution, as described in Q2.
-
Perform a Second Elution: A second elution step can sometimes help assess the completeness of the first elution.[8]
-
Control Lane: Run a "mock" elution lane on your gel. This involves performing the entire pull-down and elution procedure with beads but without any bait protein to see what proteins elute from the beads themselves.
Optimization of Experimental Parameters
The following table provides recommended starting points and ranges for key experimental parameters. Optimization is often necessary for specific proteins and cell types.
| Parameter | Recommended Starting Point | Optimization Range | Common Issue if Incorrect |
| Pull-Down Wash Buffer | PBS, 150 mM NaCl, 0.1% Tween-20 | 150-500 mM NaCl; 0.1-0.5% Tween-20 or other non-ionic detergent | Low Stringency: High background due to co-elution of non-specific proteins. |
| Number of Washes (Post-Lysate) | 3 washes | 3 - 5 washes | Too Few: Insufficient removal of contaminants. |
| Biotin Elution Buffer | PBS with 10 mM Biotin, pH 7.2-7.5 | 2.5 mM - 50 mM Biotin | Too Low: Inefficient elution of the target protein.[7][8] |
| WB Blocking Buffer | 5% BSA in TBST | 3-7% BSA or non-fat dry milk (use BSA for biotin systems) | Insufficient: High, uniform background on the membrane.[1][4] |
| Primary Antibody Dilution | 1:1000 | 1:500 - 1:5000 | Too Concentrated: High background and non-specific bands.[5] |
| Secondary Antibody Dilution | 1:5000 | 1:2000 - 1:20000 | Too Concentrated: High, uniform background.[6] |
| WB Wash Buffer (TBST) | TBS with 0.1% Tween-20 | 0.05% - 0.2% Tween-20 | Ineffective: Poor removal of unbound antibodies, causing background haze. |
Experimental Workflow & Protocols
Diagram: this compound Pull-Down Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. arp1.com [arp1.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
Technical Support Center: Strep-tag® Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of Strep-tagged proteins.
Troubleshooting Guide: My Strep-tagged protein won't elute with desthiobiotin.
Failure to elute a Strep-tagged protein from a Strep-Tactin® resin using this compound is a common issue that can arise from several factors related to the resin, buffers, the protein itself, or the experimental procedure. This guide will walk you through a systematic troubleshooting process to identify and resolve the problem.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose the potential causes of elution failure.
Caption: Troubleshooting workflow for Strep-tagged protein elution failure.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons my Strep-tagged protein is not eluting with this compound?
Several factors can lead to poor or no elution of your Strep-tagged protein. These can be grouped into four main categories:
-
Resin-Related Issues:
-
Incorrect Resin Type: You may be using a Strep-Tactin®XT resin, which has a higher affinity for the Strep-tag® and requires biotin for efficient elution, not this compound.[1][2][3]
-
Inactive Resin: The Strep-Tactin® resin can become inactivated due to improper storage, harsh treatments, or the presence of biotin in the sample, which binds almost irreversibly.[1][4] The activity of the resin can be checked using HABA (4-hydroxyazobenzene-2-carboxylic acid).[1][4]
-
Irreversible Biotin Binding: If the column was previously used with biotin-containing samples or buffers without proper regeneration, the biotin binding sites may be permanently blocked.[4][5] Adding avidin to your sample can help mask biotin.[4][5]
-
-
Elution Buffer Problems:
-
Incorrect this compound Concentration: The standard concentration of this compound for elution is 2.5 mM.[5][6][7][8] For proteins with high affinity for the resin, such as those with a Twin-Strep-tag®, a higher concentration (5-10 mM) may be necessary.[1][9]
-
Incorrect pH: The optimal pH for elution is around 8.0.[1][4] A significantly lower pH can interfere with the competitive elution process.[1][9]
-
Degraded this compound: Ensure your this compound stock solution is fresh and has been stored correctly.
-
-
Protein-Specific Issues:
-
High-Affinity Interaction: Your specific protein, especially if it has a Twin-Strep-tag®, might exhibit an unusually high affinity for the resin, making elution with standard this compound concentrations difficult.[1][10]
-
Protein Precipitation on the Column: The protein may have precipitated on the column due to high local concentration, buffer incompatibility, or instability.[1][7][11] This can physically block the elution.
-
-
Procedural Errors:
-
Insufficient Incubation Time: The competitive displacement of the tagged protein by this compound requires adequate time. A short incubation period may not be sufficient for efficient elution.[1]
-
Flow Rate Too High: During elution, a slower flow rate allows for more effective competition and displacement of the bound protein.
-
Q2: How can I check if my Strep-Tactin® resin is still active?
You can check the activity of your Strep-Tactin® resin using HABA (4-hydroxyazobenzene-2-carboxylic acid). Active Strep-Tactin® binds HABA, resulting in a color change of the resin to red.[4] If the resin does not turn red upon addition of HABA, it is inactive and needs to be regenerated or replaced.
Q3: What is the recommended concentration of this compound for elution, and can I increase it?
The standard recommended concentration for this compound in the elution buffer is 2.5 mM.[5][6][7][8] However, for proteins that bind tightly to the resin, such as those with a Twin-Strep-tag®, increasing the this compound concentration can improve elution efficiency.
| This compound Concentration | Recommended Use Case |
| 2.5 mM | Standard elution for most Strep-tag® II proteins.[5][6][7][8] |
| 5-10 mM | Recommended for proteins with higher affinity, such as those with a Twin-Strep-tag®, or when standard concentrations yield poor results.[1][9] |
| >10 mM | Can be attempted for very high-affinity interactions, though alternative elution methods might be more effective.[10][12] |
Q4: Are there alternative elution methods if this compound fails?
Yes, if elution with this compound is unsuccessful, you can consider the following alternatives:
-
Biotin Elution: For Strep-Tactin®XT resins, elution must be performed with biotin (typically 50 mM).[3] For standard Strep-Tactin® resins, biotin can be used as a stronger competitor, but be aware that this binding is nearly irreversible, and the resin will be difficult to regenerate.[1][13]
-
pH Shift: Elution can sometimes be achieved by changing the pH of the buffer. For example, using a high pH buffer (e.g., 100 mM glycine-NaOH, pH 10.5) can disrupt the interaction.[11] The eluate should be neutralized immediately to preserve protein integrity.
-
Denaturing Conditions: If preserving the native state of the protein is not critical, elution can be performed under denaturing conditions (e.g., using SDS).[10] This is a harsh method and will likely denature your protein.
Experimental Protocols
Standard Elution Protocol for Strep-tagged Proteins
This protocol outlines the general steps for eluting a Strep-tagged protein from a Strep-Tactin® resin using this compound.
Buffers:
-
Wash Buffer (Buffer W): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA.[14]
-
Elution Buffer (Buffer E): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 2.5 mM this compound.[4]
Procedure:
-
Washing: After loading your protein sample, wash the column with at least 5 column volumes (CVs) of Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Apply 5-7 CVs of Elution Buffer to the column to elute the bound Strep-tagged protein.
-
Collect fractions of 0.5-1 CV and analyze them for your protein of interest (e.g., by SDS-PAGE or UV absorbance).
-
-
Regeneration: After elution, the resin can be regenerated for future use. Wash the column with regeneration buffer containing HABA, followed by a wash with Wash Buffer to remove the HABA.[4]
Visualizing the Binding and Elution Mechanism
The following diagram illustrates the principle of Strep-tag® purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. neuromics.com [neuromics.com]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. alab.com.pl [alab.com.pl]
- 6. fishersci.ie [fishersci.ie]
- 7. interchim.fr [interchim.fr]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. One-step Purification of Twin-Strep-tagged Proteins and Their Complexes on Strep-Tactin Resin Cross-linked With Bis(sulfosuccinimidyl) Suberate (BS3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 14. static.fishersci.eu [static.fishersci.eu]
Technical Support Center: Optimizing Desthiobiotin Binding and Elution Buffers
Welcome to the technical support center for optimizing buffer composition for desthiobiotin binding and elution. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during affinity purification using the this compound-streptavidin system.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over biotin for affinity purification?
The main advantage of this compound is its lower binding affinity to streptavidin (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the very strong interaction of biotin (Kd ≈ 10⁻¹⁵ M).[1][2] This weaker, yet highly specific, binding allows for the gentle and efficient elution of this compound-tagged proteins under native conditions using competitive displacement with free biotin.[1][3][4] This avoids the harsh, denaturing conditions often required to break the biotin-streptavidin bond, thereby preserving the protein's structure, function, and any interacting partners.[3][5]
Q2: How does competitive elution with free biotin work?
Elution is based on the principle of competitive displacement. Free biotin has a significantly higher affinity for the streptavidin binding sites on the resin compared to the this compound-tagged protein.[1] By introducing a high concentration of free biotin in the elution buffer, the this compound-labeled proteins are outcompeted for binding to streptavidin and are released from the resin.[1]
Q3: What is the optimal pH for binding and elution buffers?
For binding, a pH range of 7 to 9 is generally recommended. The elution buffer should also be maintained within a physiological and non-denaturing range, typically between pH 7 and 8.[3] It is crucial to re-adjust the pH of the elution buffer after dissolving biotin, as it can lower the pH of the solution.[3]
Q4: Can I reuse streptavidin resin after eluting with free biotin?
No, it is generally not recommended to reuse streptavidin resin after elution with free biotin. The interaction between biotin and streptavidin is practically irreversible under physiological conditions.[1] The high concentration of free biotin used for elution will saturate the binding sites on the resin, making it unable to bind new biotinylated molecules.[1]
Q5: Is this compound compatible with all types of streptavidin resins?
No, it is critical to use a compatible resin. This compound is effective for competitive elution from standard streptavidin or Strep-Tactin® resins.[3][6] However, it is not suitable for elution from higher affinity resins like Strep-Tactin®XT, which necessitate the much stronger binding of free biotin for efficient elution.[3][7] Always refer to the manufacturer's instructions for your specific resin.
Troubleshooting Guide
Problem 1: Low or No Elution of Target Protein
| Possible Cause | Recommended Solution |
| Inefficient Competitive Displacement | Increase the concentration of free biotin in the elution buffer. While 2.5 mM is a common starting point, concentrations of 5-10 mM or even up to 50 mM may be required, especially for high-capacity resins or proteins with strong binding.[1][3] |
| Insufficient Incubation Time | Increase the incubation time of the elution buffer with the resin. This can range from 10-30 minutes at 37°C to overnight at 4°C for tightly bound proteins. Gentle agitation during incubation can also enhance efficiency.[1][3][8] |
| Protein Precipitation on the Column | If your protein is prone to aggregation, consider adding non-ionic detergents (e.g., 0.05% DDM) or glycerol to the wash and elution buffers to maintain solubility.[1][3] |
| Strong Secondary Interactions | The target protein may be interacting with the resin through mechanisms other than the this compound tag. Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash and elution buffers to disrupt ionic interactions. Adding a non-ionic detergent (e.g., 0.1% Tween-20) can help mitigate hydrophobic interactions.[1] |
| Incompatible Resin | Verify that your streptavidin resin is compatible with this compound elution. High-affinity resins like Strep-Tactin®XT require biotin for elution.[3][7] |
Problem 2: High Background of Contaminating Proteins in Eluate
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and/or the volume of wash buffer to more effectively remove non-specifically bound proteins.[1] |
| Weak, Non-Specific Interactions | Increase the stringency of the wash buffer by adding low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl).[1] |
| Hydrophobic Interactions | Both the target protein and contaminants may be interacting hydrophobically with the resin. Add a non-ionic detergent to the wash and elution buffers.[1] |
Problem 3: Eluted Protein is Inactive
| Possible Cause | Recommended Solution |
| Harsh Elution Conditions | The primary advantage of the this compound system is the ability to use gentle elution conditions. Stick to competitive elution with free biotin under physiological conditions (neutral pH, no harsh denaturants).[1][3] |
| Protein Instability | The purified protein may be inherently unstable. Perform all purification steps at 4°C and consider adding protease inhibitors to the lysis buffer.[1] |
Quantitative Data Summary
Binding Affinities
| Ligand | Streptavidin Dissociation Constant (Kd) | Binding Nature |
| Biotin | ~10⁻¹⁵ M[1][2] | Practically Irreversible[9] |
| This compound | ~10⁻¹¹ M[1][2] | Reversible[10] |
Typical Buffer Compositions
| Buffer Type | Typical Components | Common Concentration Ranges | Purpose |
| Binding/Wash Buffer | PBS or Tris-based buffer | pH 7.2 - 8.0 | To facilitate specific binding of the this compound-tagged protein to the streptavidin resin and wash away non-specifically bound proteins. |
| NaCl | 150 - 500 mM | To reduce non-specific ionic interactions. | |
| Non-ionic Detergent (e.g., Tween-20) | 0.05% - 0.1% | To reduce non-specific hydrophobic interactions. | |
| Elution Buffer | PBS or Tris-based buffer | pH 7.0 - 8.0 | To release the bound protein from the resin. |
| Free Biotin | 2.5 - 50 mM[1] | To competitively displace the this compound-tagged protein. | |
| NaCl | 150 - 500 mM | To maintain protein solubility and reduce non-specific interactions. | |
| Non-ionic Detergent | Optional, as needed | To maintain protein solubility. |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates the general workflow for affinity purification using this compound-streptavidin.
This compound Pull-Down Assay Protocol
This protocol provides a general guideline for a pull-down assay using this compound-labeled bait protein to capture interacting prey proteins from a cell lysate.
-
Preparation of Streptavidin Resin:
-
Binding of this compound-Labeled Bait Protein:
-
Add the purified and desalted this compound-labeled bait protein to the equilibrated resin.
-
Incubate for 10-30 minutes at room temperature with gentle mixing to allow the labeled bait to bind to the streptavidin.[8]
-
Pellet the resin (via centrifugation or a magnetic stand) and remove the supernatant.
-
Wash the resin three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate containing the prey proteins to the resin now coupled with the bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
-
-
Washing:
-
Pellet the resin and collect the supernatant (this is the flow-through).
-
Wash the beads at least three times with Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads, incubate briefly, pellet the beads, and discard the supernatant.[3]
-
-
Elution:
-
After the final wash, add Elution Buffer (e.g., 1X PBS containing 10 mM free biotin, pH 7.5) to the beads.[3]
-
Incubate at 37°C for 10-30 minutes with gentle shaking.[3][8]
-
Pellet the resin and carefully collect the supernatant, which contains your eluted bait protein and its interaction partners.
-
For maximal recovery, a second elution step can be performed.[3]
-
Logical Diagram for Troubleshooting Low Elution Yield
This diagram outlines the decision-making process for troubleshooting low elution yield.
References
- 1. benchchem.com [benchchem.com]
- 2. epicypher.com [epicypher.com]
- 3. benchchem.com [benchchem.com]
- 4. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
How to remove free biotin after desthiobiotin elution
This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the removal of free desthiobiotin from protein samples following elution from Strep-Tactin® affinity chromatography systems.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove free this compound after elution?
A1: Free this compound is a biotin analog used to competitively elute Strep-tag®II fusion proteins from Strep-Tactin® resin under gentle, physiological conditions.[1] However, the high concentration of free this compound in the eluate can interfere with downstream applications that utilize biotin-avidin or biotin-streptavidin interactions (e.g., ELISAs, Western blots, surface plasmon resonance).[2] Removing it is critical to prevent competition for binding sites, which can lead to reduced signal, high background noise, and inaccurate results.[2][3]
Q2: What are the primary methods for removing free this compound?
A2: The most common methods leverage the significant size difference between the protein of interest and the small this compound molecule (MW: 214.29 g/mol ). The primary techniques are:
-
Dialysis: A classic and effective method that involves the passive diffusion of small molecules across a semi-permeable membrane. It is suitable for a wide range of sample volumes.[4]
-
Size Exclusion Chromatography (SEC) / Desalting: This technique, often performed using pre-packed gravity-flow or spin columns, separates molecules based on size. It is a very rapid method, ideal for smaller sample volumes.[5][6][7]
-
Ultrafiltration / Spin Concentrators: These devices use a semi-permeable membrane and centrifugal force to separate molecules by size. They can simultaneously remove small molecules and concentrate the protein sample.[8][9]
Q3: How do I choose the right method for my experiment?
A3: The best method depends on your specific needs, including sample volume, protein concentration, urgency, and available equipment. See the comparison table below for guidance.
Q4: What Molecular Weight Cut-Off (MWCO) should I choose for my dialysis membrane or ultrafiltration device?
A4: A general rule is to select a membrane with an MWCO that is at least two to three times smaller than the molecular weight of your protein of interest. For most proteins, a 7 kDa to 10 kDa MWCO is appropriate and will ensure efficient retention of the protein while allowing the small this compound molecules to pass through freely.[10]
Q5: Can I reuse size exclusion desalting columns?
A5: While some desalting columns are designed for single use, others can be regenerated and reused. For re-use, the hydrated gel can typically be washed with 2 column-volumes of 0.2 M NaOH, rinsed with water, and then re-equilibrated with your buffer.[6] However, always consult the manufacturer's instructions, as improper reuse can lead to cross-contamination and reduced performance.
Method Comparison
Quantitative Data Summary
The choice of method can impact processing time, protein recovery, and final sample concentration. The following table summarizes the key characteristics of the most common techniques for this compound removal.
| Feature | Dialysis | Size Exclusion (Spin Column) | Size Exclusion (Gravity) | Ultrafiltration (Spin) |
| Principle | Passive Diffusion | Centrifugation / Gel Filtration | Gel Filtration | Centrifugation / Filtration |
| Processing Time | 4 hours - Overnight[10][11] | < 15 minutes[5][10] | 15 - 30 minutes | 15 - 40 minutes |
| Typical Protein Recovery | > 95%[7] | > 90%[12] | > 90% | ~90% |
| Sample Dilution | Can increase volume[10] | Minimal | Significant | Can concentrate sample |
| Optimal Sample Volume | 0.1 mL to >10 mL[4] | < 0.5 mL[5] | 0.5 mL to 3 mL | 0.1 mL to 15 mL |
| Hands-On Time | Low (multiple buffer changes) | Low (single spin) | Moderate | Moderate |
| Key Advantage | Gentle, high recovery | Speed, ease of use[13] | Simple, no centrifuge needed | Concentrates sample |
Data synthesized from multiple sources providing general performance characteristics.[4][5][7][10][11][12][13]
Troubleshooting Guides
Problem: I still have residual this compound in my sample after cleanup.
| Potential Cause | Recommended Solution |
| Insufficient Dialysis: The dialysis time was too short, the buffer volume was too small, or there were not enough buffer changes.[2] | Ensure the total dialysis buffer volume is at least 100-fold greater than the sample volume for each change.[10] Perform a minimum of three buffer changes: two changes for 2-4 hours each, followed by an overnight dialysis at 4°C.[10] |
| SEC Column Overload: The sample volume applied to the size exclusion column exceeded the manufacturer's recommendation. | Do not exceed the recommended sample volume for your specific column. Overloading leads to poor separation and co-elution of your protein and this compound.[10] |
| Incorrect SEC Resin Choice: The fractionation range of the resin is not appropriate for separating your protein from small molecules. | Use a desalting resin with a molecular weight cutoff (MWCO) suitable for group separations, typically around 5-7 kDa. This ensures large proteins pass through quickly while small molecules like this compound are retained.[6][10] |
Problem: My protein precipitated during or after the removal process.
| Potential Cause | Recommended Solution |
| Inappropriate Buffer pH: The pH of the dialysis or exchange buffer is too close to your protein's isoelectric point (pI). | Adjust the pH of the buffer to be at least one pH unit above or below your protein's pI to maintain its solubility.[2] |
| Low Ionic Strength: The salt concentration in the final buffer is too low, which can lead to protein aggregation. | Ensure the final buffer has an appropriate ionic strength to maintain protein stability (e.g., 150 mM NaCl).[2] |
| Over-concentration: During ultrafiltration, the protein concentration became too high, leading to insolubility. | Monitor the concentration process carefully. If necessary, perform the concentration in steps or use a device with a larger dead-stop volume to prevent complete drying. |
Problem: My sample is too diluted after cleanup.
| Potential Cause | Recommended Solution |
| Osmotic Effects in Dialysis: The osmolarity of the dialysis buffer is significantly lower than that of the sample, causing water to enter the dialysis cassette/tubing. | Try to match the osmolarity of the dialysis buffer to your sample. If dilution is unavoidable, concentrate the sample after dialysis using an ultrafiltration spin concentrator.[10] |
| Use of Gravity-Flow SEC: Gravity-flow desalting columns often result in a greater final volume compared to the initial sample volume. | For applications where maintaining concentration is critical, use a spin-column format for size exclusion chromatography, which typically results in less dilution.[10] |
Experimental Protocols
Protocol 1: this compound Removal via Dialysis
This method is highly effective for thorough removal of small molecules from a variety of sample volumes.
Workflow Diagram
Methodology
-
Prepare Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer as per the manufacturer's instructions.[11]
-
Load Sample: Secure one end of the tubing with a clip. Pipette your protein sample into the tubing, leaving some space (approx. 20-25%) to allow for potential volume increases.[11] Seal the second end with another clip.
-
First Dialysis: Submerge the sealed tubing in a beaker containing chilled (4°C) dialysis buffer. The buffer volume should be at least 100 times your sample volume. Place the beaker on a magnetic stir plate and stir gently.[2][10]
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours. Discard the buffer and replace it with an equal volume of fresh, chilled buffer. Repeat this step at least once. For optimal removal, perform a final buffer change and let it dialyze overnight.[4][10]
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer. Dry the exterior and cut open one end. Use a pipette to transfer your purified protein to a clean tube.
Protocol 2: Rapid this compound Removal via Size Exclusion Spin Column
This method is ideal for rapid cleanup of small-volume samples.[10]
Workflow Diagram
Methodology
-
Prepare Column: Prepare the spin column according to the manufacturer's protocol. This typically involves twisting off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes to remove the storage buffer.
-
Equilibrate (Optional but Recommended): Add your desired exchange buffer to the column and centrifuge again. Discard the flow-through. This step ensures your protein will be in the correct final buffer.
-
Load Sample: Place the column into a new, clean collection tube. Carefully and slowly apply your protein sample to the center of the packed resin bed. Do not exceed the maximum sample volume recommended by the manufacturer.[2]
-
Centrifuge and Collect: Centrifuge the column for the time and speed specified in the product manual (e.g., 2 minutes at 1,500 x g).[2][10]
-
Sample Recovery: Your purified protein will be in the collection tube. The small this compound molecules are retained in the resin of the column. Discard the used column.
References
- 1. fishersci.ie [fishersci.ie]
- 2. benchchem.com [benchchem.com]
- 3. bioclone.net [bioclone.net]
- 4. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. protocol-online.org [protocol-online.org]
- 6. itwreagents.com [itwreagents.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 10. benchchem.com [benchchem.com]
- 11. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 12. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Desthiobiotin vs. Biotin: A Comparative Guide for Affinity Protein Purification
For researchers, scientists, and drug development professionals, the selection of an appropriate affinity tag is a critical decision that profoundly influences the yield, purity, and functional integrity of purified proteins. The streptavidin-biotin interaction, renowned for its high affinity, has long been a cornerstone of affinity purification. However, the very strength of this bond necessitates harsh elution conditions that can compromise the native state of the target protein. Desthiobiotin, a sulfur-free analog of biotin, has emerged as a compelling alternative, offering a gentler yet effective approach to protein purification. This guide provides a comprehensive, data-driven comparison of this compound and biotin to inform the optimal choice for your specific research needs.
At a Glance: Key Differences Between this compound and Biotin
The fundamental distinction between this compound and biotin lies in their binding affinity to streptavidin, which dictates the conditions required for elution and ultimately impacts the quality of the purified protein.
| Feature | This compound | Biotin |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M[1][2][3] | ~10⁻¹⁵ M[1][2][3] |
| Binding Interaction | Reversible[1][2] | Essentially Irreversible[1] |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 2.5-50 mM) under physiological pH and temperature.[1][2] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer).[1] |
| Impact on Protein Integrity | High; gentle elution preserves protein structure, function, and complex formation.[1][2] | Potential for denaturation, aggregation, and dissociation of protein complexes.[1] |
| Protein Purity | High; specific competitive elution minimizes co-purification of non-specific binders.[1] | Can be high, but harsh elution may release non-specifically bound contaminants.[1] |
| Protein Yield | Generally high due to efficient and gentle elution.[1] | Can be variable; harsh elution may lead to protein precipitation and loss.[1] |
| Regeneration of Affinity Matrix | Possible, as the streptavidin remains intact.[1] | Difficult to impossible without denaturing the streptavidin.[1] |
The Underlying Chemistry: A Tale of Two Affinities
The remarkable strength of the biotin-streptavidin interaction is attributed to a combination of hydrogen bonds, van der Waals forces, and the snug fit of biotin within a deep binding pocket of the streptavidin tetramer.[4] The thiophene ring of biotin, containing a sulfur atom, is crucial for this tight, nearly irreversible bond. This compound, lacking this sulfur atom, exhibits a significantly weaker, yet still robust, binding affinity. This reduced affinity is the key to its utility, enabling the gentle elution of this compound-tagged molecules through competitive displacement with an excess of free biotin.[2][4]
Experimental Workflows: A Visual Comparison
The choice between this compound and biotin dictates distinct experimental workflows for affinity protein purification.
Detailed Experimental Protocols
This compound Affinity Purification Protocol
This protocol outlines the general steps for purifying a this compound-tagged protein using streptavidin-functionalized magnetic beads.
Materials:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.
-
Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[1]
-
Streptavidin-coated magnetic beads.
-
Cell lysate containing the desthiobiotinylated protein of interest.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in Binding/Wash Buffer.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Repeat this wash step twice.[1]
-
-
Binding:
-
Add the cell lysate containing the desthiobiotinylated protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.[1]
-
-
Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant (this is the unbound fraction).
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[1]
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing. This allows the free biotin to competitively displace the this compound-tagged protein from the streptavidin beads.[1]
-
-
Collection:
-
Place the tube on the magnetic stand and carefully collect the supernatant, which contains the purified protein.[1]
-
Biotin Affinity Purification Protocol
This protocol provides a general outline for purifying a biotinylated protein using streptavidin-agarose resin in a column format.
Materials:
-
Binding/Wash Buffer: Tris-buffered saline (TBS), pH 7.4, with 0.1% Tween-20.
-
Elution Buffer (Denaturing): 0.1 M glycine-HCl, pH 2.8 or 6 M guanidine-HCl, pH 1.5.
-
Streptavidin-agarose resin.
-
Cell lysate containing the biotinylated protein.
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5).
Procedure:
-
Column Preparation:
-
Pack a chromatography column with the streptavidin-agarose resin.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Binding:
-
Load the cell lysate onto the column at a slow flow rate to allow for efficient binding of the biotinylated protein.
-
-
Washing:
-
Wash the column extensively with Binding/Wash Buffer (e.g., 20-30 column volumes) to remove non-specifically bound proteins.[1]
-
-
Elution:
-
For functional protein (if possible): Attempt elution with a high concentration of free biotin (e.g., >10 mM) at an elevated temperature (e.g., 37°C), although this is often inefficient.[5]
-
For denatured protein: Apply the denaturing Elution Buffer to the column and collect the fractions. Immediately neutralize the low pH fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) if subsequent analysis requires a neutral pH.[1]
-
-
Regeneration (if attempted):
-
Extensive washing with denaturing agents may be required, but complete regeneration is often difficult without compromising the streptavidin.
-
Conclusion: Making the Right Choice
The selection between this compound and biotin for affinity protein purification is contingent upon the specific experimental goals.
-
Choose this compound when: The primary objective is to obtain a purified protein in its native, functional state for downstream applications such as enzyme assays, structural studies, or analysis of protein-protein interactions. The gentle, competitive elution preserves the integrity of the target protein and any associated complexes.[1][2]
-
Choose Biotin when: An exceptionally stable and near-permanent linkage is required, for instance, in certain immunoassays, for immobilizing proteins onto surfaces, or in applications where the subsequent elution of the functional protein is not a priority.[6] The robustness of the biotin-streptavidin interaction ensures minimal dissociation of the tagged molecule.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Desthiobiotin vs. Cleavable Biotin for Optimal Elution Efficiency
For researchers, scientists, and drug development professionals, the efficient recovery of purified proteins and their interaction partners is paramount for downstream applications. The biotin-streptavidin interaction, a cornerstone of affinity purification, offers exceptional specificity. However, the strength of this bond presents a significant challenge for eluting the target molecules without resorting to harsh, denaturing conditions.
This guide provides an objective comparison of two elegant solutions to this challenge: desthiobiotin, a biotin analog with lower binding affinity, and cleavable biotin linkers. We will delve into their elution efficiencies, supported by experimental data, and provide detailed protocols to help you select the optimal strategy for your research needs.
At a Glance: this compound vs. Cleavable Biotin
| Feature | This compound | Cleavable Biotin |
| Elution Principle | Competitive displacement with excess free biotin | Chemical or enzymatic cleavage of a linker arm |
| Elution Conditions | Mild, physiological buffers (e.g., PBS) with 2.5-50 mM biotin | Varied depending on the linker: reducing agents (e.g., DTT), acidic pH, or UV light |
| Protein Integrity | High preservation of protein structure and function | Generally high, but depends on the sensitivity of the protein to the cleavage conditions |
| Purity | High, as competitive elution is highly specific | High, as elution is specific to the cleavage of the linker |
| Complexity | Simple and straightforward elution protocol | Requires an additional cleavage step and specific reagents |
Quantitative Comparison of Elution Efficiency
The recovery of the target molecule is a critical performance metric. While direct comparative studies are limited, the available data indicates that both methods can achieve high elution efficiencies.
| Biotin Type | Linker Type | Elution/Cleavage Condition | Reported Recovery/Efficiency | Citation |
| This compound | - | Competitive elution with free biotin | >90% capture efficiency; "effective elution" | [1] |
| Cleavable Biotin | Thiol-cleavable (NHS-SS-biotin) | 20 mM TCEP | 99.5% cleavage and elution | [2] |
| Cleavable Biotin | Acid-cleavable (DADPS) | 10% Formic Acid (0.5 h) | >98% cleavage | [3] |
| Cleavable Biotin | Acid-cleavable (DADPS) | 5% Formic Acid (0.5 h) | 95% cleavage | [3] |
| Cleavable Biotin | Thiol-cleavable (Bio-SS-dUTP) | 50-500 mM DTT | 90% recovery of nucleosomes | [4] |
| Cleavable Biotin | Various trifunctional linkers | Specific cleavage conditions | 72-84% pull-down efficiency | [5] |
Note: The reported efficiencies are from different studies and may not be directly comparable due to variations in experimental conditions and target molecules.
The Mechanism of Elution: A Visual Comparison
The fundamental difference between these two approaches lies in the mechanism of release from the streptavidin matrix.
Experimental Protocols
This compound: Competitive Elution
This protocol describes the general steps for eluting a this compound-labeled protein from streptavidin magnetic beads.
Materials:
-
Streptavidin magnetic beads with bound desthiobiotinylated protein
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer: Binding/Wash Buffer containing 50 mM D-(+)-biotin
-
Magnetic rack
Procedure:
-
Washing: After binding the desthiobiotinylated protein, wash the streptavidin beads three times with 500 µL of Binding/Wash Buffer to remove non-specifically bound proteins. Use the magnetic rack to separate the beads from the supernatant between each wash.
-
Elution: After the final wash, remove the supernatant and add 100 µL of Elution Buffer to the beads.
-
Incubation: Incubate the bead suspension at room temperature for 15-60 minutes with gentle mixing. For proteins with stronger interactions, incubation can be extended or performed at 37°C.
-
Collection: Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted protein.
-
Repeat Elution (Optional): To maximize recovery, a second elution can be performed by adding another 100 µL of fresh Elution Buffer to the beads and repeating the incubation and collection steps. The eluates can then be pooled.
Cleavable Biotin: Thiol-Cleavable Linker Example (NHS-SS-Biotin)
This protocol outlines the elution of a protein labeled with a disulfide-containing biotin linker.
Materials:
-
Streptavidin magnetic beads with bound NHS-SS-biotinylated protein
-
Wash Buffers (e.g., high salt buffer, detergent-containing buffer)
-
Elution Buffer: 50 mM DTT or 10-20 mM TCEP in a suitable buffer (e.g., PBS)
-
Magnetic rack
Procedure:
-
Washing: Thoroughly wash the beads with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in 100 µL of Elution Buffer.
-
Incubation: Incubate the bead suspension for 30-60 minutes at room temperature or 37°C with gentle mixing to allow for the reduction of the disulfide bond.
-
Collection: Place the tube on the magnetic rack and collect the supernatant containing the eluted protein. The biotin portion of the linker will remain bound to the streptavidin beads.
-
Alkylation (Optional but Recommended): To prevent re-formation of disulfide bonds, the eluted sample can be treated with an alkylating agent such as iodoacetamide.
Conclusion: Making the Right Choice
Both this compound and cleavable biotin linkers are powerful tools that enable the gentle and efficient elution of target proteins from streptavidin resins, preserving their native structure and function.
-
This compound offers a simpler, one-step competitive elution that is ideal for routine protein purification and applications where maintaining protein complexes is crucial. Its milder elution conditions are a significant advantage for sensitive proteins.
-
Cleavable biotin linkers provide a versatile platform with a variety of cleavage strategies (thiol, acid, photo-cleavable) that can be tailored to specific experimental needs. They are particularly advantageous in proteomics workflows where the complete removal of the biotin moiety is desirable before mass spectrometry analysis.[6]
The choice between these two excellent alternatives will ultimately depend on the specific requirements of your experiment, including the nature of your target protein, the downstream applications, and your laboratory's workflow preferences. By understanding the principles and performance of each, you can optimize your affinity purification strategy for maximal yield and protein integrity.
References
- 1. epicypher.com [epicypher.com]
- 2. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemically cleavable biotinylated nucleotide: usefulness in the recovery of protein-DNA complexes from avidin affinity columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Validating Desthiobiotin Labeling Efficiency for Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in proteomics and related fields, the accurate identification and quantification of proteins are critical for success. Affinity purification coupled with mass spectrometry is a cornerstone of these endeavors. While the biotin-streptavidin interaction has long been a gold standard for affinity capture, its quasi-irreversible nature often necessitates harsh elution conditions that can compromise sample integrity and downstream analysis. Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative with its reversible binding to streptavidin, enabling gentle elution of captured biomolecules. This guide provides an objective comparison of this compound-based labeling with other methods, supported by experimental data and detailed protocols for validating labeling efficiency by mass spectrometry.
Comparison of this compound and Biotin Affinity Tags
This compound's key advantage lies in its significantly lower binding affinity for streptavidin compared to biotin, allowing for competitive elution under mild conditions.[1][2] This "soft-release" mechanism is particularly beneficial for preserving the integrity of protein complexes and minimizing contamination from the affinity matrix, ultimately leading to higher quality mass spectrometry data.[1]
| Ligand | Binding Partner | Dissociation Constant (Kd) | Elution Conditions | Key Advantages for Mass Spectrometry |
| This compound | Streptavidin | ~10⁻¹¹ M[2] | Competitive elution with free biotin at neutral pH[1] | Gentle elution preserves protein complexes and reduces background, leading to cleaner spectra.[1][2] |
| Biotin | Streptavidin | ~10⁻¹⁵ M[2] | Harsh, denaturing conditions (e.g., low pH, high concentrations of denaturants)[1] | Strong binding is ideal for capturing low-abundance targets, but harsh elution can interfere with MS analysis.[1] |
Experimental Protocols
Accurate validation of labeling efficiency is crucial for reproducible and reliable results. Mass spectrometry provides a highly sensitive and precise method for this validation.
Protocol 1: this compound Labeling of Proteins/Peptides
This protocol outlines the general steps for labeling proteins or peptides with an amine-reactive this compound-NHS ester.
-
Sample Preparation: Dissolve the purified protein or peptide in an amine-free buffer (e.g., 50 mM HEPES, pH 8.5) to a known concentration.[1]
-
Reagent Preparation: Prepare a stock solution of this compound-NHS ester (e.g., 10 mM) in an organic solvent such as DMSO or DMF.[1]
-
Labeling Reaction: Add a molar excess of the this compound-NHS ester to the protein/peptide solution. The optimal molar ratio should be determined empirically but a 10- to 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Label: Remove unreacted this compound reagent using a desalting column or dialysis.[3]
Protocol 2: Mass Spectrometry-Based Validation of Labeling Efficiency
This protocol describes how to confirm and quantify this compound labeling using mass spectrometry.
-
Sample Preparation: Take an aliquot of the this compound-labeled protein/peptide. For intact protein analysis, the sample can be directly analyzed after desalting. For peptide-level analysis, the protein must first be subjected to proteolytic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the prepared sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis:
-
Intact Protein Analysis: Determine the mass of the labeled protein. The mass shift compared to the unlabeled protein will indicate the number of incorporated this compound molecules.
-
Peptide Analysis: Search the MS/MS data against a protein sequence database, specifying the mass of the this compound modification on the potential target amino acid residues (e.g., lysine for NHS-ester chemistry). The identification and quantification of these modified peptides confirm the labeling and can pinpoint the specific sites of modification.[3]
-
Mandatory Visualizations
To further clarify the experimental process and comparative logic, the following diagrams are provided.
Caption: Workflow for validating this compound labeling efficiency using mass spectrometry.
Caption: Logical comparison of mass spectrometry with alternative validation methods.
References
Desthiobiotin vs. 2-Iminobiotin: A Comparative Guide to Reversible Affinity Chromatography
In the realm of protein purification and molecular biology, the streptavidin-biotin interaction stands as a cornerstone for its high affinity and specificity. However, the near-irreversible nature of this bond often necessitates harsh elution conditions that can compromise the integrity of the target biomolecule. To address this, several biotin analogs have been developed to facilitate reversible binding. This guide provides a comprehensive comparison of two such analogs, desthiobiotin and 2-iminobiotin, offering researchers the data and methodologies needed to select the optimal tool for their specific application.
At a Glance: Key Differences
| Feature | This compound | 2-Iminobiotin |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M[1] | ~10⁻⁵ M (in solution, pH 7.0-10.7)[2] |
| Binding Mechanism | Competitive, reversible binding | pH-dependent, reversible binding[3][4] |
| Binding Conditions | Physiological pH (e.g., pH 7.4)[5] | Alkaline pH (≥ 9.5)[2][6][7] |
| Elution Conditions | Competitive elution with excess free biotin (mild, physiological pH)[5][8] | Acidic pH (~4.0)[2][3][9] |
| Chemical Stability | Generally stable | Unstable under conditions for oligonucleotide deprotection[10] |
| Impact on Protein Integrity | High, due to gentle elution[5] | Generally high, but pH shift may affect sensitive proteins |
Superiority of this compound for Reversible Binding
While both this compound and 2-iminobiotin offer reversible binding to streptavidin, this compound presents several distinct advantages for most applications in affinity purification.
The primary advantage of this compound lies in its pH-independent binding , which allows for both binding and elution to occur under physiological pH conditions. This is crucial for maintaining the native conformation and function of pH-sensitive proteins and protein complexes. Elution is achieved through the simple addition of excess free biotin, a gentle and highly specific competitive displacement method.[5][8] In contrast, 2-iminobiotin's binding is pH-dependent, requiring a shift to an alkaline pH (≥9.5) for binding and an acidic pH (~4.0) for elution.[2][3][6][7][9] This pH swing, while generally mild, can still be detrimental to the structure and activity of certain proteins.
Furthermore, this compound exhibits greater chemical stability . Notably, 2-iminobiotin has been reported to be unstable under the conditions required for oligonucleotide deprotection, limiting its utility in nucleic acid-based applications.[10] this compound, being a sulfur-free analog of biotin, is a more robust molecule for a wider range of experimental conditions.
Experimental Workflows
The choice between this compound and 2-iminobiotin dictates distinct experimental workflows for affinity purification.
This compound affinity purification workflow.
2-Iminobiotin affinity purification workflow.
Decision-Making Pathway for Researchers
The selection of the appropriate biotin analog is contingent on the specific requirements of the experiment.
Decision tree for choosing between this compound and 2-iminobiotin.
Detailed Experimental Protocols
This compound Affinity Purification Protocol
This protocol outlines the general steps for purifying a this compound-tagged protein using streptavidin-functionalized magnetic beads.[5]
Materials:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.
-
Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[5]
-
Streptavidin-coated magnetic beads.
-
Cell lysate containing the desthiobiotinylated protein of interest.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in Binding/Wash Buffer.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Repeat this wash step twice.[5]
-
-
Binding:
-
Add the cell lysate containing the desthiobiotinylated protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.[5]
-
-
Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant (this is the unbound fraction).
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[5]
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing. This allows the free biotin to competitively displace the this compound-tagged protein from the streptavidin beads.[5]
-
-
Collection:
-
Place the tube on the magnetic stand and carefully collect the supernatant, which contains the purified protein.[5]
-
2-Iminobiotin Affinity Purification Protocol
This protocol provides a general procedure for the affinity purification of a target protein using 2-iminobiotin and immobilized streptavidin resin.[2][11]
Materials:
-
Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0.[11]
-
Elution Buffer: 50 mM sodium acetate, pH 4.0.[11]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
-
Immobilized Streptavidin Resin (e.g., Streptavidin-Agarose).
-
Protein sample containing the 2-iminobiotinylated protein.
Procedure:
-
Resin Equilibration:
-
Pack the streptavidin resin into a chromatography column.
-
Equilibrate the resin with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Adjust the pH of the protein sample to between 9.5 and 11.0 and ensure it contains 0.3 M NaCl.
-
Apply the sample to the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Apply the Elution Buffer to the column to release the bound protein.
-
Collect the eluted fractions.
-
-
Neutralization:
-
Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to preserve the integrity of the purified protein.
-
References
- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Iminobiotin affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Affinity Ligand [biosyn.com]
- 11. genscript.com [genscript.com]
A Comparative Analysis of Desthiobiotin and Biotin Binding Affinities: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an affinity purification system is a critical decision that can significantly impact experimental outcomes. The biotin-streptavidin interaction, renowned for its high affinity, has long been a staple in this field. However, the quasi-irreversible nature of this bond often necessitates harsh elution conditions that can compromise the integrity of the purified molecules. Desthiobiotin, a sulfur-lacking analog of biotin, presents a compelling alternative, offering a balance of strong, specific binding with the advantage of gentle, competitive elution. This guide provides a quantitative comparison of the binding affinities of this compound and biotin, supported by experimental data and detailed protocols.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is quantitatively described by the dissociation constant (Kd). A smaller Kd value indicates a stronger binding interaction. The binding of biotin to streptavidin and avidin is one of the strongest non-covalent interactions known in nature. This compound, while still exhibiting a high affinity, binds less tightly, allowing for reversible binding. This crucial difference is reflected in their respective Kd values.
| Ligand | Protein | Dissociation Constant (Kd) | Reference |
| Biotin | Streptavidin | ~10-14 to 10-15 M | [1][2] |
| This compound | Streptavidin | ~10-11 M | [3][4] |
| Biotin | Avidin | ~10-15 M | [1] |
Note: The exact Kd values can vary depending on experimental conditions such as pH, temperature, and the specific protein variants used.
The Principle of Reversible Binding: A Tale of Two Affinities
The fundamental difference in the interaction of biotin and this compound with streptavidin lies in the reversibility of the binding. Biotin's interaction is practically irreversible, whereas this compound's binding is readily reversible. This characteristic is pivotal for applications requiring the gentle elution of the captured molecule.
References
A Researcher's Guide to Quantifying Desthiobiotin Labeling on Proteins: A Comparison of the HABA Assay and Modern Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of desthiobiotin labeling on proteins is a critical parameter for ensuring experimental consistency and success in a wide array of applications, from affinity purification to cellular imaging. This guide provides an objective comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with contemporary alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.
Introduction to this compound Labeling Quantification
This compound, a sulfur-free analog of biotin, offers a milder elution profile from streptavidin, making it a valuable tool for applications where the integrity of the purified protein is paramount. Accurate determination of the this compound-to-protein molar ratio is essential for optimizing labeling reactions and ensuring the reproducibility of downstream experiments. The HABA assay has long been a standard method for this purpose; however, several alternative technologies have emerged, offering significant advantages in sensitivity, accuracy, and ease of use.
Principle of Quantification Assays
The HABA assay is a colorimetric method based on the displacement of the HABA dye from an avidin-HABA complex.[1][2] Avidin and HABA form a colored complex that absorbs light at 500 nm.[3] Due to its higher affinity for avidin, this compound displaces the HABA dye, leading to a decrease in absorbance that is proportional to the amount of this compound present in the sample.[1][2]
Alternative methods have been developed to overcome the limitations of the HABA assay. These include:
-
Fluorescence-Based Assays: These assays operate on a similar displacement principle but utilize a fluorescently labeled avidin and a quencher molecule. The displacement of the quencher by this compound results in an increase in fluorescence, offering higher sensitivity.[4]
-
Quant*Tag™ Biotin Quantitation Kit: This method employs a chemical reaction that is not dependent on the avidin-desthiobiotin interaction. Proprietary reagents react directly with the this compound molecule to produce a colored product, thus avoiding issues of steric hindrance.[1][5]
-
ChromaLINK® Biotin Assay: This technology incorporates a UV-traceable chromophore into the biotinylation reagent itself. This allows for the direct quantification of incorporated this compound by measuring the absorbance at two wavelengths (280 nm for the protein and ~354 nm for the ChromaLINK® reagent), eliminating the need for a secondary assay.[6][7]
-
Mass Spectrometry (MS): This technique offers the highest accuracy by measuring the mass difference between the unlabeled and this compound-labeled protein. This allows for a precise determination of the number of incorporated this compound molecules.[2][8]
Performance Comparison
The selection of an appropriate assay depends on various factors, including the required sensitivity, sample availability, and the specific experimental context. The following table summarizes the key performance characteristics of the HABA assay and its alternatives.
| Parameter | HABA Assay | Fluorescence-Based Assays | Quant*Tag™ Assay | ChromaLINK® Assay | Mass Spectrometry |
| Principle | Colorimetric (Dye Displacement) | Fluorometric (Quencher Displacement) | Colorimetric (Chemical Reaction) | Spectrophotometric (Direct Quantification) | Mass-to-Charge Ratio |
| Detection Method | Absorbance at 500 nm | Fluorescence Emission | Absorbance at 535 nm | Absorbance at ~354 nm and 280 nm | Mass Analysis |
| Sensitivity | Lower (micromolar range)[9] | High (picomolar range)[4] | High (detects < 1 nmol)[10][11] | Moderate | Very High |
| Dynamic Range | 20 to 160 µM[12] | Nanomolar range | 0.1 to 5 nmol/well[13] | Broader than HABA[14] | Wide |
| Assay Time | ~10-15 minutes | ~5-15 minutes[1] | ~30 minutes[10][15] | < 5 minutes (measurement) | Variable (instrument dependent) |
| Sample Volume | Larger | Smaller[4] | Small | Small (non-destructive)[8] | Small |
| Steric Hindrance | Susceptible[5][8] | Potentially susceptible | Not susceptible[5][16] | Not susceptible | Not susceptible[8] |
| Sample Digestion | May be required[5] | May be required | Not required[10][15] | Not required | Not required for intact protein analysis |
| Advantages | Simple, inexpensive, rapid[9] | High sensitivity, high-throughput potential | Accurate, not affected by steric hindrance, simple[8] | Direct, non-destructive, accurate, reproducible[8] | Highest accuracy, provides site-specific information[2][8] |
| Disadvantages | Underestimates labeling, interference from colored compounds[8][9] | Requires a fluorometer, potential for background signal | Requires specific kit | Requires specific labeling reagent | Requires specialized equipment and expertise, lower throughput[17] |
Experimental Protocols
HABA Assay Protocol (Microplate Format)
This protocol is a generalized procedure. Users should refer to the instructions provided with their specific commercial kit.
Reagents and Materials:
-
HABA/Avidin pre-mixed solution
-
This compound standards
-
This compound-labeled protein sample (free this compound removed)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare this compound Standards: Prepare a series of this compound standards in the same buffer as your sample.
-
Sample Preparation: Dilute the this compound-labeled protein sample to ensure the concentration falls within the linear range of the assay.
-
Assay: a. Add 180 µL of the HABA/Avidin solution to each well of the microplate.[12] b. Add 20 µL of the this compound standards and diluted samples to their respective wells.[12] c. For a blank, add 20 µL of the sample buffer. d. Mix the plate gently for 30-60 seconds.
-
Measurement: Read the absorbance at 500 nm using a microplate reader.[3]
-
Calculation: a. Subtract the absorbance of the blank from the absorbance of the standards and samples. b. Create a standard curve by plotting the change in absorbance against the known this compound concentrations. c. Determine the this compound concentration of your sample from the standard curve.[17]
Fluorescence-Based Assay Protocol (Microplate Format)
This is a general protocol and may vary between different commercial kits.
Reagents and Materials:
-
Fluorescence-based biotin quantitation kit (containing a fluorescently-labeled avidin and a quencher)
-
This compound or biocytin standards
-
This compound-labeled protein sample (free this compound removed)
-
PBS
-
96-well black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards: Prepare a dilution series of this compound or biocytin standards.[4]
-
Prepare Samples: Dilute the this compound-labeled protein sample to fall within the linear range of the assay.[4]
-
Assay: a. Add 10 µL of each standard and unknown sample to the microplate wells.[1] b. Add 90 µL of the fluorescent reporter solution to each well.[1] c. Incubate for 5 minutes at room temperature, protected from light.[1]
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculation: a. Generate a standard curve by plotting fluorescence intensity against the known standard concentrations. b. Use the linear regression from the standard curve to determine the this compound concentration in the unknown samples.[1]
Quant*Tag™ Biotin Quantitation Kit Protocol (1 mL Cuvette Format)
This protocol is based on the manufacturer's instructions.
Reagents and Materials:
-
Quant*Tag™ Biotin Quantitation Kit (Reagent 1, Reagent 2, Reagent 3, Biotin Standard)
-
This compound-labeled protein sample
-
Cuvettes (1 mL)
-
Spectrophotometer
Procedure:
-
Prepare Working Solution: For each sample and standard, combine 0.5 mL of Reagent 1, 0.5 mL of Reagent 2, and 50 µL of Reagent 3.[18]
-
Prepare Standards: Prepare a series of biotin standards (e.g., 0.5, 1, 2.5, 5, 10 nmol) in separate cuvettes. Include a blank with no biotin.[19]
-
Sample Preparation: Adjust the concentration of the this compound-labeled sample so that the amount of this compound falls within the range of the standard curve.[18]
-
Assay: a. Add up to 20 µL of the test sample to a cuvette.[5] b. To each cuvette (standards and samples), add 1 mL of the working solution.[5] c. Incubate at room temperature for 30 minutes.[5][19]
-
Measurement: a. Zero the spectrophotometer with the blank standard. b. Measure the absorbance of the standards and samples at 535 nm.[19]
-
Calculation: a. Create a standard curve by plotting the absorbance at 535 nm versus the nanomoles of biotin for the standards. b. Determine the amount of this compound in your sample from the standard curve.
ChromaLINK® Biotin Assay Protocol
This protocol is a generalized procedure for using a ChromaLINK® biotinylation reagent.
Reagents and Materials:
-
ChromaLINK® Biotinylation Reagent
-
Protein sample
-
Modification Buffer (e.g., PBS, pH 8.0)
-
Desalting column
-
Spectrophotometer capable of reading at 280 nm and 354 nm
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Modification Buffer. Determine the protein concentration.[20]
-
Biotinylation Reaction: a. Prepare a stock solution of the ChromaLINK® Biotin reagent.[20] b. Add the desired molar excess of the ChromaLINK® reagent to the protein solution. c. Incubate at room temperature for 90-120 minutes.[7][21]
-
Purification: Remove excess, unreacted ChromaLINK® reagent using a desalting column.[20]
-
Measurement: Measure the absorbance of the purified, labeled protein at 280 nm and 354 nm.[7]
-
Calculation: Calculate the protein concentration and the concentration of incorporated biotin using the formulas provided by the manufacturer, which account for the absorbance of the chromophore at 280 nm. Determine the biotin-to-protein molar ratio.[6]
Mass Spectrometry Workflow
This is a general workflow and specific protocols will vary based on the instrument and experimental design.
Procedure:
-
Sample Preparation: a. Obtain a sample of the unlabeled protein as a control. b. Prepare the this compound-labeled protein sample. c. Thoroughly desalt both samples.
-
Mass Analysis: Analyze both the unlabeled and labeled protein samples using an appropriate mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Data Analysis: a. Determine the average molecular weight of the unlabeled protein. b. Determine the average molecular weight of the this compound-labeled protein. c. The difference in mass corresponds to the total mass of the incorporated this compound molecules. d. Divide the total mass difference by the molecular weight of a single this compound moiety to determine the average number of this compound molecules per protein.
Visualizing the Workflows
Caption: Workflow of the HABA assay for this compound quantification.
Caption: Workflow of a fluorescence-based assay for this compound quantification.
Caption: Workflow of the Quant*Tag™ assay for this compound quantification.
Conclusion
While the HABA assay is a simple and cost-effective method for estimating this compound labeling, it suffers from significant limitations, most notably the underestimation of labeling due to steric hindrance. For applications requiring high accuracy, sensitivity, and reproducibility, modern alternatives offer superior performance. Fluorescence-based assays provide enhanced sensitivity, making them ideal for limited sample quantities. The Quant*Tag™ assay offers a robust and accurate alternative that is not susceptible to steric hindrance. The ChromaLINK® assay provides a streamlined, non-destructive method for direct quantification. For the highest level of accuracy and for determining the specific sites of labeling, mass spectrometry is the gold standard. The choice of the optimal method will ultimately depend on the specific experimental requirements, available instrumentation, and the desired level of quantitative detail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. QuantTag Biotin Quantitation Kit - 2BScientific [2bscientific.com]
- 11. adipogen.com [adipogen.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. mesoscale.com [mesoscale.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. youtube.com [youtube.com]
- 20. trilinkbiotech.com [trilinkbiotech.com]
- 21. trilinkbiotech.com [trilinkbiotech.com]
Strep-Tactin® vs. Strep-Tactin® XT: A Comparative Guide to Protein Purification
For researchers engaged in protein purification, the Strep-tag® system offers a versatile and efficient method for isolating recombinant proteins. A common question that arises is the compatibility of different elution reagents with the available Strep-Tactin® resins. This guide directly addresses the incompatibility of desthiobiotin with Strep-Tactin® XT and provides a comprehensive comparison of the classic Strep-Tactin®/desthiobiotin system with the high-affinity Strep-Tactin® XT/biotin system. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal purification strategy for their specific needs.
Incompatibility of this compound with Strep-Tactin® XT
It is crucial to understand that This compound is not compatible with Strep-Tactin® XT for the elution of Strep-tagged proteins . Due to the significantly higher binding affinity of Strep-Tactin® XT for both Strep-tag® II and Twin-Strep-tag®, this compound is not a strong enough competitor to efficiently displace the bound protein.[1][2] The manufacturer and experimental evidence confirm that elution from Strep-Tactin® XT resins requires a high concentration of biotin (50 mM).[1][2][3] In contrast, this compound is the recommended elution agent for the standard Strep-Tactin® resin, offering a gentle and efficient release of the target protein.[4][5][6]
Comparison of Strep-Tactin® and Strep-Tactin® XT Systems
The choice between the standard Strep-Tactin® and the high-affinity Strep-Tactin® XT systems depends on the specific requirements of the purification process, such as the expression level of the target protein and the desired purity and yield. The following table summarizes the key differences between the two systems.
| Feature | Strep-Tactin® | Strep-Tactin® XT |
| Binding Affinity (Kd) | Strep-tag® II: ~1 µM Twin-Strep-tag®: Low nM range[4] | Strep-tag® II: Low nM range Twin-Strep-tag®: Low pM range[1][2][3] |
| Elution Reagent | 2.5 mM this compound[4][5][6] | 50 mM Biotin[1][2][3] |
| Protein Yield | Standard | High (at least 1.5 to 2-fold higher than Strep-Tactin®)[6][7] |
| Protein Purity | >95%[8] | >95%[1] |
| Resin Regeneration | HABA (4-hydroxyazobenzene-2-carboxylic acid)[4][5] | 10 mM NaOH or 3M MgCl₂[1][2] |
| Key Advantages | Gentle elution with this compound, cost-effective for high-yield proteins. | Extremely high binding affinity, ideal for low-abundance proteins and applications requiring stringent washing steps.[7][9] |
| Considerations | Potential for protein loss during extensive washing steps due to lower affinity.[6][7] | Biotin in the final eluate may need to be removed for downstream applications. |
Experimental Data
Studies comparing the two systems have demonstrated the superior performance of Strep-Tactin® XT in terms of protein yield. For example, in the purification of Twin-Strep-tag®-mCherry, a significant loss of protein was observed during the washing steps with Strep-Tactin®, while no such loss occurred with Strep-Tactin® XT.[6] In a comparative analysis of the purification of Strep-tag®II-LcpK30, Strep-Tactin® XT yielded approximately 13% more protein than Strep-Tactin® high capacity resin.[10] Another study showed that for a Fab fragment fused to a Twin-Strep-tag®, the amount of purified protein was more than 3-fold higher with Strep-Tactin® XT compared to the standard Strep-Tactin®.[7]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for protein purification using both the Strep-Tactin®/desthiobiotin and Strep-Tactin® XT/biotin systems.
Experimental Protocols
Below are detailed methodologies for protein purification using both Strep-Tactin® and Strep-Tactin® XT systems.
Strep-Tactin® Purification Protocol (this compound Elution)
Materials:
-
Lysis Buffer: 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Wash Buffer (Buffer W): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Elution Buffer (Buffer E): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 2.5 mM this compound[4]
-
Regeneration Buffer (Buffer R): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM HABA
-
Strep-Tactin® resin
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Column Equilibration: Equilibrate the Strep-Tactin® column with 2-3 column volumes (CVs) of Buffer W.
-
Sample Loading: Apply the clarified lysate to the equilibrated column.
-
Washing: Wash the column with 5-10 CVs of Buffer W, or until the A280 absorbance of the flow-through returns to baseline.
-
Elution: Elute the bound protein with 5-8 CVs of Buffer E. Collect fractions and monitor the protein concentration.
-
Regeneration: Regenerate the column by washing with 5 CVs of Buffer R, followed by 5 CVs of Buffer W to remove the HABA. The column is now ready for reuse.
Strep-Tactin® XT Purification Protocol (Biotin Elution)
Materials:
-
Lysis Buffer: 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Wash Buffer (Buffer W): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Elution Buffer (Buffer BXT): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 50 mM biotin[1][3][11]
-
Regeneration Solution: 10 mM NaOH (freshly prepared)
-
Strep-Tactin® XT resin
Procedure:
-
Cell Lysis: Prepare the cell lysate as described for the Strep-Tactin® protocol.
-
Clarification: Clarify the lysate by centrifugation as described above.
-
Column Equilibration: Equilibrate the Strep-Tactin® XT column with 2-3 CVs of Buffer W.
-
Sample Loading: Apply the clarified lysate to the equilibrated column.
-
Washing: Wash the column with 10-20 CVs of Buffer W. The high affinity of the resin allows for more stringent washing.
-
Elution: Elute the bound protein with 5-8 CVs of Buffer BXT. Collect fractions and monitor the protein concentration.
-
Regeneration: Regenerate the column by washing with 5-10 CVs of 10 mM NaOH, followed by immediate equilibration with Buffer W to neutralize the pH. The column is now ready for reuse.
Conclusion
The primary takeaway for researchers is the strict incompatibility of this compound with Strep-Tactin® XT for protein elution. The choice between the classic Strep-Tactin® and the high-affinity Strep-Tactin® XT systems should be guided by the specific experimental needs. For routine purification of highly expressed proteins where a gentle elution is desired, the Strep-Tactin®/desthiobiotin system remains a robust and cost-effective option. However, for challenging applications involving low-abundance proteins, or when maximum purity and yield are paramount, the Strep-Tactin® XT/biotin system offers a superior solution due to its exceptionally high binding affinity. By understanding the distinct characteristics of each system, researchers can optimize their protein purification workflows to achieve high-quality protein for downstream applications.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. neuromics.com [neuromics.com]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. fishersci.ie [fishersci.ie]
- 6. ibiantech.com [ibiantech.com]
- 7. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Application of Strep-Tactin XT for affinity purification of Twin-Strep-tagged CB2, a G protein-coupled cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iba-lifesciences.com [iba-lifesciences.com]
- 11. alab.com.pl [alab.com.pl]
Desthiobiotin Versus Other Affinity Tags: A Comparative Guide for Pull-Down Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate affinity tag is a critical decision that profoundly influences the success of pull-down assays and the integrity of isolated proteins. This guide provides an objective, data-driven comparison of desthiobiotin with other commonly used affinity tags, offering insights into their respective performances and supported by detailed experimental protocols.
At a Glance: Key Differences Between this compound and Other Affinity Tags
This compound, a sulfur-free analog of biotin, has emerged as a compelling alternative to the traditional biotin-streptavidin system and other affinity tags. Its primary advantage lies in the gentle elution of tagged proteins, which preserves their structure, function, and associated protein complexes.[1] This contrasts with the harsh, often denaturing conditions required to disrupt the extremely strong interaction between biotin and streptavidin.[1]
Quantitative Comparison of Common Affinity Tags
| Feature | This compound | Biotin | His-Tag (Ni-NTA) | FLAG-Tag | GST-Tag |
| Binding Partner | Streptavidin / Avidin | Streptavidin / Avidin | Immobilized Metal Ions (Ni²⁺, Co²⁺) | Anti-FLAG Antibody | Glutathione |
| Binding Affinity (Kd) | ~10⁻¹¹ M[1][2] | ~10⁻¹⁵ M[1][2] | ~10⁻⁶ M | ~10⁻⁸ M | ~10⁻⁶ M |
| Elution Conditions | Mild: Competitive elution with 2.5-50 mM free biotin[1] | Harsh: Low pH, denaturing agents (e.g., guanidinium chloride), or boiling in SDS-PAGE buffer[1] | Mild: Competitive elution with imidazole[3] | Mild: Competitive elution with FLAG peptide or low pH[4] | Mild: Competitive elution with reduced glutathione[3] |
| Impact on Protein Integrity | High; preserves protein structure and function[1] | Potential for denaturation and aggregation[1] | Generally mild, but imidazole can be incompatible with some downstream applications[3] | Minimal effect on protein function due to its small size and hydrophilic nature[3] | Can potentially interfere with protein function due to its larger size[3] |
| Protein Purity | High; specific competitive elution minimizes non-specific binders. Systems like Strep-tag®II can yield >99% purity[1] | Can be high, but harsh elution may release non-specifically bound contaminants[1] | Moderate purity; can have issues with non-specific binding of endogenous histidine-containing proteins[5] | High purity due to specific antibody-antigen interaction[3][6] | Generally good purity, but can have issues with GST dimerization[7] |
| Regeneration of Matrix | Possible[1] | Difficult to impossible without denaturing streptavidin[1] | Yes | Yes | Yes |
Experimental Workflows and Methodologies
The choice of affinity tag dictates the experimental workflow for a pull-down assay. The key difference often lies in the elution step.
References
A Comparative Guide to Elution Conditions for Reversible Protein Tags: Desthiobiotin vs. His-tag, Strep-tag®, and FLAG®-tag
For researchers, scientists, and drug development professionals, the efficient purification of recombinant proteins is a cornerstone of experimental success. The choice of an affinity tag and its subsequent elution conditions can significantly impact protein yield, purity, and biological activity. This guide provides an objective comparison of the elution conditions for desthiobiotin and other widely used reversible tags—His-tag, Strep-tag®, and FLAG®-tag—supported by experimental data and detailed protocols.
The ideal protein purification system allows for strong and specific binding of the target protein to the affinity matrix, followed by its gentle and efficient release. Harsh elution conditions can lead to protein denaturation, aggregation, and loss of function, compromising downstream applications. This comparison focuses on the critical elution step, providing a clear overview of the reagents and conditions required for each tag, enabling an informed decision for your specific research needs.
Comparative Elution Conditions
The following table summarizes the key elution parameters for this compound, His-tag, Strep-tag®, and FLAG®-tag, offering a side-by-side comparison for easy evaluation.
| Feature | This compound | His-tag | Strep-tag® | FLAG®-tag |
| Elution Principle | Competitive Elution | Competitive Elution / pH Change | Competitive Elution | Competitive Elution / pH Change |
| Primary Eluting Agent | Biotin[1][2][3] | Imidazole[4][5] | This compound or Biotin[6][7] | 3x FLAG® Peptide[8][9] |
| Typical Eluent Concentration | 2.5 - 50 mM Biotin[1] | 250 - 500 mM Imidazole[4][10] | 2.5 mM this compound[6][11][12] | 100 - 250 µg/mL 3x FLAG® Peptide[8][13] |
| Alternative Elution | - | Low pH (e.g., 0.1 M Glycine-HCl, pH 2.5)[14] | - | Low pH (e.g., 0.1 M Glycine-HCl, pH 3.5)[15] |
| Elution Conditions | Mild, physiological pH and temperature[1][3] | Native or denaturing conditions[4][16] | Mild, physiological conditions[17][18] | Mild (peptide) or acidic (low pH)[9] |
| Impact on Protein Integrity | High; preserves protein structure and function[1] | Can be mild, but imidazole may need removal | High; gentle elution preserves bioactivity[17] | High with peptide elution; acidic elution may affect sensitive proteins |
| Resin Regeneration | Possible[1] | Possible[4][19] | Possible[6][11] | Possible after peptide elution; denatured by SDS elution |
Experimental Workflows and Signaling Pathways
To visually compare the purification processes, the following diagrams illustrate the typical experimental workflows for each tag.
Detailed Experimental Protocols
The following are generalized protocols for the purification of proteins using each of the discussed tags. Researchers should optimize these protocols based on the specific characteristics of their protein of interest and expression system.
This compound Affinity Purification Protocol
This protocol outlines the purification of a this compound-tagged protein using streptavidin-coated magnetic beads.
Materials:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[1]
-
Streptavidin-coated magnetic beads.
-
Cell lysate containing the desthiobiotinylated protein.
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Use a magnetic stand to pellet the beads and discard the supernatant. Repeat this wash step twice.[1]
-
Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.[1]
-
Washing: Pellet the beads using the magnetic stand and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[1]
-
Elution: Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing.[1] For enhanced elution, incubation at 37°C for 10 minutes can be beneficial.[20]
-
Collection: Place the tube on the magnetic stand and carefully collect the supernatant containing the purified protein.
His-tag Protein Purification Protocol (Native Conditions)
This protocol describes the purification of a His-tagged protein using Ni-NTA agarose resin under native conditions.[4]
Materials:
-
Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.[4]
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.[4]
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.[4]
-
Ni-NTA Agarose Resin.
-
Cleared cell lysate containing the His-tagged protein.
Procedure:
-
Resin Equilibration: Add the Ni-NTA resin to a column and equilibrate with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the cleared cell lysate onto the column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[21]
-
Elution: Elute the protein with 5-10 column volumes of Elution Buffer.[21] Collect fractions and monitor protein content.
-
Post-Elution: For long-term storage, it is recommended to remove the imidazole by dialysis or a desalting column.[4]
Strep-tag® Protein Purification Protocol
This protocol details the purification of a Strep-tag® II fusion protein using Strep-Tactin® resin.[17]
Materials:
-
Wash Buffer (Buffer W): 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0.[17]
-
Elution Buffer (Buffer E): 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 2.5 mM this compound, pH 8.0.[6]
-
Strep-Tactin® Resin.
-
Cleared cell lysate containing the Strep-tag® II protein.
Procedure:
-
Column Equilibration: Equilibrate the Strep-Tactin® column with 2 column volumes of Buffer W.[17]
-
Sample Application: Apply the cleared cell lysate to the column.[17]
-
Washing: After the lysate has entered the column, wash with 5 column volumes of Buffer W.[17][22]
-
Elution: Apply Buffer E to the column to elute the bound protein. Collect fractions.
-
Regeneration: The column can be regenerated for reuse.[6][11]
FLAG®-tag Protein Purification Protocol
This protocol describes the purification of a FLAG®-tagged protein using anti-FLAG® M2 affinity gel.[8]
Materials:
-
Wash Buffer (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.[23]
-
Elution Buffer (Peptide): 100-150 ng/µL 3x FLAG® peptide in TBS.[8]
-
Elution Buffer (Acidic): 0.1 M Glycine-HCl, pH 3.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0.
-
Anti-FLAG® M2 Affinity Gel.
-
Cleared cell lysate containing the FLAG®-tagged protein.
Procedure:
-
Resin Equilibration: Wash the anti-FLAG® M2 affinity gel with TBS.
-
Binding: Incubate the cleared cell lysate with the affinity gel for 1.5 hours to overnight at 4°C with gentle rotation.[8]
-
Washing: Wash the resin extensively with TBS (e.g., 3 times with 10 mL).[8]
-
Elution (Peptide Competition): Add the peptide elution buffer to the resin and incubate for 30 minutes at 4°C with gentle shaking.[8] Centrifuge and collect the supernatant.
-
Elution (Acidic): Alternatively, add the acidic elution buffer and incubate for 5-10 minutes at room temperature.[24] Centrifuge, collect the supernatant, and immediately neutralize with Neutralization Buffer.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. epicypher.com [epicypher.com]
- 3. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protenova.com [protenova.com]
- 5. bio-rad.com [bio-rad.com]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. neuromics.com [neuromics.com]
- 8. yorku.ca [yorku.ca]
- 9. Affinity Pull-Down of Proteins Using Anti-FLAG M2 Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. His-tag purification [protocols.io]
- 11. fishersci.ie [fishersci.ie]
- 12. neuromics.com [neuromics.com]
- 13. Purification of FLAG-tagged Secreted Proteins from Mammalian Cells [bio-protocol.org]
- 14. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. static.fishersci.eu [static.fishersci.eu]
- 18. qiagen.com [qiagen.com]
- 19. cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. static.igem.org [static.igem.org]
- 24. apexbt.com [apexbt.com]
Safety Operating Guide
Navigating the Safe Disposal of Desthiobiotin: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like desthiobiotin are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, grounded in safety data sheet (SDS) recommendations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is crucial. While some sources classify D-Desthiobiotin as non-hazardous, others indicate it can cause skin, eye, and respiratory irritation[1]. Therefore, treating it as a potentially hazardous chemical is a prudent safety measure[1][2].
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is possible, a suitable respirator (e.g., N95 or P1) is recommended[1][3]. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste. These procedures should be performed in a well-ventilated area, such as a chemical fume hood.
1. Waste Segregation and Containment:
-
Solid Waste: Carefully sweep up solid this compound, avoiding dust formation, and place it into a designated and clearly labeled hazardous waste container[3].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour this compound solutions down the drain[4].
2. Deactivation of Modified this compound (if applicable):
-
For modified forms of this compound containing reactive groups, such as this compound-PEG3-Sulfo-Maleimide, deactivation is necessary. The reactive maleimide group, for instance, should be quenched by reacting it with an excess of a thiol-containing compound like β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer[3].
3. Final Disposal:
-
All this compound waste, whether in solid or liquid form, must be disposed of as hazardous chemical waste.
-
The disposal must be conducted in accordance with all applicable local, state, and federal regulations[4].
-
It is recommended to use a licensed professional waste disposal service to handle the final removal and disposal of the chemical waste.
4. Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE[4].
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container[3].
-
Prevent the spilled material from entering sewers or surface and ground water[4].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Desthiobiotin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for handling Desthiobiotin, including operational procedures and disposal plans.
Hazard Identification and Safety Data
This compound is a derivative of biotin and is commonly used in affinity chromatography and protein labeling.[1][2] While some safety data sheets (SDS) classify D-Desthiobiotin as not hazardous, others indicate it can cause skin and eye irritation, as well as respiratory irritation.[3] It is crucial to handle it with care, following good laboratory practices.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C10H18N2O3 | [4] |
| Molecular Weight | 214.26 g/mol | [3][4] |
| Appearance | Powder | [1] |
| CAS Number | 533-48-2 | |
| EC Number | 208-566-2 | |
| Storage Temperature | -20°C for long-term storage of the powder. | [1][5] |
| Solubility | Soluble in DMSO, DMF, and 0.1N hydrochloric acid. | [1][6] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 | [7] |
Operational and Disposal Plans
Adherence to proper handling, storage, and disposal procedures is critical for personal safety and experimental integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure.
| Body Area | Required PPE | Specifications & Rationale |
| Eyes | Safety goggles or a face shield. | Protects against splashes and fine dust, especially when handling the solid form or preparing solutions.[8][9] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use.[3][8] For prolonged contact, consider double-gloving. |
| Body | Laboratory coat. | Protects skin and clothing from contamination.[8] |
| Respiratory | NIOSH/MSHA-approved respirator. | May be necessary when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust.[4][9] Always work in a well-ventilated area. |
Step-by-Step Handling and Storage Procedures
Handling:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form to avoid dust formation.[8][10] Ensure that a safety shower and eyewash station are readily accessible.
-
Donning PPE: Before handling, put on all required personal protective equipment as specified above.
-
Weighing and Transferring: Use appropriate tools, such as a spatula and weigh boat, for handling the solid material. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[11] For stock solutions, anhydrous solvents like DMSO or DMF are recommended.[5]
-
General Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4][11] Do not eat, drink, or smoke in the laboratory area where chemicals are handled.[7][11]
Storage:
-
Solid Form: Store the solid this compound in a tightly sealed container at -20°C for long-term stability.[1][5]
-
Stock Solutions: Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[5] Store these solutions at -20°C or -80°C, protected from light and moisture.[2][5] Unused solutions in anhydrous DMSO or DMF may be stable for up to two months at -20°C when stored with a desiccant.[6][12]
-
Aqueous Solutions: Aqueous solutions should be prepared fresh immediately before use and should not be stored, as the compound may be susceptible to hydrolysis.[5]
Disposal Plan
Proper disposal of this compound and its waste is crucial to ensure environmental safety and regulatory compliance.
-
Deactivation (for reactive derivatives): For derivatives of this compound containing reactive groups like maleimides, it is recommended to quench the reactivity before disposal. This can be done by reacting the waste with an excess of a thiol-containing compound such as β-mercaptoethanol or dithiothreitol (DTT).[8]
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[8]
-
Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of it with household garbage or pour it down the drain.[8] It is best to arrange for disposal by a licensed disposal company.[7][13]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] If skin irritation occurs, seek medical attention.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] If eye irritation persists, seek medical advice.[3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][10] Seek medical attention if symptoms persist. |
Spill Response Workflow
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
Caption: Workflow for responding to a this compound spill.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. targetmol.com [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
